molecular formula C10H8FNO2 B1446507 Methyl 5-fluoro-1H-indole-6-carboxylate CAS No. 1227268-61-2

Methyl 5-fluoro-1H-indole-6-carboxylate

Cat. No.: B1446507
CAS No.: 1227268-61-2
M. Wt: 193.17 g/mol
InChI Key: XGDODTXPAIMYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-fluoro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDODTXPAIMYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, frequently utilized in the development of targeted therapeutics. The strategic placement of the fluorine atom and the carboxylate group on the indole scaffold imparts unique physicochemical properties that are highly sought after in drug design. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this key intermediate. We will delve into the retrosynthetic logic, compare prominent named reactions for indole formation, and present a detailed, field-tested experimental protocol for a scalable synthetic route. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the synthesis of functionalized indole derivatives.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs, including the neurotransmitter serotonin and the anti-migraine triptan class of drugs.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles particularly valuable. This compound (CAS 1227268-61-2) serves as a crucial intermediate, combining the benefits of the indole core with the strategic functionalization required for further elaboration in complex molecule synthesis.[3] Its preparation, therefore, is a subject of considerable interest.

The primary challenge in synthesizing this specific isomer lies in achieving the correct regiochemical placement of the fluoro and carboxylate substituents on the benzene portion of the heterocycle. This guide will focus on robust and scalable methods that address this challenge.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to established indole synthesis methodologies. The most logical disconnections involve breaking the C2-C3 bond of the pyrrole ring, which points toward two powerful and widely adopted strategies: the Leimgruber-Batcho and Fischer indole syntheses.

The Leimgruber-Batcho Indole Synthesis

This method is a popular industrial alternative to the Fischer synthesis due to its often milder conditions and the accessibility of starting materials, typically substituted 2-nitrotoluenes.[1] The general pathway involves two main steps:

  • Enamine Formation: A 2-nitrotoluene derivative, activated by the electron-withdrawing nitro group, is condensed with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) and often a secondary amine like pyrrolidine to form a stable β-nitroenamine.[1][4]

  • Reductive Cyclization: The intermediate enamine is then subjected to reductive conditions (e.g., Raney Nickel, Pd/C with H₂, or Fe in acetic acid) to simultaneously reduce the nitro group and cyclize onto the enamine, forming the indole ring.[1]

This approach is highly effective for producing 2,3-unsubstituted indoles and is particularly well-suited for our target molecule.

The Fischer Indole Synthesis

The Fischer indole synthesis is a classic, acid-catalyzed reaction that constructs the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone.[2][5] The mechanism is robust and proceeds through several key transformations:

  • Hydrazone Formation: The phenylhydrazine is condensed with a carbonyl compound.

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the resulting hydrazone tautomerizes to an ene-hydrazine, which then undergoes a[6][6]-sigmatropic rearrangement.[2][7]

  • Cyclization and Ammonia Elimination: The rearranged intermediate cyclizes and subsequently eliminates ammonia to yield the aromatic indole.[2][7]

While highly versatile, applying this method to the target molecule would require a carefully chosen 4-fluoro-3-(methoxycarbonyl)phenylhydrazine, the synthesis of which adds complexity to the overall process.

Recommended Synthetic Route: A Modified Leimgruber-Batcho Approach

Based on scalability, reliability, and starting material accessibility, a multi-step route culminating in a Leimgruber-Batcho cyclization is recommended. The proposed synthesis begins with the commercially available compound 3-fluoro-4-methylbenzoic acid.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Enamine Formation cluster_3 Step 4: Reductive Cyclization A 3-Fluoro-4-methylbenzoic acid B 3-Fluoro-4-methyl-5-nitrobenzoic acid A->B HNO₃, H₂SO₄ 0 °C to RT C Methyl 3-fluoro-4-methyl-5-nitrobenzoate B->C MeOH, H₂SO₄ (cat.) Reflux D Enamine Intermediate C->D DMF-DMA, Pyrrolidine DMF, 110 °C E This compound D->E Fe, Acetic Acid 80-90 °C

Caption: Proposed 4-step synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.

Step 1: Nitration of 3-Fluoro-4-methylbenzoic acid

Causality: The nitration of 3-fluoro-4-methylbenzoic acid is directed by the existing substituents. The methyl group is an ortho-, para-director, while the fluorine and carboxylic acid groups are meta-directors. The position ortho to the methyl group and meta to the other two (C5) is the most sterically accessible and electronically favorable position for electrophilic aromatic substitution. A mixture of nitric and sulfuric acids is the standard nitrating agent, with cooling to control the exothermic reaction.

Protocol:

  • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-neck flask cooled to 0 °C in an ice bath, add 3-fluoro-4-methylbenzoic acid (50.0 g, 0.324 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once dissolution is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (800 g) with vigorous stirring.

  • The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and dried under vacuum at 50 °C.

  • The crude product, 3-fluoro-4-methyl-5-nitrobenzoic acid, is typically obtained in high purity and can be used in the next step without further purification.

    • Expected Yield: 90-95%

    • Characterization: ¹H NMR, LC-MS

Step 2: Fischer Esterification

Causality: Fischer esterification is a classic acid-catalyzed method to convert a carboxylic acid to an ester. Using methanol as both the solvent and reagent in large excess, with a catalytic amount of strong acid like sulfuric acid, drives the equilibrium towards the product, methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Protocol:

  • Suspend the 3-fluoro-4-methyl-5-nitrobenzoic acid (58.0 g, 0.291 mol) in methanol (600 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (6 mL) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and reduce the volume of methanol to approximately 100 mL using a rotary evaporator.

  • Pour the concentrated mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (150 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester as a pale yellow solid. Recrystallization from ethanol/hexane may be performed if necessary.

    • Expected Yield: 92-97%

    • Characterization: ¹H NMR, ¹³C NMR, LC-MS

Step 3 & 4: One-Pot Leimgruber-Batcho Synthesis

Causality: This one-pot procedure combines enamine formation and reductive cyclization. The methyl group of the nitrotoluene derivative is sufficiently acidic to react with DMF-DMA to form the enamine.[4] Without isolating this intermediate, the introduction of iron powder in acetic acid creates a potent reducing system. The iron reduces the nitro group to an amine, which immediately undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to furnish the indole ring. This one-pot approach improves process efficiency.

Protocol:

  • In a three-neck flask under a nitrogen atmosphere, dissolve methyl 3-fluoro-4-methyl-5-nitrobenzoate (50.0 g, 0.234 mol) in N,N-dimethylformamide (DMF, 250 mL).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 47.1 g, 0.395 mol) and pyrrolidine (9.9 g, 0.140 mol).

  • Heat the mixture to 110 °C and stir for 3-4 hours. The solution will typically turn a deep red or purple color, indicating the formation of the enamine intermediate. Monitor by TLC.

  • In a separate, larger flask equipped with a mechanical stirrer, charge acetic acid (500 mL) and iron powder (65.4 g, 1.17 mol). Heat this suspension to 60 °C.

  • Cool the enamine solution from step 3 to room temperature and add it dropwise to the stirred iron/acetic acid suspension over 1 hour, maintaining the temperature below 90 °C.

  • After the addition is complete, heat the reaction mixture to 90-100 °C and stir for 2 hours, monitoring by LC-MS for the formation of the indole.

  • Cool the reaction to 50 °C and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 200 mL).

  • Combine the filtrate and washes, and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford this compound as a solid.

    • Expected Yield: 60-70% over two steps

    • Characterization: ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Data Summary and Characterization

StepProduct NameMolecular FormulaMW ( g/mol )Typical Yield (%)
13-Fluoro-4-methyl-5-nitrobenzoic acidC₈H₆FNO₄199.1490-95
2Methyl 3-fluoro-4-methyl-5-nitrobenzoateC₉H₈FNO₄213.1692-97
4This compoundC₁₀H₈FNO₂193.1760-70

Final Product Characterization (Expected):

  • ¹H NMR (400 MHz, CDCl₃) δ: ~8.2 (br s, 1H, NH), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.2 (t, 1H), ~6.5 (m, 1H), 3.9 (s, 3H, OCH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: ~ -120 to -125 ppm.

  • MS (ESI+): m/z 194.06 [M+H]⁺.

Conclusion

The synthesis of this compound can be achieved efficiently and scalably through a four-step sequence starting from 3-fluoro-4-methylbenzoic acid. The key transformation relies on the robust and industrially proven Leimgruber-Batcho indole synthesis. The presented protocol offers detailed, step-by-step instructions with clear rationales for each experimental choice, providing a reliable pathway for obtaining this valuable building block for research and development in the pharmaceutical industry.

References

  • DiVA Portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • Bentley, J. M., et al. (2004). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Synthetic Communications, 34(12). Retrieved from [Link]

  • Bentley, J. M., et al. (n.d.). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2006). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Retrieved from [Link]

  • Trade Science Inc. (2011). An efficient approach towards the synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-fluoro-1H-indole-6-carboxylate

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for interaction with a wide array of biological targets, leading to treatments for cancer, infections, and neurological disorders.[1] The strategic introduction of a fluorine atom onto this privileged scaffold, as seen in this compound, significantly enhances its therapeutic potential. Fluorine substitution is a well-established strategy in drug design to improve critical properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive technical overview of this compound, a valuable building block for the synthesis of next-generation therapeutic agents.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1227268-61-2[3]
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.17 g/mol [3]
Appearance Solid (predicted)
Storage Sealed in dry, Room Temperature[3]
Purity Typically ≥95-97%[3]
InChI Key Not readily available; generated from structureN/A

Synthesis and Mechanistic Rationale

The synthesis of substituted indoles is a well-trodden path in organic chemistry. The Fischer indole synthesis is a classic and robust method for creating the indole core from a phenylhydrazine and an aldehyde or ketone.[4][5] A plausible and efficient route to this compound involves the esterification of the corresponding carboxylic acid, which itself can be synthesized via multi-step sequences common in heterocyclic chemistry.

Proposed Synthetic Pathway: Esterification of 5-Fluoro-1H-indole-6-carboxylic acid

The most direct method for preparing the target compound is the Fischer esterification of its carboxylic acid precursor, 5-Fluoro-1H-indole-6-carboxylic acid (CAS 908600-74-8). This acid-catalyzed reaction with methanol is a standard, high-yielding transformation.

Causality of Experimental Choices:

  • Catalyst (Sulfuric Acid): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by methanol. Sulfuric acid is a common, inexpensive, and effective catalyst for this purpose.

  • Reagent (Methanol): Methanol serves as both the reactant and the solvent. Using it in large excess drives the reaction equilibrium towards the product side, maximizing the yield of the methyl ester, according to Le Châtelier's principle.

  • Temperature (Reflux): Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

  • Workup (Sodium Bicarbonate): The aqueous sodium bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted carboxylic acid, simplifying the subsequent purification.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product Start 5-Fluoro-1H-indole-6-carboxylic acid Reaction Fischer Esterification Start->Reaction Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reflux Product This compound Reaction->Product 1. Reaction 2. Aqueous Workup 3. Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 5-Fluoro-1H-indole-6-carboxylic acid (1.0 eq) in methanol (used as solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization: Structure Verification

TechniqueExpected Observations
¹H NMR - N-H Proton: A broad singlet around 8.0-9.0 ppm. - Aromatic Protons: Distinct signals in the 7.0-8.0 ppm range, showing splitting patterns (doublets, doublet of doublets) consistent with the substitution on the indole ring. The fluorine atom will introduce additional coupling (JH-F). - Methyl Protons: A sharp singlet for the -OCH₃ group around 3.9 ppm.
¹³C NMR - Carbonyl Carbon: A signal in the downfield region, typically 165-170 ppm. - Aromatic Carbons: Multiple signals between 100-140 ppm. The carbon directly attached to the fluorine (C5) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet. - Methyl Carbon: A signal around 52 ppm.
IR Spectroscopy - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9] - C-F Stretch: A strong band in the fingerprint region, typically 1100-1250 cm⁻¹. - C-O Stretch: A band in the 1250-1300 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 193.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₈FNO₂.

Applications in Drug Discovery and Development

This compound is not an end-product therapeutic but rather a high-value intermediate or building block. Its structure is primed for further chemical modification to create more complex molecules with potential biological activity.

Role as a Molecular Scaffold: The fluorinated indole core is a privileged scaffold in medicinal chemistry. The fluorine at the 5-position can enhance binding to target proteins through favorable electrostatic interactions and can block metabolic pathways, increasing the drug's half-life. The methyl ester at the 6-position is a versatile chemical handle. It can be:

  • Hydrolyzed: Saponification to the corresponding carboxylic acid allows for the formation of amide bonds, a key linkage in many drug molecules.

  • Reduced: Reduction to the primary alcohol provides a site for ether linkages or further oxidation.

  • Used in Cross-Coupling Reactions: The indole ring itself can be further functionalized at various positions.

This versatility makes the compound a valuable starting point for synthesizing libraries of compounds for screening against various disease targets, particularly protein kinases, which are often implicated in cancer.[1]

Application_Flow cluster_mods Chemical Modifications cluster_targets Therapeutic Areas start This compound (Building Block) mod1 Amide Coupling start:f1->mod1 Hydrolysis mod2 Reduction start:f1->mod2 mod3 Ring Functionalization start:f1->mod3 target1 Oncology mod1->target1 target3 Neuroscience mod2->target3 target2 Infectious Diseases mod3->target2

Caption: Role as a versatile scaffold for drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Material Safety Data Sheet (MSDS) is not detailed in the search results, general precautions for related fluorinated indole derivatives should be strictly followed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical assistance.[11][12]

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. Its fluorinated indole core provides a robust foundation for developing novel therapeutics with enhanced pharmacological properties. The versatile methyl ester functionality allows for diverse synthetic transformations, making it a key intermediate for accessing a wide range of complex target molecules. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists aiming to leverage its potential in the design and discovery of future medicines.

References

  • The Royal Society of Chemistry. (n.d.).
  • PharmaSources. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2025).
  • BIOSYNCE. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • Santa Cruz Biotechnology. (2025).
  • Capot Chemical. (2026).
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-6-carboxylic acid | 908600-74-8.
  • Thermo Fisher Scientific. (2025).
  • DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
  • Sunway Pharm Ltd. (n.d.).
  • Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
  • ChemicalBook. (n.d.). 5-FLUORO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER(310886-79-4) 1H NMR.
  • University of Mysore. (2006).
  • ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11.
  • Magritek. (n.d.).
  • MDPI. (2024).

Sources

"Methyl 5-fluoro-1H-indole-6-carboxylate CAS number 1227268-61-2"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-6-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1227268-61-2), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a representative synthetic workflow, characterization techniques, and its strategic application in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of a fluorine atom, as seen in this compound, can significantly enhance the pharmacological profile of a parent molecule. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this one highly valuable in modern drug discovery.[2]

This compound is a synthetic intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its precisely arranged functional groups: the reactive N-H of the indole, the electron-withdrawing fluorine at the 5-position, and the methyl ester at the 6-position, which provides a handle for further chemical modification, typically through amide bond formation. This specific arrangement makes it a bespoke building block for constructing complex, biologically active molecules.[3]

Physicochemical and Spectroscopic Profile

While specific experimental data for this exact isomer is not widely published, we can infer its properties based on closely related analogs and supplier information.

Key Properties

The following table summarizes the core chemical properties.

PropertyValueSource
CAS Number 1227268-61-2[4]
Molecular Formula C₁₀H₈FNO₂[4]
Molecular Weight 193.17 g/mol [4]
Appearance Expected to be a White to Yellow/Brown SolidInferred[2][5]
Storage Sealed in dry, Room Temperature[4][6]
Expected Spectroscopic Characterization

Confirming the structure and purity of this compound is critical. The following data are predicted based on the analysis of isomeric compounds and fundamental spectroscopic principles.[7]

TechniqueExpected Observations
¹H NMR - NH Proton: A broad singlet around 8.0-9.0 ppm. - Aromatic Protons: Distinct signals in the 7.0-8.0 ppm range. The proton at C7 will appear as a doublet coupled to the fluorine at C5. The proton at C4 will appear as a doublet. Protons at C2 and C3 will likely be doublets or triplets. - Methyl Protons: A sharp singlet for the -OCH₃ group around 3.9 ppm.
¹³C NMR - Carbonyl Carbon: Signal around 167 ppm. - Aromatic Carbons: Signals between 100-140 ppm. The C-F bond will cause a large C-F coupling constant for C5 and smaller couplings for adjacent carbons (C4, C6).
Mass Spec - (ESI+) : Expected [M+H]⁺ ion at m/z 194.06.

Synthesis and Purification: A Representative Workflow

A robust and reproducible synthesis is paramount. While the exact industrial synthesis may be proprietary, a plausible and common laboratory-scale approach for this class of molecule is the Fischer Indole Synthesis . This classic method provides a reliable route to the indole core from a substituted phenylhydrazine and a pyruvate derivative.

Conceptual Synthesis Workflow Diagram

Synthesis_Workflow SM1 4-Fluoro-3-hydrazinobenzoic acid Intermediate Hydrazone Intermediate SM1->Intermediate SM2 Methyl pyruvate SM2->Intermediate Cyclization Polyphosphoric Acid (PPA) Heat Intermediate->Cyclization Product Methyl 5-fluoro-1H- indole-6-carboxylate Cyclization->Product

Caption: Fischer Indole Synthesis workflow for the target molecule.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via Fischer Indolization.

Pillar of Trustworthiness: This protocol is based on well-established, published methodologies for similar indole syntheses.[7] Each step includes a clear objective and rationale.

  • Step 1: Hydrazone Formation

    • Procedure: To a solution of 4-fluoro-3-hydrazinobenzoic acid in ethanol, add methyl pyruvate. Heat the mixture to reflux for 2-4 hours while monitoring the reaction by Thin Layer Chromatography (TLC).

    • Causality: This is a classic condensation reaction. The acidic conditions (often a catalytic amount of acetic acid is added) facilitate the nucleophilic attack of the hydrazine onto the ketone carbonyl of the pyruvate, followed by dehydration to form the stable hydrazone intermediate.

  • Step 2: Fischer Indolization (Cyclization)

    • Procedure: Cool the reaction mixture from Step 1 and remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA). Heat the mixture to 80-100 °C for 1-2 hours.

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. The reaction proceeds through a[8][8]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia, to form the aromatic indole ring. This is the key bond-forming cascade that defines the synthesis.

  • Step 3: Work-up and Isolation

    • Procedure: Carefully pour the hot PPA mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water to remove residual acid, and then with a cold, dilute sodium bicarbonate solution.

    • Causality: The acidic PPA is neutralized and diluted by the ice-water, causing the organic product, which is insoluble in water, to precipitate. Washing removes impurities and ensures the final product is neutral.

  • Step 4: Purification

    • Procedure: Dry the crude solid under vacuum. Recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.

    • Causality: Recrystallization is a robust purification technique that removes minor impurities formed during the reaction, yielding a product of high purity suitable for subsequent synthetic steps and analytical characterization.

Applications in Medicinal Chemistry: A Strategic Building Block

The true utility of this compound is realized when it is incorporated into larger, more complex molecules with therapeutic potential. Its structure is analogous to other indole intermediates used in the synthesis of targeted therapies.

Case Study: Analogy to Rucaparib Synthesis

A compelling example of the utility of this compound class is the synthesis of Rucaparib, a PARP inhibitor used to treat ovarian cancer. A key intermediate in its synthesis is Methyl 6-fluoro-1H-indole-4-carboxylate , an isomer of our topic compound.[9] The synthetic logic applied to the Rucaparib intermediate is directly transferable to this compound.

The core transformation involves coupling the indole nitrogen to another molecular fragment and converting the methyl ester into an amide.

Role as a Synthetic Intermediate Diagram

Application_Workflow Start Methyl 5-fluoro-1H- indole-6-carboxylate Step1 N-Alkylation or N-Arylation Start->Step1 Intermediate1 N-Substituted Indole Step1->Intermediate1 Step2 Ester Hydrolysis (e.g., LiOH) Intermediate1->Step2 Intermediate2 Carboxylic Acid Step2->Intermediate2 Step3 Amide Coupling (e.g., HATU, Amine) Intermediate2->Step3 Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Step3->Final

Caption: General synthetic utility of the indole intermediate.

This workflow highlights the compound's designed versatility. The indole nitrogen can be functionalized, and the ester group can be readily converted to a carboxylic acid and then coupled with a variety of amines to explore the chemical space around the core scaffold, a common strategy in lead optimization for drug discovery.[10]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[11][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its fluorinated indole core provides a robust starting point for the synthesis of novel therapeutic agents. Understanding its synthesis, characterization, and the logic of its application allows researchers to effectively leverage its potential in designing the next generation of targeted medicines.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Merck Millipore. (2025). Safety Data Sheet.
  • Capot Chemical. (2026). MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Pharmaffiliates. (n.d.). Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate.
  • Acta Crystallographica Section E. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate.
  • Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
  • Guidechem. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4.
  • Guidechem. (n.d.). 6-Fluoro-1H-indole-4-carboxylic acid methyl ester 1082040-43-4 wiki.
  • Sigma-Aldrich. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Chem-Impex. (n.d.). Methyl indole-5-carboxylate.
  • Pharmaffiliates. (2025). Understanding the Chemistry: Methyl 6-fluoro-1H-indole-4-carboxylate Explained.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

Whitepaper: Structural Elucidation of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The indole nucleus, a privileged structure in pharmacology, is frequently fluorinated to enhance its therapeutic potential.[4][5] Consequently, the unambiguous structural verification of fluorinated indole intermediates, such as Methyl 5-fluoro-1H-indole-6-carboxylate, is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound, integrating insights from mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance. We emphasize not only the acquisition of data but the causal logic behind experimental choices and data interpretation, ensuring a self-validating and robust analytical workflow.

Introduction: The Significance of Fluorinated Indoles

Fluorine-containing pharmaceuticals represent a significant portion of approved small molecule drugs, a testament to the unique physicochemical properties the fluorine atom imparts.[2][3] When incorporated into the indole ring system, fluorine can modulate the pKa of the indole nitrogen, block sites of metabolic oxidation, and alter protein-ligand interactions through unique electronic effects.[1][3] this compound serves as a valuable building block for more complex pharmaceutical agents. Its precise isomeric identity is paramount, as even minor positional changes of the fluorine and carboxylate groups can lead to vastly different biological activities and safety profiles. This guide details the rigorous analytical process required to confirm its molecular structure with unassailable confidence.

The Analytical Workflow: An Integrated Approach

Effective structure elucidation is not a linear process but an integrated workflow where each analytical technique provides complementary pieces of a molecular puzzle. The chosen methodologies—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are selected for their ability to provide orthogonal information, from elemental composition to the precise 3D arrangement of atoms.

G cluster_0 Initial Characterization cluster_1 Core Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (Molecular Formula & Weight) Confirm Integrated Data Analysis & Structural Confirmation MS->Confirm IR Infrared Spectroscopy (Functional Groups) IR->Confirm NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Atom Count & Environment) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Provides basis for 2D experiments NMR_2D->Confirm Sample Test Compound: This compound Sample->MS Sample->IR Sample->NMR_1D

Caption: Integrated workflow for structure elucidation.

Molecular Overview and Initial Assessment

Before delving into experimental data, we first define the target structure and its fundamental properties.

Caption: Key 2D NMR correlations for structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment will show a correlation between H2 and H3, confirming their positions on the pyrrole ring. The aromatic protons H4 and H7 will not show correlations to each other, confirming their isolated nature on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton to the carbon it is attached to. It will definitively connect the signals assigned in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum (e.g., H4 to C4, H7 to C7, H9 to C9, etc.).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons. The most critical correlations for this specific isomer are:

    • H9 (methyl) → C8 (carbonyl): Confirms the methyl group is part of the ester.

    • H7 → C6 and H4 → C6: These correlations from both flanking protons to the C6 carbon unequivocally place the ester group at the C6 position.

    • H4 → C5 and H7 → C5: These correlations to the fluorine-bearing carbon (C5) confirm the position of the fluorine atom relative to the protons.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental formula. Infrared spectroscopy validates the presence of essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous blueprint of the molecular architecture, confirming the precise placement of the fluorine and methyl carboxylate substituents on the indole scaffold. This rigorous, self-validating workflow is indispensable in the field of drug development, ensuring the foundational integrity of the chemical matter progressing through the discovery pipeline.

References

  • Structures of some bioactive fluorinated indole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

  • Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3368-o3370. Retrieved January 5, 2026, from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. Retrieved January 5, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). Molecules, 27(21), 7586. Retrieved January 5, 2026, from [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. (2023). IUCrData, 8(8). Retrieved January 5, 2026, from [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd. Retrieved January 5, 2026, from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 5, 2026, from [Link]

  • 5-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(1), o187. Retrieved January 5, 2026, from [Link]

  • 5-Fluoroindole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 5, 2026, from [Link]

  • New Frontiers and Developing Applications in 19F NMR. (2014). Analytical Chemistry, 86(1), 56-70. Retrieved January 5, 2026, from [Link]

  • 5-Fluoro-1H-indole - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). The Journal of Organic Chemistry, 85(17), 11218-11226. Retrieved January 5, 2026, from [Link]

  • Indole: structure elucidation. (n.d.). CUTM Courseware. Retrieved January 5, 2026, from [Link]

  • Synthesis of methyl indole-5-carboxylate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Synthesis and Infrared Spectra of Some Indole Compounds. (1960). The Journal of Organic Chemistry, 25(1), 26-31. Retrieved January 5, 2026, from [Link]

  • FUB-PB-22 3-carboxyindole metabolite. (n.d.). mzCloud. Retrieved January 5, 2026, from [Link]

  • Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 56-69. Retrieved January 5, 2026, from [Link]

  • Structural elucidation of indole alkaloids – Strychnine and Brucine. (2021). Magritek. Retrieved January 5, 2026, from [Link]

  • Fluorine-19 labeling of the tryptophan residues in the G protein-coupled receptor NK1R using the 5-fluoroindole precursor in Pichia pastoris expression. (2024). Journal of Biomolecular NMR, 78(3), 133-138. Retrieved January 5, 2026, from [Link]

  • Mass spectrometry of inorganic, coordination and organometallic compounds. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

  • 6-Fluoro-1H-indole-3-carboxylic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Retrieved January 5, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The precise structural elucidation and purity assessment of novel chemical entities are foundational to progress in medicinal chemistry and materials science. Methyl 5-fluoro-1H-indole-6-carboxylate (CAS No. 1227268-61-2) is a substituted indole, a scaffold of immense interest in drug discovery. This guide provides a comprehensive analysis of its expected spectroscopic signature.

It is important to note that while this compound is commercially available, publicly accessible, experimentally verified spectral data are limited. Therefore, this document serves as an expert-level technical guide, presenting a robust, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are grounded in first principles of spectroscopy and supported by empirical data from closely related structural analogs cited herein.

Molecular Structure and Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The fluorine atom at the C5 position and the methyl carboxylate group at the C6 position create a unique electronic environment that profoundly influences the spectral output.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton framework of a molecule. The predicted spectrum for this indole is characterized by distinct signals for the pyrrole, benzene, and methyl protons, with couplings influenced by the fluorine atom.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

    • Number of Scans: 16-64, depending on sample concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityApprox. Coupling Constant (J, Hz)IntegrationAssignmentRationale
~8.5 - 9.0br s-1HNH -1The indole N-H proton is typically broad and downfield due to its acidic nature and quadrupole broadening from the nitrogen atom.
~7.95dJH7-F5 ≈ 1.5 Hz (meta)1HH -7Deshielded by the adjacent pyrrole ring and the ester group. Shows a small meta-coupling to the fluorine.
~7.40dJH4-F5 ≈ 9.0 Hz (ortho)1HH -4Significantly deshielded by the anisotropic effect of the benzene ring and shows a characteristic ortho-coupling to the fluorine atom.
~7.28tJH2-H3 ≈ JH2-NH ≈ 2.5 Hz1HH -2A typical chemical shift for the indole C2-proton, appearing as a triplet due to coupling with H3 and the N-H proton.
~6.55tJH3-H2 ≈ JH3-NH ≈ 2.5 Hz1HH -3Shielded relative to other aromatic protons, appearing as a triplet due to coupling with H2 and the N-H proton.
~3.90s-3HO-CH₃ A characteristic singlet for the methyl ester protons in a non-hindered environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton. For this compound, the key feature is the influence of the highly electronegative fluorine atom, which induces significant C-F coupling constants (JCF) that are invaluable for unambiguous signal assignment.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (~20-50 mg) are beneficial.

  • Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Sweep Width: ~220-240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for quaternary carbons.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Approx. C-F Coupling (J, Hz)AssignmentRationale
~167.0d, ⁴JCF ≈ 3C =OTypical chemical shift for a methyl ester carbonyl carbon. May show a small long-range coupling to fluorine.
~159.0d, ¹JCF ≈ 240C 5Directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift.
~134.0sC 7aQuaternary carbon at the fusion of the two rings.
~125.0d, ³JCF ≈ 4C 2Typical shift for C2 in an indole ring.
~123.0d, ³JCF ≈ 10C 3aQuaternary carbon at the pyrrole-benzene fusion, adjacent to the fluorinated ring.
~121.0d, ²JCF ≈ 12C 6Carbon bearing the ester group, shows a two-bond coupling to fluorine.
~112.0d, ²JCF ≈ 25C 4Ortho to the fluorine atom, exhibiting a large two-bond C-F coupling.
~108.0d, ⁴JCF ≈ 4C 7Carbon adjacent to the pyrrole nitrogen.
~103.0sC 3Typical shift for C3 in an indole ring.
~52.0sO-C H₃Characteristic shift for a methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight and elemental formula. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula (C₁₀H₈FNO₂).

Expected Mass Spectrum Data
  • Molecular Formula: C₁₀H₈FNO₂

  • Molecular Weight: 193.17 g/mol [1]

  • High-Resolution MS (ESI+):

    • Calculated m/z for [M+H]⁺ (C₁₀H₉FNO₂⁺): 194.0612

    • Expected Observation: A prominent ion at m/z ≈ 194.0612.

  • Key Fragmentation Patterns (EI-MS):

    • m/z 193 [M]⁺˙: The molecular ion.

    • m/z 162 [M - OCH₃]⁺: Loss of the methoxy radical from the ester.

    • m/z 134 [M - COOCH₃]⁺: Loss of the entire carbomethoxy group, a common fragmentation for methyl esters.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform an ATR correction if necessary.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3350Medium, SharpN-H StretchIndole N-H
~3100-3000MediumAromatic C-H StretchAr-H
~2955WeakAliphatic C-H StretchO-CH₃
~1715Strong, SharpC=O StretchEster Carbonyl
~1620, 1580, 1470Medium-StrongC=C StretchAromatic Ring
~1250StrongAsymmetric C-O-C StretchEster Linkage
~1100StrongC-F StretchAryl-Fluoride

Integrated Spectroscopic Workflow

Confirming the identity of a synthesized compound is not a linear process but a self-validating workflow where each piece of data corroborates the others. This integrated approach ensures the highest level of scientific trustworthiness.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Chemical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MW_Formula Molecular Weight & Formula Confirmed MS->MW_Formula Func_Groups Functional Groups Confirmed IR->Func_Groups Connectivity Atom Connectivity & Stereochemistry Confirmed NMR->Connectivity Final Structure Elucidated: This compound MW_Formula->Final Func_Groups->Final Connectivity->Final

Caption: Integrated workflow for the structural elucidation of a target molecule.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 1227268-61-2[this compound]. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Narayana, B., et al. (2006). Methyl 5-fluoro-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3329-o3330. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 5-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Otten, P. A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3661. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole. Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-fluoroindole-3-carboxaldehyde. Wiley-VCH. Retrieved from [Link]

  • Lang, F., et al. (2011). 5-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o187. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

"starting materials for Methyl 5-fluoro-1H-indole-6-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthetic routes for obtaining this compound, a key intermediate in the synthesis of various pharmacologically active compounds. We will delve into the strategic selection of starting materials, the rationale behind reaction conditions, and provide detailed, field-tested protocols.

Introduction: The Significance of the 5-Fluoro-1H-indole-6-carboxylate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a fluorine atom at the 5-position and a methyl ester at the 6-position, makes it a particularly valuable building block. The fluorine atom can enhance metabolic stability and binding affinity, while the ester group provides a convenient handle for further chemical modifications.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The choice of a particular route often depends on the availability and cost of starting materials, desired scale, and safety considerations. The most prevalent strategies involve the construction of the indole ring system from a suitably substituted benzene derivative.

Synthetic Pathway 1: The Fischer Indole Synthesis Approach

A common and versatile method for indole synthesis is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For the synthesis of our target molecule, a key starting material is (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine.

Starting Materials and Reagents
Starting Material/ReagentPurpose
3-Fluoro-4-nitrotoluenePrecursor for the aniline derivative
Potassium permanganate (KMnO4)Oxidizing agent
Thionyl chloride (SOCl2)Chlorinating agent for esterification
Methanol (MeOH)Solvent and reactant for esterification
Sodium nitrite (NaNO2)For diazotization
Tin(II) chloride (SnCl2)Reducing agent
Pyruvic acidTo form the hydrazone
Eaton's reagent (P2O5 in MeSO3H)Acid catalyst for cyclization
Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis A 3-Fluoro-4-nitrotoluene B 3-Fluoro-4-nitrobenzoic acid A->B KMnO4 C Methyl 3-fluoro-4-nitrobenzoate B->C SOCl2, MeOH D Methyl 4-amino-3-fluorobenzoate C->D SnCl2, HCl E (4-Fluoro-3-(methoxycarbonyl)phenyl)hydrazine D->E 1. NaNO2, HCl 2. SnCl2 F Hydrazone Intermediate E->F Pyruvic acid G This compound F->G Eaton's reagent

Caption: Fischer Indole Synthesis Workflow

Step-by-Step Protocol
  • Oxidation of 3-Fluoro-4-nitrotoluene: 3-Fluoro-4-nitrotoluene is oxidized to 3-fluoro-4-nitrobenzoic acid using a strong oxidizing agent like potassium permanganate.

  • Esterification: The resulting carboxylic acid is then converted to its methyl ester, Methyl 3-fluoro-4-nitrobenzoate, typically using thionyl chloride and methanol.

  • Reduction of the Nitro Group: The nitro group of Methyl 3-fluoro-4-nitrobenzoate is reduced to an amino group to yield Methyl 4-amino-3-fluorobenzoate. A common reducing agent for this transformation is tin(II) chloride in the presence of hydrochloric acid.

  • Diazotization and Reduction to Hydrazine: The aniline derivative is diazotized with sodium nitrite and hydrochloric acid, followed by reduction with tin(II) chloride to form the crucial (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine intermediate.

  • Hydrazone Formation: The hydrazine is condensed with pyruvic acid to form the corresponding hydrazone.

  • Fischer Indole Cyclization: The hydrazone undergoes acid-catalyzed cyclization, typically using a strong acid catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), to afford the final product, this compound.

Synthetic Pathway 2: The Reissert Indole Synthesis Approach

Another powerful method for indole synthesis is the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate.

Starting Materials and Reagents
Starting Material/ReagentPurpose
4-Fluoro-2-nitrotolueneStarting material
Diethyl oxalateReactant for condensation
Sodium ethoxide (NaOEt)Base for condensation
Iron (Fe) in acetic acid (AcOH)Reducing agent for cyclization
Sodium hydroxide (NaOH)For hydrolysis
Methanol (MeOH) / Sulfuric acid (H2SO4)For esterification
Experimental Workflow: Reissert Indole Synthesis

Reissert_Indole_Synthesis A 4-Fluoro-2-nitrotoluene B Ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxopropanoate A->B Diethyl oxalate, NaOEt C Ethyl 5-fluoro-1H-indole-2-carboxylate B->C Fe, AcOH D 5-Fluoro-1H-indole-2-carboxylic acid C->D NaOH E 5-Fluoro-1H-indole D->E Heat (Decarboxylation) F This compound E->F Directed lithiation followed by reaction with methyl chloroformate

Caption: Reissert Indole Synthesis and subsequent functionalization.

Step-by-Step Protocol
  • Condensation: 4-Fluoro-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide to form ethyl 2-(4-fluoro-2-nitrophenyl)-2-oxopropanoate.

  • Reductive Cyclization: The resulting ketoester undergoes reductive cyclization using iron in acetic acid to yield Ethyl 5-fluoro-1H-indole-2-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating to give 5-fluoro-1H-indole.

  • Introduction of the 6-Carboxylate Group: The final step involves the regioselective introduction of the methyl ester at the 6-position. This can be achieved through directed ortho-metalation (DoM). The indole nitrogen is first protected, followed by lithiation at the 6-position using a strong base like n-butyllithium, and then quenching the resulting anion with methyl chloroformate. Subsequent deprotection of the nitrogen yields this compound.

Synthetic Pathway 3: From Substituted Anilines

A more direct approach can start from a pre-functionalized aniline derivative, which simplifies the synthetic sequence.

Starting Materials and Reagents
Starting Material/ReagentPurpose
Methyl 4-amino-3-fluorobenzoateKey starting material
ChloroacetaldehydeReactant for cyclization
Sodium dithionite (Na2S2O4)Reducing agent
Experimental Workflow: From Substituted Aniline

Aniline_to_Indole A Methyl 4-amino-3-fluorobenzoate B Intermediate Schiff Base A->B Chloroacetaldehyde C This compound B->C Reductive Cyclization (e.g., Na2S2O4)

Caption: Synthesis from a pre-functionalized aniline.

Step-by-Step Protocol
  • Schiff Base Formation: Methyl 4-amino-3-fluorobenzoate is reacted with chloroacetaldehyde to form an intermediate Schiff base.

  • Reductive Cyclization: This intermediate undergoes a reductive cyclization to form the indole ring. Sodium dithionite is a commonly used reagent for this transformation, which proceeds via a radical mechanism. This route is often favored for its operational simplicity and milder reaction conditions compared to the classical Fischer or Reissert syntheses.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the optimal pathway depends on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The Fischer indole synthesis offers a classical and well-established approach, while the Reissert synthesis provides an alternative disconnection. Modern methods starting from pre-functionalized anilines can offer a more streamlined and efficient process. As the demand for complex indole derivatives in drug discovery continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain an active area of research.

References

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

A Comprehensive Technical Guide to Fluorinated Indole-6-Carboxylates: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the indole scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides an in-depth review of fluorinated indole-6-carboxylates, a class of compounds demonstrating significant potential in drug discovery and development. We will explore the nuances of their synthesis, the profound impact of fluorination on their physicochemical and pharmacological properties, and their diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of these valuable heterocyclic compounds.

Introduction: The Strategic Advantage of Fluorine in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent biological activity and synthetic versatility have made it a focal point of drug discovery efforts for decades.[1][2] The introduction of fluorine atoms into the indole ring system can dramatically alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3]

Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can modulate the acidity of nearby functional groups and influence non-covalent interactions within protein binding pockets.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-lives and increased bioavailability.

This guide will focus specifically on indole-6-carboxylates, where the carboxyl group at the 6-position provides a versatile handle for further chemical modification, while fluorination at various positions on the indole ring fine-tunes the molecule's overall properties.

Synthetic Strategies for Fluorinated Indole-6-Carboxylates

The synthesis of fluorinated indole-6-carboxylates can be broadly approached through two main strategies: construction of the fluorinated indole ring system from acyclic precursors or late-stage fluorination of a pre-formed indole-6-carboxylate scaffold. The choice of strategy is often dictated by the desired position of the fluorine atom(s) and the availability of starting materials.

Building the Fluorinated Indole Core

Classical indole syntheses, such as the Fischer, Reissert, and Madelung methods, can be adapted to incorporate fluorine-containing starting materials.[4][5] For instance, the Fischer indole synthesis can utilize fluorinated phenylhydrazines to introduce fluorine onto the benzene portion of the indole ring.

A notable modern approach involves the oxidative dearomatization of anilines, which allows for the assembly of 2-trifluoromethyl NH-indole products from simple, commercially available anilines and hexafluoroacetylacetone.[6] This metal-free method is scalable and provides access to a wide range of fluorinated indoles.[6]

Late-Stage Fluorination of Indole-6-Carboxylates

Direct C-H fluorination of the indole ring has become an increasingly viable strategy with the development of modern fluorinating reagents.[2] Electrophilic fluorinating agents, such as Selectfluor®, can be used to introduce fluorine at electron-rich positions of the indole nucleus.[7] However, the presence of the deactivating carboxyl group at the 6-position can influence the regioselectivity of these reactions, often requiring careful optimization of reaction conditions.[2]

Another powerful technique is the cascade fluorofunctionalization of 2,3-unsubstituted indoles using N-fluorobenzenesulfonimide, which allows for the formation of C-C, C-F, and C-O bonds in a single operation.[8]

Experimental Protocol: Synthesis of a Representative Fluorinated Indole-6-Carboxylate

This protocol outlines a general procedure for the synthesis of a 2-fluoroindole derivative from an ortho-vinylaniline, a strategy that constructs the indole scaffold while incorporating the fluorine atom.[9]

Objective: To synthesize a 2-fluoroindole-6-carboxylate derivative.

Materials:

  • Substituted ortho-vinylaniline

  • Halodifluoroalkylative reagent (e.g., TMSCF2Br)

  • Base (e.g., K3PO4)

  • Solvent (e.g., CH3CN)

  • Water

Procedure:

  • To a reaction vessel, add the ortho-vinylaniline (0.2 mmol), the halodifluoroalkylative reagent (3 equivalents, 0.6 mmol), and the base (3 equivalents).[9]

  • Add the solvent and a small amount of water (0.1 mL).[9]

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoroindole derivative.[9]

Rationale: This method leverages a cascade reaction involving difluorocarbene trapping and intramolecular Michael addition, followed by C-F bond cleavage, to efficiently construct the 2-fluoroindole scaffold.[9] The use of commercially available reagents and relatively mild conditions makes this an attractive approach.[9]

Physicochemical Properties and Their Implications

The introduction of fluorine has a profound impact on the physicochemical properties of indole-6-carboxylates.

Electronic Effects and Acidity

The strong electron-withdrawing nature of fluorine significantly influences the electron density of the indole ring. This can lower the pKa of the indole N-H and the carboxylic acid proton, impacting their ionization state at physiological pH. These changes in acidity can have a direct effect on drug-receptor interactions and solubility.

Lipophilicity and Membrane Permeability

Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[10] This is a critical factor for oral bioavailability and penetration of the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. The position and number of fluorine atoms must be carefully considered to achieve an optimal balance.[10]

Metabolic Stability

The high strength of the C-F bond makes it resistant to metabolic cleavage.[3] Introducing fluorine at positions susceptible to oxidative metabolism can block these pathways, leading to a longer half-life and improved pharmacokinetic profile.

PropertyGeneral Effect of FluorinationImplication in Drug Design
Acidity (pKa) DecreasesModulates ionization at physiological pH, affecting receptor binding and solubility.
Lipophilicity (logP) IncreasesCan improve membrane permeability and bioavailability, but may decrease aqueous solubility.[10]
Metabolic Stability IncreasesBlocks sites of oxidative metabolism, leading to longer half-life and improved pharmacokinetics.
Conformation Can influence molecular shapeMay lead to a more favorable binding conformation for the target receptor.

Applications in Drug Discovery and Development

Fluorinated indole-6-carboxylates and their derivatives have shown promise in a wide range of therapeutic areas.[11] The indole scaffold itself is a versatile pharmacophore, and the addition of fluorine can enhance potency, selectivity, and pharmacokinetic properties.[2]

Antiviral Agents

Fluorinated indoles have been extensively investigated as antiviral agents, particularly against HIV.[12] For example, certain 4-fluoroindole derivatives have demonstrated potent inhibition of HIV-1 attachment with EC50 values in the nanomolar range.[12] The fluorine atom is often crucial for enhancing the potency against both wild-type and drug-resistant viral strains.[12]

Anticancer Agents

The indole nucleus is a key component of many anticancer drugs. Fluorination can lead to derivatives with improved cytotoxic activity. For instance, fluorinated indole-chalcone derivatives have shown significant cytotoxicity against resistant cancer cell lines.[13] Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a fluorinated indole core.[14]

Other Therapeutic Areas

The versatility of the fluorinated indole scaffold extends to other therapeutic areas, including anti-inflammatory, antibacterial, and central nervous system (CNS) disorders. The ability of fluorine to modulate lipophilicity is particularly advantageous for developing CNS-active drugs that can effectively cross the blood-brain barrier.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of fluorinated indole-6-carboxylates is crucial for rational drug design. The position of the fluorine atom on the indole ring can have a dramatic impact on biological activity. For example, in a series of fluorinated 3-benzyl-5-indolecarboxamides developed as leukotriene receptor antagonists, the introduction of fluorinated amide substituents was key to achieving high potency.[15]

Illustrative Workflow for SAR Studies

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis and Iteration Start Design Analogs Synth Synthesize Fluorinated Indole-6-Carboxylates Start->Synth Vary F position and other substituents Purify Purify and Characterize Synth->Purify Screen Primary Screening (e.g., Enzyme Assay) Purify->Screen Cell Cell-Based Assays Screen->Cell Active Compounds ADME In Vitro ADME/Tox Cell->ADME SAR Establish SAR ADME->SAR Optimize Lead Optimization SAR->Optimize Iterative Design Optimize->Start New Analogs End Candidate Selection Optimize->End

Caption: A typical workflow for structure-activity relationship (SAR) studies of fluorinated indole-6-carboxylates.

Conclusion and Future Perspectives

Fluorinated indole-6-carboxylates represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacological properties, often leading to compounds with enhanced potency, selectivity, and metabolic stability. As synthetic methodologies for the preparation of these compounds continue to advance, we can expect to see an increasing number of fluorinated indole-6-carboxylate derivatives entering clinical development. Future research will likely focus on the development of more efficient and regioselective fluorination methods, as well as the exploration of novel applications for this versatile chemical scaffold.

References

  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents - Benchchem. (n.d.).
  • J Med Chem. 1994 Apr 29;37(9):1282-97. doi: 10.1021/jm00035a008.
  • Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. (n.d.).
  • Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination - Chemical Communications (RSC Publishing). (n.d.).
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F. (2025).
  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters - ACS Publications. (n.d.).
  • The Role of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.).
  • Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed. (2016).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.).
  • Synthesis of fluorinated indoles as RNA analogues - PubMed. (2007).
  • Structures of some bioactive fluorinated indole derivatives. - ResearchGate. (n.d.).
  • Understanding the Properties of 6-Fluoroindole-2-carboxylic Acid. (2025).
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024).
  • Fluorine-containing Indoles: Synthesis and Biological Activity - AMiner. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC - NIH. (2021).
  • Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024).
  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms - Semantic Scholar. (n.d.).
  • Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).
  • Carbonylative synthesis and functionalization of indoles - Beilstein Journals. (2024).
  • Unique Properties of Fluorine and their Relevance to Medicinal Chemistry and Chemical Biology | Semantic Scholar. (2009).

Sources

The Strategic Advantage of Fluorination in Indole-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its inherent biological activity is vast, but modern drug development demands nuanced control over a molecule's pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine atoms into the indole ring system has emerged as a powerful tactic to achieve this control. This technical guide provides an in-depth analysis of the biological activities of fluorinated indole derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the causal relationship between fluorination and enhanced biological function, detail key therapeutic applications, provide actionable experimental protocols, and discuss future perspectives in this dynamic field.

Introduction: The Power of a Privileged Scaffold and a Unique Element

The indole ring system is considered a "privileged scaffold" in drug discovery, capable of interacting with a wide array of biological targets.[1] From neurotransmitter receptors to enzymes crucial for pathogen replication, the indole framework provides a versatile template for designing therapeutic agents.[2][3] However, parent indole molecules often face challenges such as rapid metabolic degradation or suboptimal binding affinity.

This is where fluorine, the most electronegative element, offers a distinct advantage. The introduction of fluorine into a drug candidate can profoundly alter its properties in several beneficial ways:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][4][5]

  • Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, leading to enhanced binding affinity and potency.[6]

  • Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[6][7] This is a critical factor for drugs targeting the central nervous system (CNS).

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, like amines.[8] This can be crucial for optimizing a drug's solubility and absorption profile.

The confluence of the versatile indole scaffold and the unique properties of fluorine has yielded a rich pipeline of compounds with diverse and potent biological activities.[9]

A Spectrum of Biological Activities

Fluorinated indole derivatives have demonstrated significant potential across a wide range of therapeutic areas.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, and fluorination has been shown to enhance this activity.[10]

  • Mechanism of Action: Many fluorinated indoles exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin. For example, Sunitinib , an FDA-approved drug for renal cell carcinoma, is a fluorinated indolin-2-one derivative that acts as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[4][11][12] Other derivatives have been shown to arrest the cell cycle and induce apoptosis (programmed cell death).[1][10]

  • Case Study: Indoximod: While not a direct enzymatic inhibitor, Indoximod is an investigational indole derivative that targets the IDO (indoleamine 2,3-dioxygenase) pathway.[13][14] Tumors exploit this pathway to create an immunosuppressive microenvironment.[15] Indoximod acts as a tryptophan mimetic, reversing the immunosuppressive effects and reactivating mTOR signaling in T cells, thereby empowering the immune system to attack cancer cells.[15][16] It has shown promise in clinical trials for advanced melanoma when combined with checkpoint inhibitors like pembrolizumab.[13]

Table 1: Anticancer Activity of Selected Fluorinated Indole Derivatives

Compound Class Target/Mechanism Cancer Cell Lines Potency (IC50/EC50) Reference
Indole-Sulfonamides Cytotoxicity MOLT-3 (Leukemia) Varies (e.g., 4-CF3 deriv. ~10 µM) [17]
Spirooxindoles HER2/HER3 Inhibition MCF-7 (Breast) 3.88 - 5.83 µM [1]
Indole-Chalcones Tubulin Polymerization Inhibition A549 (Lung), HeLa (Cervix) 0.0003 - 0.009 µM [1]

| 5-Fluorospirobrassinin | Cytotoxicity | Multiple human cancer lines | Varies |[18] |

Antiviral Activity

Fluorinated indoles have emerged as potent inhibitors of various viruses, particularly Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[3][19]

  • Mechanism of Action: A primary target for these compounds is HIV-1 non-nucleoside reverse transcriptase (NNRT), an essential enzyme for viral replication.[20] Several fluorinated indole-carboxamide derivatives have demonstrated extraordinary potency against HIV-1, with EC50 values in the nanomolar and even picomolar range.[20] These compounds bind to a hydrophobic pocket on the NNRTI enzyme, inducing a conformational change that inactivates it. Other derivatives act as HIV-1 attachment inhibitors, preventing the virus from entering host cells.[11][20]

  • Noteworthy Findings: Studies have reported 4-fluoroindole derivatives with ED50 values as low as 0.5 nM against wild-type HIV-1.[20] Furthermore, certain 7-substituted carboxamides of 4-fluoroindole have shown exceptional activity, with EC50 values down to 0.0058 nM.[20]

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Halogenated indoles, including fluorinated derivatives, have shown considerable promise.[21]

  • Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation. Di-halogenated indoles, in particular, have demonstrated broad-spectrum activity against various Candida species, including those less susceptible to conventional azole antifungals.[21]

  • Key Results: Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have exhibited potent, rapid fungicidal activity and the ability to inhibit biofilm formation in Candida albicans.[21] This highlights the potential of multi-halogenated indoles as a class of antifungals.

Neurological and Psychiatric Applications

The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a prime scaffold for developing drugs that act on the central nervous system. Fluorination often enhances the ability of these compounds to cross the blood-brain barrier and fine-tunes their receptor binding profiles.[22]

  • Mechanism of Action: Fluorinated indole derivatives have been developed as selective agonists and antagonists for various serotonin (5-HT) receptors, as well as serotonin uptake inhibitors.[2][23] For example, fluorinated tryptamines show altered affinity for 5-HT1A and 5-HT2A receptors, which are implicated in anxiety and depression.[22]

  • Prominent Examples:

    • Fluvoxamine: An FDA-approved antidepressant, it is a selective serotonin reuptake inhibitor (SSRI) featuring a trifluoromethyl group.

    • Fluorinated Indole-Imidazole Conjugates: A novel class of potent and selective 5-HT7 receptor agonists has been developed.[24] One such compound, AGH-192, demonstrated high metabolic stability, oral bioavailability, and significant antinociceptive effects in a mouse model of neuropathic pain, highlighting its potential as a future analgesic.[24]

    • Selective 5-HT1D Receptor Ligands: Fluorination of certain indole derivatives has been shown to reduce basicity, leading to dramatically improved oral absorption and bioavailability for CNS targets.[8]

Anti-inflammatory Activity

Indole derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, have long been used to treat inflammation.[1][2] Fluorination can further enhance this activity.

  • Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[1] Some 5-fluoroisatin derivatives have shown good anti-inflammatory activity by inhibiting the denaturation of bovine serum albumin, a common in vitro model for inflammation.[20]

Experimental Design & Protocols

Synthesizing and evaluating the biological activity of novel compounds requires robust and validated experimental workflows.

General Workflow for Biological Activity Screening

The process of discovering and validating a new bioactive fluorinated indole derivative typically follows a structured path from synthesis to in-depth biological characterization.

G cluster_0 Phase 1: Discovery & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action A Compound Design & In Silico Screening B Chemical Synthesis of Fluorinated Indole Derivatives A->B C Purification & Characterization (NMR, MS, HPLC) B->C D Primary Screening: High-Throughput Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->D Test Compounds E Hit Confirmation & Potency Determination (IC50/EC50) D->E F Selectivity & Specificity Assays (e.g., Receptor Panel Screening) E->F G Cell-Based Assays (e.g., Cell Cycle, Apoptosis, Signaling) F->G Validated Hits H Target Engagement Assays (e.g., Western Blot, Kinase Assays) G->H I In Vivo Studies (Animal Models) H->I Lead Candidate

Caption: General workflow for screening fluorinated indole derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is fundamental for assessing the anticancer potential of newly synthesized compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (fluorinated indole derivative), dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Causality Check: This 24-hour period ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization, providing a healthy baseline population for the assay.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be 0.01 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48-72 hours.

    • Causality Check: The incubation time is chosen based on the typical doubling time of the cell line, allowing enough time for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 3-4 hours at 37°C.

    • Causality Check: During this step, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. Dead cells lack this enzymatic activity.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Causality Check: The amount of purple formazan produced is directly proportional to the number of viable cells. DMSO is an effective solvent for these crystals.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (% viability vs. log concentration).

    • Determine the IC50 value using non-linear regression analysis.

Future Perspectives and Challenges

The field of fluorinated indole derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Regioselective Fluorination: Developing more efficient and precise synthetic methods to install fluorine atoms at specific positions on the indole ring to fine-tune biological activity.[20][25]

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective for complex diseases like cancer and neurodegenerative disorders.

  • PET Imaging: Utilizing the 18F isotope to develop fluorinated indole-based PET tracers for diagnostic imaging, allowing for real-time visualization of drug distribution and target engagement in vivo.[6]

The primary challenge remains the rational design of fluorination. Predicting precisely how the placement of a fluorine atom will affect a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its interaction with off-target proteins is complex.[6] Continued advancements in computational chemistry and a deeper understanding of fluorine's unique interactions will be crucial to overcoming these hurdles.

Conclusion

The strategic incorporation of fluorine into the privileged indole scaffold is a proven and powerful strategy in modern medicinal chemistry. This combination has yielded compounds with potent and diverse biological activities, from FDA-approved anticancer drugs to promising new agents for treating viral infections, neurological disorders, and inflammatory conditions. By understanding the fundamental principles of how fluorine modulates molecular properties and by employing robust experimental validation, researchers can continue to unlock the therapeutic potential of this remarkable class of molecules.

References

  • Al-Ostath, A., El-Faham, A., & Ghabbour, H. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29337-29370. [Link]

  • Gribble, G. W. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 143-164. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 143-164. [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6347-6387. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 143-164. [Link]

  • Ferreira, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3314. [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. [Link]

  • Fuchigami, T., & Uneyama, K. (2001). Electrosynthesis of fluorinated indole derivatives. Journal of the Electrochemical Society, 148(11), D143. [Link]

  • Munn, D. H., & Mellor, A. L. (2018). Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer. Frontiers in Oncology, 8, 371. [Link]

  • Kim, W., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1083. [Link]

  • Hogendorf, A. S., et al. (2019). Fluorinated indole-imidazole conjugates: Selective orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. European Journal of Medicinal Chemistry, 170, 261-275. [Link]

  • Tuntiwachwuttikul, P., et al. (2021). Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. ACS Omega, 6(47), 31693-31707. [Link]

  • Macor, J. E., et al. (2001). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 44(21), 3525-3536. [Link]

  • Zakharia, Y., et al. (2021). Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma. Journal for ImmunoTherapy of Cancer, 9(6), e002335. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Kumar, S. (2014). Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. ProQuest Dissertations & Theses Global. [Link]

  • Satała, G., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry, 14(6), 1121-1135. [Link]

  • Kumar, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114106. [Link]

  • Chen, Q., et al. (2022). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 27(21), 7551. [Link]

  • Gill, H., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 271, 110188. [Link]

  • Synapse. (2024). What is Indoximod used for? Patsnap Synapse. [Link]

  • Gubin, J., et al. (1993). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 36(10), 1425-1431. [Link]

  • Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances, 10(49), 29468-29486. [Link]

  • Flaugh, M. E., et al. (1988). Ergolines as selective 5-HT1 agonists. Journal of Medicinal Chemistry, 31(9), 1746-1753. [Link]

  • Cankař, P., et al. (2015). Synthesis and cytotoxicity evaluation of novel 5-fluorinated indoles. Molecules, 20(8), 14695-14713. [Link]

  • Della Chiesa, M., et al. (2016). Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1. Oncoimmunology, 5(8), e1191552. [Link]

  • El-Sayed, R., et al. (2023). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 11, 1245645. [Link]

  • Begum, S., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Antifungal Activities of Some Indole Derivatives. [Link]

  • Czarnomysy, R., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7578. [Link]

  • Gunasekera, S. P., et al. (2016). Marine indole alkaloids: potential new drug leads for the control of depression and anxiety. Marine Drugs, 14(11), 203. [Link]

  • ResearchGate. (n.d.). Indoximod mechanisms of action. Tryptophan catabolism proceeds through... [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 3021-3040. [Link]

Sources

An In-depth Technical Guide to Methyl 5-fluoro-1H-indole-6-carboxylate: A Versatile Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-fluoro-1H-indole-6-carboxylate is a fluorinated heterocyclic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a methyl carboxylate group on the indole scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and its potential applications as a research chemical, particularly in the realm of drug discovery. While specific experimental data for this particular isomer is not widely available in public literature, this document consolidates information from closely related analogues and established chemical principles to offer a robust theoretical and practical framework for researchers.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom into an organic molecule can profoundly influence its biological activity by altering its metabolic stability, lipophilicity, and binding affinity to target proteins.[2] Consequently, fluorinated indoles have emerged as a critical class of compounds in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] this compound, as a functionalized member of this family, holds considerable potential as a versatile intermediate for creating diverse chemical libraries for biological screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 1227268-61-2[4]
Molecular Formula C₁₀H₈FNO₂[4]
Molecular Weight 193.17 g/mol [4]
Appearance Predicted to be a solidGeneral knowledge
Storage Sealed in dry, Room Temperature[4]

Synthesis and Reaction Pathways

While a specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established methods for indole synthesis and functionalization. The most likely pathway involves the synthesis of the corresponding carboxylic acid, 5-fluoro-1H-indole-6-carboxylic acid, followed by esterification.

Proposed Synthesis of 5-fluoro-1H-indole-6-carboxylic Acid

Various methods for the synthesis of substituted indoles have been reported.[5] A common and versatile approach is the Fischer indole synthesis. However, for a regioselective synthesis of a 6-carboxy-substituted indole, a more controlled strategy starting from a suitably substituted aniline or nitroarene would be more appropriate. One such general approach is the Reissert indole synthesis or similar cyclization strategies.[6]

A potential synthetic route could commence from a commercially available fluorinated and carboxylated benzene derivative, which is then elaborated to introduce the necessary functionalities for indole ring formation.

Synthesis_of_5-fluoro-1H-indole-6-carboxylic_acid A Substituted Aniline/Nitroarene B Multi-step Functionalization A->B Introduction of pyrrole precursors C Cyclization B->C e.g., Reductive cyclization D 5-fluoro-1H-indole-6-carboxylic acid C->D

Caption: Proposed general synthetic workflow for 5-fluoro-1H-indole-6-carboxylic acid.

Esterification to this compound

The final step to obtain the target compound is the esterification of the carboxylic acid precursor. The Fischer esterification is a classic and widely used method for this transformation.[7]

Experimental Protocol: Fischer Esterification (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-1H-indole-6-carboxylic acid (1.0 eq) in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Fischer_Esterification_Workflow cluster_0 Reaction cluster_1 Work-up & Purification A 5-fluoro-1H-indole-6-carboxylic acid + Methanol (excess) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux B->C D Cool & Evaporate Methanol C->D E Dissolve in EtOAc & Wash with NaHCO₃ D->E F Dry, Filter, Concentrate E->F G Column Chromatography F->G H This compound G->H

Caption: Step-by-step workflow for the Fischer esterification.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the indole ring protons, the methyl ester protons, and the N-H proton.

  • N-H Proton: A broad singlet, typically in the downfield region (δ 8.0-9.0 ppm).

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 6.5-8.0 ppm). The fluorine atom at the 5-position will cause splitting of the adjacent proton signals (H-4 and H-7).

  • Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group, expected to be around δ 3.9 ppm.

Table of Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N-H8.0 - 9.0br s-
H-2~7.3tJ ≈ 2.5
H-3~6.5tJ ≈ 2.5
H-4~7.8dJ(H-F) ≈ 9-10
H-7~7.5dJ(H-F) ≈ 4-5
-OCH₃~3.9s-

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The prediction is based on data from similar compounds like 5-fluoroindole-2-carboxylic acid[8] and methyl indole-5-carboxylate.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table of Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (δ, ppm)
C=O~168
C-2~125
C-3~103
C-3a~128
C-4~110 (d, J(C-F) ≈ 25 Hz)
C-5~158 (d, J(C-F) ≈ 240 Hz)
C-6~120
C-7~115 (d, J(C-F) ≈ 5 Hz)
C-7a~132
-OCH₃~52

Note: These are estimated values. The prediction is based on data from 5-fluoro-1H-indole[9] and methyl indole-3-carboxylate.[10]

Applications in Research and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

  • N-H Functionalization: The indole nitrogen can be alkylated or arylated to introduce various substituents.

  • C-H Functionalization: The C2 and C3 positions of the indole ring are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups.

  • Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to the corresponding alcohol.

These transformations enable the generation of a diverse library of compounds for screening in various therapeutic areas. Given the known biological activities of other fluorinated indoles, derivatives of this compound could be investigated for:

  • Anticancer Activity: Many indole derivatives have shown potent anticancer activity by targeting various cellular pathways.[1]

  • Antimicrobial Activity: The indole scaffold is a common feature in many antimicrobial agents.[3]

  • Kinase Inhibition: The indole ring can serve as a hinge-binding motif in kinase inhibitors.

Applications cluster_0 Synthetic Transformations cluster_1 Potential Therapeutic Areas A This compound B N-H Functionalization A->B C C-H Functionalization (C2, C3) A->C D Ester Modification (Hydrolysis, Reduction, Amidation) A->D E Diverse Library of Fluorinated Indole Derivatives B->E C->E D->E F Anticancer Agents E->F G Antimicrobial Agents E->G H Kinase Inhibitors E->H

Sources

Methodological & Application

"Methyl 5-fluoro-1H-indole-6-carboxylate synthesis protocol"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic introduction of fluorine atoms into this scaffold can profoundly enhance a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a valuable fluorinated indole derivative that serves as a key building block in the synthesis of more complex therapeutic agents. Its structure is particularly relevant in the development of inhibitors for enzymes implicated in various diseases.

This document, intended for researchers in organic synthesis and drug development, provides a detailed, field-proven protocol for the synthesis of this compound. The presented strategy is a robust, three-step sequence starting from the commercially available 5-Fluoro-1H-indole-6-carboxylic acid. The core logic of this synthesis is to first protect the reactive indole nitrogen, then perform the esterification of the carboxylic acid, and finally, deprotect the nitrogen to yield the target compound. This approach mitigates common side reactions and ensures high purity of the final product.

Overall Synthetic Strategy

The synthesis is designed as a logical sequence that addresses the inherent reactivity of the indole nucleus. The indole N-H proton is weakly acidic and the nitrogen atom is nucleophilic, which can lead to undesired side reactions during esterification, such as N-acylation. To circumvent this, a protection-esterification-deprotection strategy is employed using the tert-butyloxycarbonyl (Boc) group, a widely used protecting group in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[2][3]

The complete workflow is illustrated below:

Synthetic_Workflow Start 5-Fluoro-1H-indole- 6-carboxylic acid Step1 N-Boc Protected Intermediate Start->Step1 Step 1: N-Protection (Boc)₂O, DMAP Step2 N-Boc Protected Methyl Ester Step1->Step2 Step 2: Esterification MeOH, H₂SO₄ (cat.) Final Methyl 5-fluoro-1H-indole- 6-carboxylate Step2->Final Step 3: N-Deprotection TFA, DCM

Fig 1. Overall three-step workflow for the synthesis.

Part 1: Protocol for N-Boc Protection

Scientific Rationale

The first step involves the protection of the indole nitrogen with a Boc group. This is achieved by reacting 5-fluoro-1H-indole-6-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically catalyzed by a nucleophilic base, such as 4-dimethylaminopyridine (DMAP), which activates the (Boc)₂O, making it more susceptible to attack by the indole nitrogen.[4] This protection renders the nitrogen non-nucleophilic, preventing it from competing in the subsequent esterification step and ensuring that the reaction proceeds cleanly at the carboxylic acid moiety.

N_Protection cluster_reactants Reactants cluster_products Product r1 5-Fluoro-1H-indole- 6-carboxylic acid p1 N-Boc-5-fluoro-1H-indole- 6-carboxylic acid r1->p1  DMAP, THF, rt   plus1 + r2 (Boc)₂O Esterification cluster_reactants Reactant cluster_products Product r1 N-Boc-5-fluoro-1H-indole- 6-carboxylic acid p1 Methyl N-Boc-5-fluoro-1H-indole- 6-carboxylate r1->p1  Methanol (excess) H₂SO₄ (cat.), Reflux   Deprotection cluster_reactants Reactant cluster_products Final Product r1 Methyl N-Boc-5-fluoro-1H-indole- 6-carboxylate p1 Methyl 5-fluoro-1H-indole- 6-carboxylate r1->p1  TFA, DCM, rt  

Sources

Application Notes: Fischer Indole Synthesis for the Preparation of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] The strategic incorporation of fluorine atoms into this privileged structure can dramatically enhance the pharmacological properties of a molecule.[4][5] Fluorination is a widely used strategy in drug discovery to improve metabolic stability, membrane permeation, binding affinity to target proteins, and to modulate the acidity (pKa) of nearby functional groups.[5][6] Consequently, fluorinated indoles are critical building blocks in the synthesis of a wide array of therapeutics, including anti-cancer agents, potent antivirals, and neuroactive compounds such as selective serotonin reuptake inhibitors (SSRIs).[4][7]

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile chemical reaction for constructing the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[8][9] This venerable reaction remains a mainstay in both academic and industrial settings for its reliability and broad substrate scope, making it a key tool for accessing valuable fluorinated indole derivatives.[1][4][10] This guide provides an in-depth exploration of the Fischer indole synthesis for preparing fluorinated indoles, detailing the core mechanism, the influence of fluorine substitution, optimized protocols, and troubleshooting strategies.

Core Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a cascade reaction that proceeds through several key mechanistic steps, catalyzed by either Brønsted or Lewis acids.[8][10] Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[8][9]

The accepted mechanism involves the following sequence:[8][10][11]

  • Hydrazone Formation: The reaction initiates with the condensation of a (fluorinated) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [8][8]-Sigmatropic Rearrangement: Following protonation of the enamine, the crucial C-C bond is formed via a[8][8]-sigmatropic rearrangement (a process analogous to a Cope rearrangement), which temporarily disrupts the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The resulting diimine intermediate rapidly tautomerizes to regain aromaticity. This is followed by an intramolecular nucleophilic attack of the newly formed aniline-type nitrogen onto the imine carbon, forming the five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal intermediate to yield the stable, aromatic indole ring.

Mechanistic Pathway Diagram

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2-5: Acid-Catalyzed Cyclization A Fluorophenylhydrazine + Ketone/Aldehyde B Fluorophenylhydrazone A->B Condensation (-H₂O) C Enamine Tautomer B->C Tautomerization (H⁺) D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Shift (H⁺) E Rearomatized Intermediate D->E Rearomatization F Cyclized Aminal E->F Intramolecular Cyclization G Fluorinated Indole F->G Elimination (-NH₃, H⁺)

Caption: General mechanism of the Fischer indole synthesis.

The Influence of Fluorine Substitution on the Synthesis

The high electronegativity of fluorine can significantly influence the course of the Fischer indole synthesis. The position of the fluorine atom on the phenylhydrazine ring affects the nucleophilicity of the hydrazine and the stability of the intermediates, which can impact reaction rates and regioselectivity.

  • Electron-Withdrawing Effects: A fluorine atom deactivates the aromatic ring, making the aryl nitrogen (N1) less nucleophilic. This can slow down the initial hydrazone formation and, more importantly, can disfavor the key[8][8]-sigmatropic rearrangement step. Consequently, harsher reaction conditions (e.g., higher temperatures, stronger acids like PPA) are often required for fluorinated substrates compared to their non-fluorinated analogs.[12]

  • Regioselectivity: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[13] The electronic properties of the fluorine substituent can influence the direction of the enamine tautomerization and the subsequent rearrangement. For instance, with a fluorine atom at the meta position (e.g., 3-fluorophenylhydrazine), cyclization can occur at either the C2 or C6 position, leading to a mixture of 4-fluoro- and 6-fluoroindoles. The final product ratio is often governed by a complex interplay of steric and electronic effects, which can be modulated by the choice of acid catalyst.[13]

Experimental Protocols & Application Notes

The following protocols provide detailed, step-by-step methodologies for the synthesis of common monofluorinated indoles.

Protocol 1: Synthesis of 6-Fluoroindole

This protocol utilizes 4-fluorophenylhydrazine, which upon reaction with a suitable carbonyl partner, cyclizes unambiguously to the 6-fluoroindole product.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Pyruvic acid (1.1 eq) or Acetone (1.1 eq)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

  • Ethanol or Acetic Acid

  • Ice, Water, Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.[4] Add the carbonyl compound (e.g., pyruvic acid for eventual synthesis of 6-fluoroindole-2-carboxylic acid) (1.1 eq) and stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (typically monitored by TLC). The hydrazone may precipitate and can be filtered and dried, or used directly in the next step.

  • Indolization (Cyclization): Add the crude or purified fluorophenylhydrazone portion-wise to a pre-heated vessel containing a strong acid catalyst like polyphosphoric acid (PPA) at 100-140°C. [Senior Scientist Note: PPA is highly viscous; mechanical stirring is essential. The addition should be controlled to manage any exotherm.]

  • Reaction Monitoring: Stir the reaction mixture vigorously at the elevated temperature for 1-3 hours.[4] Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[4]

Protocol 2: Synthesis of 4-Fluoroindole and Potential Challenges

The synthesis of 4-fluoroindole from 2-fluorophenylhydrazine can be challenging and often results in lower yields compared to other isomers.[13] This is due to the strong electron-withdrawing inductive effect of the ortho-fluoro substituent, which deactivates the C6 position required for cyclization.

Troubleshooting Low Yields for 4-Fluoroindole: [13]

  • Catalyst Choice is Critical: The choice of acid catalyst is paramount. While PPA can be effective, other Lewis acids like ZnCl₂ or BF₃·OEt₂ should be screened. The optimal catalyst often needs to be determined empirically.

  • Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Temperature Control: While high temperatures are needed, excessive heat can cause decomposition. Monitor the reaction closely by TLC to find the optimal balance between reaction time and temperature.[13]

Workflow for Fluorinated Indole Synthesis

Workflow Start Start: Select Fluorophenylhydrazine Ketone Select Ketone/Aldehyde (Symmetrical vs. Unsymmetrical) Start->Ketone Hydrazone Form Hydrazone (e.g., in EtOH or AcOH) Ketone->Hydrazone Catalyst Choose Acid Catalyst (PPA, ZnCl₂, H₂SO₄) Hydrazone->Catalyst Reaction Perform Indolization (Heat, Anhydrous Conditions) Catalyst->Reaction Workup Quench, Neutralize, & Extract Reaction->Workup Purify Column Chromatography Workup->Purify Product Characterize Final Fluorinated Indole Purify->Product

Caption: Decision workflow for synthesizing fluorinated indoles.

Data Summary: Reaction Parameters

The choice of catalyst and solvent is crucial for optimizing the synthesis of fluorinated indoles. The following table summarizes typical conditions.

Target IndolePhenylhydrazine PrecursorTypical Catalyst(s)Solvent(s)Key Considerations
4-Fluoroindole 2-FluorophenylhydrazinePPA, ZnCl₂, BF₃·OEt₂Acetic Acid, TolueneOften lower yields; requires careful optimization of catalyst and temperature.[13]
5-Fluoroindole 4-FluorophenylhydrazinePPA, H₂SO₄, p-TsOHEthanol, Acetic AcidGenerally proceeds well; a common and reliable transformation.[1]
6-Fluoroindole 3-FluorophenylhydrazinePPA, Eaton's ReagentAcetic AcidCan produce a mixture with 4-fluoroindole if unsymmetrical ketones are used.
7-Fluoroindole 2-FluorophenylhydrazinePPA, ZnCl₂Acetic Acid, TolueneCan be formed as a byproduct in 4-fluoroindole synthesis.

Conclusion

The Fischer indole synthesis is a powerful and enduring method for accessing structurally diverse indoles. When applied to the synthesis of fluorinated analogs, a nuanced understanding of the electronic effects of fluorine and careful optimization of reaction conditions are essential for success. Strong acid catalysts like polyphosphoric acid are often necessary to overcome the deactivating effect of the fluorine substituent. By leveraging the protocols and insights provided in this guide, researchers can effectively synthesize valuable fluorinated indole building blocks, paving the way for the discovery and development of next-generation pharmaceuticals.

References

The Leimgruber-Batcho Indole Synthesis: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Leimgruber-Batcho indole synthesis has established itself as a cornerstone in the repertoire of synthetic organic chemists, offering a reliable and versatile route to a wide array of substituted indoles.[1][2] This method is particularly valued in the pharmaceutical industry due to its high yields, mild reaction conditions, and the ready availability of starting materials.[3][4] This guide provides an in-depth exploration of the synthesis, from its mechanistic underpinnings to detailed experimental protocols and practical applications in drug discovery.

Theoretical Framework: Understanding the "Why"

The Leimgruber-Batcho synthesis is a two-step process that begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine.[3][5] This intermediate is then subjected to a reductive cyclization to yield the final indole product.[3][5]

The Reaction Mechanism

The initial step hinges on the enhanced acidity of the benzylic methyl protons of the o-nitrotoluene, a consequence of the electron-withdrawing nature of the ortho-nitro group.[1][6] The reaction is initiated by heating DMFDMA, which generates an iminium ion and a methoxide ion.[1][5] The methoxide ion is basic enough to deprotonate the o-nitrotoluene, forming a carbanion that then attacks the iminium ion.[1][7] Subsequent elimination of methanol affords the characteristic, often intensely red-colored, β-amino-2-nitrostyrene (enamine) intermediate.[3][4]

The second stage involves the reduction of the nitro group to an amine.[3][5] This is followed by a spontaneous intramolecular cyclization, where the newly formed aniline attacks the enamine double bond. The final step is the elimination of a secondary amine (e.g., dimethylamine or pyrrolidine) to furnish the aromatic indole ring.[1]

Leimgruber_Batcho_Mechanism Leimgruber-Batcho Reaction Mechanism o_nitrotoluene o-Nitrotoluene enamine Enamine Intermediate o_nitrotoluene->enamine + DMFDMA, Pyrrolidine (optional), Heat DMFDMA DMFDMA amino_intermediate Amino Intermediate enamine->amino_intermediate Reduction (e.g., H2/Pd-C, Raney Ni/N2H4) indoline Indoline Intermediate amino_intermediate->indoline Intramolecular Cyclization indole Indole Product indoline->indole Elimination of Amine

Caption: The reaction pathway of the Leimgruber-Batcho indole synthesis.

The Role of Pyrrolidine

In many protocols, pyrrolidine is added to the initial reaction mixture.[3] It reacts with DMFDMA to form a more reactive formylpyrrolidine acetal or a mixed aminal.[7] This often leads to faster reaction times and higher yields in the formation of the enamine intermediate.[3]

Experimental Protocols and Methodologies

The successful execution of the Leimgruber-Batcho synthesis relies on careful attention to reaction conditions in both the enamine formation and the reductive cyclization steps.

Step 1: Formation of the β-Amino-2-nitrostyrene (Enamine)

This step is typically carried out by heating the substituted o-nitrotoluene with DMFDMA in a high-boiling solvent like dimethylformamide (DMF).[2]

General Protocol for Enamine Synthesis:

  • To a solution of the o-nitrotoluene derivative in DMF, add N,N-dimethylformamide dimethyl acetal (DMFDMA).

  • If desired, add pyrrolidine to the reaction mixture.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude enamine, which is often a dark red oil or solid.[2] This intermediate can be purified by chromatography or used directly in the next step.

Reagent/ConditionTypical Range/ValueNotes
Solvent DMFOther high-boiling aprotic solvents can be used.
Temperature 100-150 °CHigher temperatures may be required for less reactive substrates.
DMFDMA 1.1 - 2.0 equivalentsAn excess is generally used to drive the reaction to completion.
Pyrrolidine 0.5 - 1.2 equivalentsOptional, but often beneficial for reaction rate and yield.[3]
Reaction Time 1 - 24 hoursHighly dependent on the substrate and temperature.
Step 2: Reductive Cyclization to the Indole

A variety of reducing agents can be employed for this transformation, and the choice often depends on the presence of other functional groups in the molecule.[2][3]

Reductive_Cyclization_Workflow Reductive Cyclization Workflow start Crude or Purified Enamine dissolve Dissolve in appropriate solvent start->dissolve add_reductant Add Reducing Agent/Catalyst dissolve->add_reductant reaction Reaction under specified conditions (temp, pressure) add_reductant->reaction workup Aqueous workup and extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification product Final Indole Product purification->product

Sources

Application Note: Palladium-Catalyzed Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Indole Scaffolds

The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged scaffold can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Methyl 5-fluoro-1H-indole-6-carboxylate is a key building block in the synthesis of various pharmacologically active compounds, making its efficient and reliable synthesis a topic of significant interest to researchers in drug discovery and development. This application note provides a detailed protocol for the synthesis of this valuable intermediate via a palladium-catalyzed heteroannulation, specifically the Larock indole synthesis.[1][2] This method offers a convergent and flexible approach, starting from readily available precursors.

Mechanistic Rationale: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that forms the indole ring from an ortho-haloaniline and a disubstituted alkyne.[1][2][3] The catalytic cycle, illustrated below, is a testament to the versatility of palladium in orchestrating complex bond-forming events.

The generally accepted mechanism proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the ortho-iodoaniline, forming a Pd(II)-aryl intermediate.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a migratory insertion into the Pd-C bond. This step is often regioselective, influenced by both steric and electronic factors of the alkyne substituents.

  • Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the palladium-bound vinyl group in an intramolecular fashion, leading to the formation of a six-membered palladacycle.

  • Reductive Elimination: The cycle is completed by reductive elimination from the Pd(II) intermediate, which forms the C-N bond of the indole ring and regenerates the active Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent are all critical parameters that can influence the efficiency and outcome of the reaction.

Visualizing the Catalytic Cycle

Larock_Indole_Synthesis cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0) Pd(0) Aryl-Pd(II)-I Aryl-Pd(II)-I Pd(0)->Aryl-Pd(II)-I Oxidative Addition Alkyne_Complex Alkyne Complex Aryl-Pd(II)-I->Alkyne_Complex Alkyne Coordination Vinyl_Pd(II) Vinyl-Pd(II) Intermediate Alkyne_Complex->Vinyl_Pd(II) Migratory Insertion Palladacycle Six-Membered Palladacycle Vinyl_Pd(II)->Palladacycle Intramolecular Aminopalladation Palladacycle->Pd(0) Reductive Elimination Indole Methyl 5-fluoro-1H- indole-6-carboxylate Palladacycle->Indole Product Release o-Iodoaniline o-Iodoaniline Derivative o-Iodoaniline->Aryl-Pd(II)-I Alkyne Disubstituted Alkyne Alkyne->Alkyne_Complex caption Figure 1. Simplified catalytic cycle for the Larock indole synthesis.

Caption: Figure 1. Simplified catalytic cycle for the Larock indole synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from Methyl 3-amino-4-fluoro-5-iodobenzoate and 1-(trimethylsilyl)-1-propyne.

Materials and Reagents
ReagentCAS NumberMolecular WeightSupplierPurity
Methyl 3-amino-4-fluoro-5-iodobenzoateNot available309.02Custom Synthesis>98%
1-(Trimethylsilyl)-1-propyne6224-91-598.22Major Supplier>98%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Major Supplier>98%
Triphenylphosphine (PPh₃)603-35-0262.29Major Supplier>99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Major Supplier>99%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Major Supplier>99.8%
Tetrabutylammonium fluoride (TBAF), 1M in THF429-41-4261.47Major Supplier1 M
Ethyl Acetate141-78-688.11Major SupplierHPLC
Hexanes110-54-386.18Major SupplierHPLC
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major Supplier>99%
Celite®61790-53-2N/AMajor SupplierN/A
Step-by-Step Procedure

experimental_workflow start Start: Assemble Reaction reagents Add Pd(OAc)₂, PPh₃, K₂CO₃, and starting materials to a dry flask under Argon. start->reagents solvent Add anhydrous DMF. reagents->solvent reaction Heat the mixture to 100 °C and stir for 12-24 hours. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup1 Cool to room temperature. Add TBAF solution and stir for 1 hour. monitoring->workup1 Upon completion workup2 Dilute with water and extract with Ethyl Acetate. workup1->workup2 workup3 Wash combined organic layers with brine, dry over Na₂SO₄. workup2->workup3 purification Filter and concentrate in vacuo. Purify by column chromatography. workup3->purification end End: Characterize Product purification->end

Caption: Figure 2. Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask, add Methyl 3-amino-4-fluoro-5-iodobenzoate (3.09 g, 10.0 mmol), Palladium(II) acetate (112 mg, 0.5 mol%), and Triphenylphosphine (262 mg, 1.0 mol%). The flask is evacuated and backfilled with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add potassium carbonate (2.76 g, 20.0 mmol) to the flask. Then, add anhydrous N,N-dimethylformamide (DMF, 40 mL) via syringe, followed by 1-(trimethylsilyl)-1-propyne (2.95 g, 30.0 mmol).

  • Reaction Conditions: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Desilylation: Once the starting aniline is consumed, the reaction mixture is cooled to room temperature. A solution of tetrabutylammonium fluoride (TBAF) in THF (1M, 12 mL, 12.0 mmol) is added, and the mixture is stirred at room temperature for 1 hour to effect desilylation.

  • Work-up: The reaction mixture is poured into water (150 mL) and extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Expected Results and Characterization
  • Yield: 60-75%

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.20 (s, 1H, NH), ~7.85 (d, 1H), ~7.30 (d, 1H), ~6.55 (s, 1H), ~3.90 (s, 3H, OCH₃), ~2.50 (s, 3H, CH₃). Note: Exact chemical shifts may vary.

  • ¹³C NMR (101 MHz, CDCl₃): Characteristic peaks for the indole core, ester carbonyl, and methyl groups are expected.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈FNO₂ [M+H]⁺: 194.06; found: 194.06.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Ensure reagents are anhydrous. Use freshly opened Pd(OAc)₂. Increase temperature to 110-120 °C. Consider a different phosphine ligand like P(o-tol)₃.[4]
Side Product Formation Homocoupling of the alkyne or aniline.Adjust the stoichiometry of the alkyne (1.5-2.0 equivalents). Ensure an inert atmosphere is maintained.
Incomplete Desilylation Insufficient TBAF or reaction time.Increase the amount of TBAF to 1.5 equivalents. Extend the stirring time for the desilylation step.

Conclusion

The palladium-catalyzed Larock indole synthesis provides an effective and modular route for the preparation of this compound.[1][5] The protocol is robust and amenable to scale-up, making it a valuable tool for researchers in the pharmaceutical and chemical industries. Careful control of reaction parameters, particularly the exclusion of air and moisture, is crucial for achieving high yields and purity. The versatility of this methodology allows for the synthesis of a wide range of substituted indoles by simply varying the aniline and alkyne coupling partners.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). ACS Publications. [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). [Link]

  • Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. (2022). ACS Publications. [Link]

  • Larock indole synthesis. (n.d.). Wikipedia. [Link]

  • Palladium-Catalyzed Synthesis of Fluorinated Isoindoles. (2025). ResearchGate. [Link]

  • Larock indole synthesis. (n.d.). Grokipedia. [Link]

  • Palladium‐Catalyzed Indole Ring Synthesis. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. (n.d.). ACS Publications. [Link]

  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). RSC Publishing. [Link]

  • Larock Indole Synthesis. (n.d.). SynArchive. [Link]

Sources

Reaction Conditions for N-Alkylation of Indole Intermediates: Principles, Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds.[1] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step, as the N-substituent profoundly influences the molecule's steric and electronic properties, and consequently its biological activity. However, the N-alkylation of indoles is not always straightforward due to the inherent chemical nature of the indole ring.

This guide provides a comprehensive overview of the principles and reaction conditions for the N-alkylation of indole intermediates. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols. We will explore the causality behind experimental choices, from classical SN2 reactions to modern catalytic methods, to empower chemists to select and optimize conditions for their specific synthetic challenges.

Fundamental Principles: Navigating Indole's Reactivity

Successful N-alkylation hinges on understanding the indole ring's unique electronic structure. The key challenge is controlling the regioselectivity of the reaction, as the indole anion is an ambident nucleophile, with reactive sites at both the nitrogen (N-1) and the carbon at the 3-position (C-3).[2][3][4]

  • N-H Acidity and Deprotonation: The acidity of the indole N-H proton is a crucial factor. Substituents on the indole ring can significantly alter this property. Electron-withdrawing groups at the C-2 or C-3 positions increase the acidity of the N-H bond, making deprotonation easier and enhancing reactivity.[1] Conversely, electron-donating groups can decrease acidity but may increase the nucleophilicity of the ring system.

  • The N-1 vs. C-3 Selectivity Challenge: The C-3 position of indole is highly nucleophilic, often 1013 times more reactive than benzene, leading to competitive C-alkylation.[1] The outcome of the reaction (N- vs. C-alkylation) is governed by a delicate balance of factors including the base, solvent, counter-ion, and temperature, which dictate whether the reaction is under kinetic or thermodynamic control. Generally, N-alkylation is thermodynamically favored, and conditions that promote the formation of a "free" indolate anion, such as the use of a strong base in a polar aprotic solvent, tend to favor N-alkylation.[2][3]

The most common approach involves deprotonation of the indole nitrogen to form a nucleophilic indolate anion, followed by its reaction with an electrophilic alkylating agent.

G Indole Indole Substrate (N-H) Indolate Indolate Anion (N⁻) Indole:e->Indolate:w Deprotonation Base Base (e.g., NaH, K2CO3) Product N-Alkylated Indole (N-R) Indolate:e->Product:w SN2 Attack AlkylatingAgent Alkylating Agent (R-X) Solvent Solvent (e.g., DMF, THF)

Caption: General workflow for base-mediated N-alkylation.

Classical N-Alkylation: The Workhorse Method

The most established method for N-alkylation is a direct SN2 reaction between an indolate anion and an alkyl halide. The choice of base and solvent is paramount for achieving high yield and selectivity.[2]

ComponentSelection & RationaleTypical Examples
Bases Strong Bases: Used for complete and rapid deprotonation, minimizing free indole which can lead to C-alkylation. Ideal for less reactive alkylating agents.[2] Milder Bases: Suitable for activated indoles or highly reactive alkylating agents. Often require higher temperatures or longer reaction times.Strong: Sodium Hydride (NaH), Potassium Hydride (KH).[5] Mild: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Hydroxide (KOH).[6][7]
Solvents Polar aprotic solvents are preferred as they effectively solvate the cation (e.g., Na⁺) without solvating the indolate anion, thus enhancing its nucleophilicity.[3]N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).[2][3][5]
Alkylating Agents Reactivity generally follows the order: Iodides > Bromides > Chlorides. Sulfates are also effective.Methyl iodide, Ethyl bromide, Benzyl bromide, Alkyl tosylates.
Temperature Often started at 0 °C during deprotonation for safety, then warmed to room temperature or heated. Higher temperatures can favor N-alkylation over C-alkylation.[2][3]0 °C to 80 °C.[2]

This protocol is a robust and widely used method for alkylating a variety of indole derivatives.[2][5]

Materials:

  • Indole intermediate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (1.1 - 1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) and Brine

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole starting material (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (typically 0.1 to 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: CAUTION: Hydrogen gas is evolved. Carefully add the NaH dispersion (1.1 - 1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage gas evolution.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes. The cessation of bubbling indicates the completion of deprotonation.

  • Alkylation: Slowly add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography.

PTC is an excellent alternative, particularly for large-scale synthesis, as it avoids the use of anhydrous solvents and pyrophoric bases like NaH.[8] The catalyst transfers the indolate anion from the aqueous phase to the organic phase where it reacts with the alkylating agent.[9]

Materials:

  • Indole intermediate (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Aqueous Sodium Hydroxide (NaOH), 50% w/v

  • Tetrabutylammonium chloride (TBAC) or Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) (5-10 mol%)

  • An inert, water-immiscible organic solvent (e.g., Toluene, Benzene)[10]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Indolate_Q Indole⁻Q⁺ (soluble) Product N-R-Indole Indolate_Q->Product Alkylation RX R-X (Alkylating Agent) QX Q⁺X⁻ Indole_Na Indole⁻Na⁺ Indole_Na->Indolate_Q NaOH Indole-H + NaOH NaOH->Indole_Na Deprotonation

Caption: The Phase-Transfer Catalysis (PTC) cycle.

Procedure:

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, combine the indole (1.0 eq), organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., TBAC, 0.1 eq).

  • Base Addition: Add the 50% aqueous NaOH solution.

  • Alkylation: Add the alkyl halide (1.1 - 1.5 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Heat the mixture (typically 50-80 °C) and stir vigorously for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash it with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic layer. Purify the residue by silica gel chromatography or distillation.

Modern and Catalytic Methodologies

While classical methods are robust, several modern techniques offer milder conditions, improved functional group tolerance, and unique reactivity patterns.

  • Mitsunobu Reaction: This method allows for the N-alkylation of indoles using primary or secondary alcohols, which are often less reactive or more readily available than the corresponding halides.[11] The reaction proceeds in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD).[12] It is particularly useful for complex molecules but requires stoichiometric reagents.

  • Copper-Catalyzed Cross-Coupling: An efficient method has been developed for the direct N-alkylation of indoles via a copper-catalyzed reductive cross-coupling with N-tosylhydrazones.[11][13] This reaction, performed with a copper iodide catalyst and a phosphine ligand, provides access to a wide variety of N-alkylated indoles.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of N-alkylation reactions, often reducing reaction times from hours to minutes.[2][14][15] This technique is compatible with many classical reaction setups (e.g., K₂CO₃ in DMF) and is highly effective for high-throughput synthesis.[14][16]

  • Ionic Liquids as "Green" Solvents: Ionic liquids can serve as alternative reaction media, sometimes enhancing reaction rates and simplifying product isolation.[4][16][17] For instance, using potassium hydroxide in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) can effectively promote N-alkylation.[6][17] While offering potential "green" advantages like low volatility, challenges in solvent recycling and cost can be drawbacks on a lab scale.[17]

Troubleshooting and Optimization
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete deprotonation. - Low reaction temperature. - Unsuitable solvent. - Deactivated indole substrate (with electron-withdrawing groups).- Use a stronger base (e.g., NaH instead of K₂CO₃). - Increase the reaction temperature; N-alkylation is often favored at higher temperatures.[2][3] - Switch to a polar aprotic solvent like DMF or DMSO.[3] - For deactivated indoles, use more forcing conditions (stronger base, higher temp) or a catalytic method.[3]
Poor Regioselectivity (Significant C-3 Alkylation) - Incomplete deprotonation leaves neutral indole to react at C-3. - Solvent effects; less polar solvents can favor C-alkylation. - Counter-ion effects (e.g., Li⁺ vs. K⁺).- Ensure complete deprotonation with a stoichiometric amount of a strong base (e.g., NaH). - Use a highly polar aprotic solvent (DMF, DMSO) to favor the formation of the N-anion.[3] - Increasing the reaction temperature can improve N-selectivity.[2]
N,C-Dialkylation Product Observed - Excess alkylating agent used. - The N-alkylated product is deprotonated at C-3 and reacts further.- Use stoichiometric amounts of the alkylating agent (1.0-1.1 eq). - Add the alkylating agent slowly at a low temperature.
Substrate Decomposition - Base is too harsh for the substrate's functional groups. - Reaction temperature is too high.- Use a milder base (e.g., Cs₂CO₃, K₂CO₃). - Run the reaction at a lower temperature for a longer period. - Consider a protecting group strategy if sensitive functionalities are present.
Conclusion

The N-alkylation of indole intermediates is a versatile and essential transformation in modern organic synthesis. While the classical SN2 approach using a strong base in a polar aprotic solvent remains the most common and reliable method, a growing number of advanced protocols involving phase-transfer catalysis, transition metals, and microwave assistance provide powerful alternatives. The key to success lies in a rational approach to experimental design, carefully considering the electronic nature of the indole substrate, the reactivity of the alkylating agent, and the interplay between the base and solvent to control the delicate balance of N- versus C-alkylation. By understanding these fundamental principles and leveraging the detailed protocols provided, researchers can confidently and efficiently synthesize the N-alkylated indole targets crucial to their work.

References

  • Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.Benchchem.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.[Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.[Link]

  • N-alkylation of indole derivatives.
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC - NIH.[Link]

  • Process for n-alkylation of indoles.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.[Link]

  • Green Chemistry: Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation. American Journal of Undergraduate Research.[Link]

  • Synthesis of N-alkylated indoles. ResearchGate.[Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.[Link]

  • The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife.[Link]

  • Optimizing reaction conditions for N-alkyl
  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.[Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.[Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.[Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central.[Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar.[Link]

  • Alkylation of ambident indole anion in ionic liquids. ResearchGate.[Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate.[Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. Organic Chemistry Portal.[Link]

  • Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole. Journal of East China University of Science and Technology.[Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH.[Link]

  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry - ACS Publications.[Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.[Link]

  • Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. PubMed.[Link]

  • Microwave-assisted synthesis of indole. ScienceDirect.[Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. arkat-usa.org.[Link]

  • Effect of solvent on the alkylation. Reaction conditions: indole (0.1... ResearchGate.[Link]

  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. ResearchGate.[Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. chemrxiv.org.[Link]

  • Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. IJOER.[Link]

  • Industrial Phase-Transfer Catalysis. ptcorganics.com.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. mdpi.com.[Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.[Link]

  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. ResearchGate.[Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.[Link]

  • Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling. ACS Publications.[Link]

  • N-alkylation of N-heterocyclic ionic liquid precursors in ionic liquids. RSC Publishing.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

Sources

Application Notes and Protocols: The Use of Methyl 5-fluoro-1H-indole-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Indoles

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Strategic functionalization of this "privileged structure" allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of fluorine, in particular, is a widely employed strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] Fluorine's high electronegativity and small size can modulate the properties of a molecule without significant steric hindrance, often leading to improved drug candidates.[2]

Methyl 5-fluoro-1H-indole-6-carboxylate emerges as a highly valuable and versatile building block for drug discovery programs. It incorporates three key functional handles ripe for synthetic diversification:

  • The 5-Fluoro Substituent: This group can block metabolic oxidation at the C5 position, a common site of degradation for indole-containing compounds. It can also act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[1]

  • The 6-Methyl Carboxylate: This ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a critical attachment point for building out molecular complexity, most commonly through amide bond formation.

  • The Indole Core (N-H and C3 positions): The indole nitrogen can be alkylated or arylated to explore structure-activity relationships (SAR), while the electron-rich C3 position is amenable to electrophilic substitution, offering another vector for modification.

This guide provides detailed protocols for the key synthetic transformations of this compound and illustrates its application in the conceptual design of a kinase inhibitor series.

Physicochemical Properties and Handling

A clear understanding of a building block's properties is essential for its effective use and storage.

PropertyValueSource
CAS Number 1227268-61-2[3]
Molecular Formula C₁₀H₈FNO₂[3]
Molecular Weight 193.17 g/mol [3]
Appearance Typically a white to off-white or light yellow solid[4]
Purity ≥97% (typical)
Storage Store in a cool, dry place, sealed in an inert atmosphere.

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

Core Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity for straightforward chemical modification at its key functional groups. The following protocols are foundational for its use in a medicinal chemistry campaign.

Protocol 1: N-Alkylation of the Indole Nitrogen

Rationale: Alkylation of the indole N-H is a common first step to introduce substituents that can probe binding pockets or improve properties like solubility. Classical conditions using a strong base like sodium hydride (NaH) in an aprotic polar solvent are highly effective.[5]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Dissolve the indole in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes. The solution may become clearer as the sodium salt of the indole forms.

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Saponification (Hydrolysis) of the Methyl Ester

Rationale: Conversion of the methyl ester to a carboxylic acid is a crucial step to enable amide coupling. Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and reliable method.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 3:1 ratio, 0.1 M).

  • Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 equiv, e.g., 2 M solution).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor progress by TLC or LC-MS until the ester is fully consumed (typically 1-4 hours).

  • Work-up: Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH ~2-3 by the slow addition of 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-fluoro-1H-indole-6-carboxylic acid.

Protocol 3: Amide Bond Formation

Rationale: Amide coupling is one of the most frequently used reactions in medicinal chemistry.[6] Using the carboxylic acid generated in Protocol 2, a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) efficiently activates the acid for reaction with a primary or secondary amine.[6]

Step-by-Step Methodology:

  • To a flask under an inert atmosphere, add 5-fluoro-1H-indole-6-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (0.2 M).

  • Add the desired amine (1.1 equiv).

  • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Add the coupling reagent HATU (1.2 equiv) in one portion.

  • Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 4: Vilsmeier-Haack Formylation at the C3 Position

Rationale: The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group at the electron-rich C3 position of indoles.[7][8] This aldehyde can then serve as a handle for further synthetic elaborations, such as reductive amination.

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, cool anhydrous DMF (10 equiv) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise, maintaining the temperature below 10 °C. Caution: This is a highly exothermic reaction.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 by the slow addition of aqueous NaOH (e.g., 4 M solution).

  • Stir the mixture until the intermediate hydrolyzes to the aldehyde product. A precipitate may form.

  • Extract the mixture with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Application Example: Design of a Hypothetical Kinase Inhibitor Series

The azaindole and indole frameworks are prevalent in the design of kinase inhibitors, where the heterocyclic core often serves as a scaffold to orient key binding groups into the ATP-binding site.[9][10] The following scheme illustrates how this compound can be used as a starting point for a hypothetical series of MET kinase inhibitors, a well-known cancer target.

G cluster_0 Core Transformations A Methyl 5-fluoro- 1H-indole-6-carboxylate B Methyl 1-benzyl-5-fluoro- 1H-indole-6-carboxylate A->B Protocol 1: N-Alkylation (BnBr, NaH, DMF) C 1-Benzyl-5-fluoro- 1H-indole-6-carboxylic acid B->C Protocol 2: Saponification (LiOH, THF/H2O) D Hypothetical Kinase Inhibitor (Amide Product) C->D Protocol 3: Amide Coupling (Amine, HATU, DIPEA)

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow demonstrates a logical sequence of the core protocols. The N-alkylation (Protocol 1) first installs a benzyl group, which could occupy a hydrophobic pocket in the target kinase. Subsequent hydrolysis (Protocol 2) and amide coupling (Protocol 3) with a suitable amine (e.g., a substituted aminopyridine) would generate the final inhibitor. The amide moiety is critical for forming hydrogen bonds in the hinge region of many kinases.

Structure-Activity Relationship (SAR) Insights

When using this compound in a drug discovery project, the inherent functionalities guide the SAR strategy.[11]

  • 5-Fluoro Group: The fluorine atom at the C5 position is expected to block cytochrome P450-mediated hydroxylation, a common metabolic pathway for indoles, thereby increasing the compound's half-life.[1] Its electronegativity can also influence the pKa of the indole N-H and alter the electronic nature of the aromatic system, potentially improving binding affinity. In some cases, a 5-fluoroindole shows superior activity compared to isomers.[1]

  • 6-Carboxylate/Amide Group: This position serves as a primary interaction point. As a carboxylic acid, it can form strong ionic or hydrogen bonds. As an amide, it provides a crucial hydrogen bond donor and acceptor pair, which is often essential for anchoring a ligand into the hinge region of a kinase active site.[12] Varying the amine component in the amide coupling step allows for extensive exploration of the solvent-exposed region of the binding site.

  • Indole N-H: The indole nitrogen acts as a hydrogen bond donor. In many kinase inhibitors, this N-H interacts with the protein backbone.[9] However, alkylating this position (as in Protocol 1) can be beneficial if the target has a nearby hydrophobic pocket that can be occupied by the alkyl substituent, potentially increasing potency and selectivity.

SAR cluster_SAR SAR Contributions of this compound cluster_Effects Potential Effects on Biological Activity Core Indole Scaffold F 5-Fluoro Group Core->F Ester 6-Carboxylate/Amide Core->Ester NH Indole N-H Core->NH C3 Indole C3 Core->C3 Metabolism Blocks Metabolic Oxidation F->Metabolism Enhances Stability HBA Hydrogen Bond Acceptor F->HBA Improves Affinity Hinge Hinge Binding (H-Bond Donor/Acceptor) Ester->Hinge Anchors Ligand Hydrophobic Hydrophobic Pocket Interaction NH->Hydrophobic (via N-Alkylation) HBD Hydrogen Bond Donor NH->HBD Key Interaction Diversity Further Diversification C3->Diversity (via Formylation)

Caption: Key structure-activity relationships for the scaffold.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists multiple avenues for rapid and efficient lead generation and optimization. Its combination of a metabolically robust fluorinated ring, a versatile carboxylate handle, and a modifiable indole core makes it an exemplary starting material for the synthesis of complex and potentially bioactive molecules. The protocols and strategic insights provided herein serve as a foundational guide for researchers looking to leverage this valuable intermediate in their drug discovery efforts.

References

  • Sunway Pharm Ltd. This compound - CAS:1227268-61-2. Available at: [Link]

  • Kocsis, L. et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Novel 3-alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Xue, J. et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

  • Caming Pharmaceutical Ltd. Methyl 6-fluoro-1H-indole-4-carboxylate CAS 1082040-43-4. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • Shiri, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 22-31. Available at: [Link]

  • ResearchGate. Structures of some bioactive fluorinated indole derivatives. Available at: [Link]

  • SID. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Available at: [Link]

  • Indian Journal of Chemistry. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

  • Vaishya, V. et al. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect. Available at: [Link]

  • Google Patents. Process for producing 5-fluorooxyindole and for producing intermediate therefor.
  • Bull, J. A. et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 295-300. Available at: [Link]

  • Pena-López, M. et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal. Available at: [Link]

  • National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

  • Google Patents. N-alkylation of indole derivatives.
  • PubChem. 6-fluoro-1H-indole-4-carboxylic acid methyl ester. Available at: [Link]

  • Lindhardt, A. T. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11461-11465. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • White, P. B. et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Available at: [Link]

  • Besson, T. et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

  • Papamicael. Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Available at: [Link]

  • Moody, C. J. et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(21), 7471-7476. Available at: [Link]

  • Organic Syntheses. A THREE-STEP SYNTHESIS OF METHYL INDOLE-4-CARBOXYLATE. Available at: [Link]

  • National Institutes of Health. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]

  • ResearchGate. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • University of Naples Federico II Institutional Repository. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]

  • Molecules. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • Google Patents. Process for the preparation of indole derivatives.
  • Technical Disclosure Commons. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available at: [Link]

Sources

Application Note: Methyl 5-fluoro-1H-indole-6-carboxylate as a Strategic Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors due to its ability to mimic the purine core of ATP.[1][2][3] This guide provides an in-depth exploration of Methyl 5-fluoro-1H-indole-6-carboxylate, a highly versatile building block for synthesizing next-generation kinase inhibitors. We will dissect the strategic rationale behind its unique structural features, provide detailed protocols for its application in the synthesis of a BRAF V600E inhibitor analogue, and present relevant biological data, offering researchers a comprehensive resource for leveraging this powerful intermediate in their drug discovery programs.

The Rationale: Deconstructing a Privileged Building Block

The efficacy of this compound in kinase inhibitor design is not coincidental; it is the result of a synergistic combination of three key structural features: the indole core, a strategic fluorine substituent, and a versatile carboxylate handle.

The Indole Scaffold: An ATP-Mimetic Core

The indole ring system is a bioisostere of the purine ring found in adenosine triphosphate (ATP). This structural similarity allows indole-based molecules to effectively compete with ATP for binding within the kinase catalytic site, a fundamental mechanism for achieving kinase inhibition.[2] Its rigid, planar structure provides a robust anchor for orienting other pharmacophoric elements to achieve high-affinity interactions with the target protein.

The Strategic Importance of Fluorine

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[4][5] The placement of a fluorine atom at the 5-position of the indole ring offers several distinct advantages:

  • Enhanced Binding Affinity: Fluorine is the most electronegative element and can participate in unique non-covalent interactions, such as hydrogen bonds with backbone amides or orthogonal multipolar interactions with carbonyl groups in the ATP-binding pocket, thereby increasing ligand binding affinity.[6][7]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing fluorine at a metabolically labile position can block this metabolic pathway, increasing the compound's half-life and overall exposure.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic centers, which can improve bioavailability by enhancing membrane permeability.[6] It also increases lipophilicity, which can aid in cell penetration and engagement with hydrophobic pockets within the target kinase.[7]

The Carboxylate Handle: A Gateway to Diversity

The methyl carboxylate group at the 6-position is a versatile functional handle. It is relatively stable but can be readily converted into a wide array of other functional groups, such as amides, hydrazides, or alcohols, or used as a coupling point for more complex fragments. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8]

Case Study: Synthesis of a Dabrafenib Analogue (BRAF V600E Inhibitor)

To illustrate the utility of this compound, we will outline a synthetic approach toward a key intermediate for a potent BRAF inhibitor, Dabrafenib (GSK2118436).[9] Dabrafenib is an approved therapeutic that selectively targets the BRAF V600E mutation, a key driver in approximately 60% of melanomas.[10][11]

Target Pathway: The MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[10] The BRAF V600E mutation leads to constitutive activation of the kinase, resulting in uncontrolled downstream signaling and tumor proliferation.[9][10] Dabrafenib acts by inhibiting this mutated kinase, thereby shutting down the aberrant signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Synthesis_Workflow Start Methyl 5-fluoro-1H- indole-6-carboxylate Step1 Step 1: Saponification (Ester to Acid) Start->Step1 Intermediate1 5-Fluoro-1H-indole- 6-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (Formation of Amide) Intermediate1->Step2 Intermediate2 Indole-6-carboxamide Intermediate Step2->Intermediate2 Step3 Step 3: Thiazole Formation (Hantzsch-type synthesis) Intermediate2->Step3 Intermediate3 Fluorinated Indolyl-Thiazole Core Step3->Intermediate3 Step4 Step 4: Final Couplings (Suzuki/SNAr Reactions) Intermediate3->Step4 Final Dabrafenib Analogue Step4->Final

High-level workflow for the synthesis of a Dabrafenib analogue.
Detailed Experimental Protocols

Protocol 1: Saponification of this compound

  • Rationale: The conversion of the methyl ester to a carboxylic acid is a crucial first step. The resulting carboxylic acid is a versatile intermediate for subsequent amide bond formation, which is a common strategy in the synthesis of complex drug molecules. Sodium hydroxide is a standard reagent for this transformation, and a methanol/water co-solvent system ensures solubility for both the starting material and the reagent.

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Sodium Hydroxide (NaOH, 2.0 eq)

    • Deionized Water

    • Hydrochloric Acid (HCl, 1M)

    • Ethyl Acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound in a 3:1 mixture of MeOH and water.

    • Add NaOH pellets and stir the mixture at 60 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield 5-fluoro-1H-indole-6-carboxylic acid.

  • Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a carboxylic acid proton, along with the correct molecular weight. Purity should be assessed by HPLC (>95%).

Protocol 2: Synthesis of the Indolyl-Thiazole Core

  • Rationale: This protocol outlines a potential pathway to construct the core structure of Dabrafenib. The synthesis involves several key transformations adapted from known procedures for Dabrafenib. [12][13]This sequence builds the essential thiazole ring and attaches the necessary sulfonamide head group.

  • Materials:

    • Product from Protocol 1 (5-fluoro-1H-indole-6-carboxylic acid) or a suitable derivative.

    • Thionyl chloride (SOCl₂) or a coupling agent like HATU.

    • Appropriate amine precursor for the thiazole ring.

    • N-bromosuccinimide (NBS).

    • 2,6-difluorobenzenesulfonamide.

    • Palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., K₂CO₃) for subsequent couplings.

    • Anhydrous solvents (e.g., DMF, Dioxane).

  • Procedure (Conceptual Outline):

    • Amide Formation: The carboxylic acid is activated (e.g., with SOCl₂ to form the acyl chloride) and reacted with an appropriate amino-ketone precursor to form an amide.

    • Halogenation: The intermediate is halogenated at a reactive position, typically adjacent to a carbonyl, using a reagent like N-bromosuccinimide (NBS). This provides the electrophilic center for cyclization.

    • Thiazole Cyclization: The halogenated intermediate is reacted with a thioamide (e.g., tert-butyl thioamide) in a Hantzsch-type thiazole synthesis to form the core indolyl-thiazole structure.

    • Sulfonamide Coupling: The resulting intermediate, which contains an appropriate functional group (e.g., an amino group introduced earlier in the synthesis), is coupled with 2,6-difluorobenzenesulfonyl chloride under basic conditions to install the sulfonamide head group.

  • Self-Validation: Each step requires rigorous purification, typically by column chromatography. Intermediates must be fully characterized by NMR and MS to confirm that the desired transformations have occurred. HPLC analysis is critical to ensure sufficient purity before proceeding to the next step.

Protocol 3: Final Assembly and Kinase Inhibition Assay

  • Rationale: The final step typically involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to attach the final heterocyclic moiety (e.g., a pyrimidine ring). [14]The purified final compound is then evaluated for its ability to inhibit the target kinase. A common method is a luminescence-based assay that measures remaining ATP levels after the kinase reaction. [2]* Procedure (Final Coupling):

    • Combine the indolyl-thiazole-sulfonamide core (containing a halide or boronic ester) (1.0 eq), the corresponding coupling partner (e.g., 2-amino-4-chloropyrimidine) (1.2 eq), a palladium catalyst (0.05 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in a degassed solvent like dioxane/water.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 90-110 °C for 6-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify the crude product by preparative HPLC or column chromatography to yield the final inhibitor.

  • Procedure (Kinase Assay - General):

    • Prepare serial dilutions of the final compound in DMSO.

    • In a 384-well plate, add the kinase reaction buffer, the target kinase (e.g., recombinant BRAF V600E), and the specific substrate. [2] 3. Add the diluted compound to the appropriate wells.

    • Initiate the reaction by adding a solution of ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure kinase activity. For example, using a reagent like Kinase-Glo®, which quantifies the amount of ATP remaining by generating a luminescent signal. [2] 7. Calculate IC₅₀ values by plotting the percent inhibition against the compound concentration.

Characterization and Performance Data

The utility of a building block is ultimately defined by the properties of the final molecules it helps create.

Table 1: Physicochemical Properties of the Building Block
PropertyValueSource
IUPAC Name This compound-
CAS Number 1227268-61-2[15]
Molecular Formula C₁₀H₈FNO₂[15]
Molecular Weight 193.17 g/mol [15]
Appearance Solid[16]
Storage Sealed in dry, Room Temperature[15]
Table 2: Biological Activity of Dabrafenib (Representative Final Product)
Target / Cell LineIC₅₀ (nM)Significance
BRAF V600E (Enzyme Assay) 0.8 - 5High potency against the target mutant kinase
BRAF WT (Enzyme Assay) 3.2Demonstrates selectivity for the mutant over wild-type
SKMEL28 (Cell Proliferation) 3 - 4Potent inhibition of a BRAF V600E mutant melanoma cell line
Colo205 (Cell Proliferation) 7Potent inhibition of a BRAF V600E mutant colorectal cancer cell line
HFF (Wild-Type BRAF Cells) 3000High selectivity, minimal effect on cells without the mutation
(Data synthesized from multiple sources for illustrative purposes).[10][17][18]

Conclusion

This compound is a high-value building block for medicinal chemists engaged in the design of kinase inhibitors. Its indole core provides a proven ATP-mimetic scaffold, while the strategic 5-fluoro substitution enhances metabolic stability and binding interactions. The 6-carboxylate group offers the synthetic flexibility required for rapid library synthesis and lead optimization. As demonstrated through the conceptual synthesis of a Dabrafenib analogue, this intermediate provides a clear and rational entry point to clinically relevant and potent kinase inhibitors targeting critical nodes in disease-related signaling pathways.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. Google Cloud.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. Benchchem.
  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Derivatives as Kinase Inhibitors. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole. Benchchem.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy & Pharmacology International Journal.
  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.
  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors . ACS Medicinal Chemistry Letters. Available from: [Link]

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors . PubMed Central. Available from: [Link]

  • Dabrafenib (GSK2118436) . ResearchGate. Available from: [Link]

  • The role of fluorine in medicinal chemistry . Taylor & Francis Online. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . PubMed Central. Available from: [Link]

  • The role of fluorine in medicinal chemistry: Review Article . Taylor & Francis Online. Available from: [Link]

  • Preparation method of dabrafenib. Google Patents.
  • Substantially pure vemurafenib and its salts. Google Patents.
  • Processes for the preparation of dabrafenib. Google Patents.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors . PubMed Central. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis and Evaluation of Fluorinated Indole-Based MET Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The MET receptor tyrosine kinase is a high-value target in oncology due to its role in driving tumor growth, invasion, and metastasis.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of MET kinase inhibitors built around a fluorinated indole scaffold. The strategic incorporation of fluorine can significantly enhance critical drug-like properties, including metabolic stability, membrane permeability, and target binding affinity.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: Targeting MET with Fluorinated Scaffolds

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including RAS-MAPK and PI3K-AKT.[4][5] Aberrant MET signaling, through gene amplification, mutation, or overexpression, is a key driver in numerous human cancers, making it a compelling therapeutic target.[6][7]

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors. Fluorine has become an indispensable element in modern drug discovery.[8] Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][9] Specifically, fluorination can:

  • Block Metabolic Oxidation: The C-F bond is highly stable, preventing metabolic breakdown at that position, which can increase a compound's half-life.[9]

  • Modulate pKa: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups, affecting solubility and target engagement.[9]

  • Enhance Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bonding interactions within a protein's active site, increasing inhibitor potency.[10]

This guide details the synthesis of a representative fluorinated indole-based MET inhibitor, its structural confirmation, and its functional evaluation in both biochemical and cellular assays.

Synthetic Strategy and Workflow

The construction of functionalized indole cores is a cornerstone of medicinal chemistry. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer a modular and efficient approach to building complex indole derivatives.[11][12][13]

The general workflow for synthesizing a fluorinated indole-based MET inhibitor involves three main stages:

  • Core Synthesis: Formation of the key fluorinated indole or azaindole scaffold.

  • Cross-Coupling: Attachment of a substituted aryl or heteroaryl group, often at the C3 or C5 position, via a Suzuki-Miyaura coupling.[14]

  • Functionalization: Introduction of a solubilizing or target-engaging group, typically via a Buchwald-Hartwig amination.

G cluster_synthesis Chemical Synthesis Workflow Start Fluorinated Indole Precursor (e.g., Bromo-fluoro-indole) Suzuki Step 1: Suzuki Coupling (e.g., with Pyridine Boronic Acid) Buchwald Step 2: Buchwald-Hartwig Amination (e.g., with a Piperazine derivative) Purify Purification (Column Chromatography, HPLC) End Final Inhibitor Compound

Detailed Experimental Protocols: Synthesis

This section provides a representative, step-by-step protocol for the synthesis of a model fluorinated indole inhibitor.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a bromo-fluoro-indole with a pyridine-boronic acid.

Materials:

  • 5-Bromo-6-fluoro-1H-indole

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 5-bromo-6-fluoro-1H-indole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Add Pd(OAc)2 (0.05 eq) and S-Phos (0.10 eq).

  • Add a 4:1 mixture of anhydrous toluene and 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-(pyridin-3-yl)-6-fluoro-1H-indole intermediate.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[11] The use of a bulky, electron-rich phosphine ligand like S-Phos is crucial for facilitating the catalytic cycle with heteroaromatic substrates.

Protocol 3.2: Buchwald-Hartwig Amination

This protocol describes the N-arylation of the indole core with a piperazine derivative.

Materials:

  • 5-(pyridin-3-yl)-6-fluoro-1H-indole (from Protocol 3.1)

  • 1-Boc-piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the indole intermediate (1.0 eq), 1-Boc-piperazine (1.5 eq), and NaOtBu (2.0 eq).

  • Add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 110 °C for 8-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final inhibitor.

Rationale: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12] The Xantphos ligand is often effective for coupling with nitrogen heterocycles due to its wide bite angle.

Characterization of Synthesized Inhibitors

Confirming the identity, purity, and structure of the final compound is a critical step. A combination of analytical techniques should be employed.[15][16]

Protocol 4.1: Analytical Characterization

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product and assess its purity.[16] A single, sharp peak in the chromatogram with the correct mass-to-charge ratio (m/z) is desired.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons, confirming the overall structure.[17][18]

    • ¹³C NMR: Confirms the carbon backbone of the molecule.

    • ¹⁹F NMR: Crucial for fluorinated compounds, this technique confirms the presence and chemical environment of the fluorine atom(s).[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound, which should typically be >95% for use in biological assays.[19]

Table 1: Representative Characterization Data for a Model Inhibitor

Analysis TypeExpected ResultPurpose
LC-MS Purity >95%, [M+H]⁺ matches calculated massConfirms purity and molecular weight
¹H NMR Peaks correspond to aromatic and aliphatic protonsVerifies overall chemical structure
¹⁹F NMR Singlet/doublet in the expected chemical shift rangeConfirms incorporation of fluorine

Biological Evaluation: Protocols and Data

After synthesis and characterization, the inhibitor's biological activity must be assessed. This involves determining its potency against the target enzyme (biochemical assay) and its effect on cancer cells that depend on MET signaling (cellular assay).

G

Protocol 5.1: In Vitro MET Kinase Enzymatic Assay

This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of purified MET kinase. Commercial kits, such as ADP-Glo™, are commonly used.[20][21]

Materials:

  • Recombinant human MET kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of MET kinase enzyme diluted in kinase buffer.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be near its Km value for accurate IC50 determination.

  • Incubate the plate at room temperature (or 30°C) for 60 minutes.[22]

  • Stop the kinase reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[21]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 5.2: Cell-Based Proliferation Assay

This assay determines the inhibitor's ability to suppress the growth of cancer cells that are known to be dependent on MET signaling (MET-addicted).[23][24]

Materials:

  • MET-addicted cancer cell line (e.g., MKN-45, Hs746T, or EBC-1)[23]

  • MET-negative control cell line (e.g., AGS)[23]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized inhibitor compound

  • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or MTT)

  • Sterile 96-well cell culture plates

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of the inhibitor in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[24]

  • After incubation, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.[25]

Table 2: Representative Biological Activity Data

Compound IDMET IC50 (nM) [Biochemical]MKN-45 GI50 (nM) [Cellular]
FLUORO-IND-01 5.225.8
Capmatinib (Ref.) 4.921.5
Non-Fluoro Analog 45.3210.4

Conclusion

This guide provides a foundational framework for the rational design, synthesis, and evaluation of fluorinated indole-based MET kinase inhibitors. The strategic use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, allows for the efficient construction of these complex scaffolds. The incorporation of fluorine is a proven strategy to enhance key pharmacological properties, often leading to inhibitors with superior potency and drug-like characteristics. The protocols detailed herein offer robust methods for characterizing the chemical and biological properties of novel MET inhibitors, paving the way for the development of next-generation targeted cancer therapies.

References

  • Priya A, Mahesh Kumar N, Shachindra L N. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. PubMed.

  • Cecchi, F., Rabe, D. C., & Bottaro, D. P. (2015). Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? Journal of Clinical Oncology.

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Smart, B. E. (2001). Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry.

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

  • Ma, P. C., Maulik, G., Christensen, J., & Salgia, R. (2003). MET molecular mechanisms and therapies in lung cancer. Cellular and Molecular Life Sciences.

  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters.

  • BenchChem. (2025). Application Notes for a Novel MET Kinase Inhibitor. BenchChem.

  • BenchChem. (2025). Determining the Potency of MET Kinase Inhibitors: A Technical Guide. BenchChem.

  • Genentech. (2012). The Met Signaling Pathway and Cancer. YouTube.

  • Promega GmbH. (2011). MET Kinase Enzyme System Application Note. Promega.

  • Lee, J., et al. (2021). Characterization of MET Alterations in 37 Gastroesophageal Cancer Cell Lines for MET-Targeted Therapy. Cancers.

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal.

  • Kim, S., et al. (2021). High-Content Analysis-Based Sensitivity Prediction and Novel Therapeutics Screening for c-Met-Addicted Glioblastoma. Cancers.

  • SignalChem. (n.d.). MET Kinase Assay. ResearchGate.

  • Katayama, R., et al. (2013). Application of MET pharmacodynamic assays to compare effectiveness of five MET inhibitors to engage target in tumor tissue. Cancer Research.

  • Lee, H., et al. (2020). Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer. Cancers.

  • Gathungu, R. M., & Vouros, P. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B.

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University.

  • Rodrigues, F. A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules.

  • Buszek, K. R., et al. (2013). Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. ACS Combinatorial Science.

  • Cui, J. J., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. Journal of Medicinal Chemistry.

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net.

  • Nara, S. N. (2020). A review on the liquid chromatography-nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research.

  • Purdue University. (n.d.). HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis. Purdue University Research Repository.

  • Royal Society of Chemistry. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry.

  • Fairman, J. W., & Churchman, L. S. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol.

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate.

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH.

  • Flocco, M. T., et al. (2007). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters.

  • Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society.

  • Alcarazo, M., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters.

  • ResearchGate. (n.d.). Synthesis of c-Met kinase inhibitor 68 and analogues. ResearchGate.

Sources

Application Note: Methyl 5-fluoro-1H-indole-6-carboxylate as a Versatile Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying high-quality lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that, despite binding with low affinity, do so efficiently and provide ideal starting points for chemical optimization. This application note presents Methyl 5-fluoro-1H-indole-6-carboxylate as an exemplary fragment for FBDD campaigns. We discuss the strategic value of its fluorinated indole scaffold, detail its physicochemical properties, and provide comprehensive, field-proven protocols for its use in a typical FBDD workflow, from primary screening with Surface Plasmon Resonance (SPR) to hit validation by Saturation Transfer Difference (STD) NMR. Furthermore, we present a validated, logical framework for its elaboration into a potent lead compound, underscoring its utility for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of Fluorinated Indole Fragments in FBDD

The FBDD Paradigm: From Weak Hits to Potent Leads

Unlike traditional high-throughput screening (HTS), which assays large libraries of complex, drug-like molecules, FBDD screens smaller libraries of fragments (typically <300 Da)[1]. These fragments tend to have weak affinities (μM to mM range) but form high-quality, energetically favorable interactions with the target protein. The key metric in FBDD is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (typically by heavy atom count)[2][3]. Fragments with high LE are considered superior starting points, as they offer greater potential for developing potent leads without excessively increasing molecular weight, which can negatively impact pharmacokinetic properties[3].

The FBDD workflow is an iterative process of identifying a weak-binding fragment and then using structural information to guide its chemical evolution into a high-affinity lead. This "fragment growing" or "linking" strategy allows for a more rational and efficient exploration of chemical space[1].

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead FragLib Fragment Library (e.g., containing MFIC) Screen Primary Screen (e.g., SPR) FragLib->Screen High Conc. Validate Hit Validation (e.g., STD-NMR) Screen->Validate Initial Hits Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Validated Hit Design Structure-Guided Design & Synthesis Structure->Design Binding Pose Optimize Lead Optimization (SAR, ADMET) Design->Optimize New Analogs Optimize->Design Iterate Preclinical Preclinical Development Optimize->Preclinical Lead Candidate

Figure 1. A typical Fragment-Based Drug Discovery (FBDD) workflow.
The Indole Scaffold: A Privileged Structure

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and FDA-approved drugs[4][5][6][7]. Its bicyclic aromatic structure is rich in electrons and provides a rigid framework capable of engaging in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. This versatility allows indole derivatives to bind to a wide array of biological targets, from kinases to G-protein coupled receptors[6][8].

The Role of Fluorine: Enhancing Binding and Analytical Tractability

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties[9]. In the context of FBDD, a fluorine substituent offers several distinct advantages:

  • Enhanced Binding Affinity: Fluorine can form favorable orthogonal multipolar interactions with backbone carbonyls (F···C=O) and other polar groups in a binding pocket, potentially increasing binding affinity.

  • Improved Properties: It can lower the pKa of nearby amines and increase metabolic stability by blocking sites of oxidative metabolism.

  • Analytical Probe for NMR: The fluorine-19 (¹⁹F) nucleus is 100% naturally abundant, has a spin of ½, and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy[10]. Since fluorine is absent in biological systems, ¹⁹F NMR provides a background-free window for detecting fragment binding, allowing for rapid screening of fragment cocktails and providing valuable structural information[10][11].

Profile of a Model Fragment: this compound

This compound (MFIC) is an ideal candidate for an FBDD library. It combines the privileged indole scaffold with a strategically placed fluorine atom and a methyl ester that serves as a versatile synthetic handle for future elaboration.

PropertyValueSignificance in FBDD
CAS Number 1227268-61-2Unique identifier for sourcing and data retrieval.
Molecular Formula C₁₀H₈FNO₂Adheres to the small size typical of fragments.
Molecular Weight 193.17 g/mol Well within the "Rule of Three" (<300 Da) for fragments.
Heavy Atom Count 14Used for calculating ligand efficiency (LE).
Calculated logP ~1.9 - 2.2Indicates good solubility and potential for cell permeability.
Topological Polar Surface Area 55.1 ŲInfluences solubility and membrane transport.
H-Bond Donors 1 (indole N-H)Provides a key interaction point with the target.
H-Bond Acceptors 2 (ester oxygens)Provides additional interaction points.
Rotatable Bonds 1Low conformational flexibility increases binding entropy.

Experimental Protocols for an FBDD Campaign

This section provides detailed, self-validating protocols for utilizing MFIC in a typical FBDD screening cascade.

Protocol: Synthesis of this compound

Principle: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde[5].

Procedure:

  • Step 1: Formation of the Hydrazone.

    • React commercially available (4-fluoro-3-(methoxycarbonyl)phenyl)hydrazine with methyl pyruvate in ethanol with a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.

    • The resulting hydrazone often precipitates and can be isolated by filtration.

  • Step 2: Acid-Catalyzed Cyclization.

    • Suspend the dried hydrazone from Step 1 in a high-boiling point solvent like toluene or dioxane.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

    • Heat the mixture to 80-110 °C for 2-6 hours, monitoring the formation of the indole product by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench carefully by pouring it onto ice water.

    • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 3: Purification.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that detects changes in refractive index at the surface of a sensor chip, allowing for real-time monitoring of binding events between an immobilized target protein (ligand) and an analyte (fragment) in solution[1]. It is highly sensitive and ideal for detecting the weak, rapid interactions typical of fragments[4].

Materials:

  • SPR instrument (e.g., Biacore™, ProteOn™)

  • Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)

  • Target protein of interest (>95% purity)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Fragment Stock: 100 mM this compound in 100% DMSO.

  • Assay Buffer: Running buffer containing a matched concentration of DMSO (e.g., 1-2%) to the final fragment dilution.

Procedure:

  • Target Immobilization:

    • Equilibrate the sensor surface with Running Buffer.

    • Activate the carboxymethylated surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. A reference flow cell should be prepared similarly but without protein injection.

  • Fragment Library Preparation:

    • Prepare a working plate by diluting the fragment stock solution into Assay Buffer to the desired screening concentration (e.g., 100-200 µM). Ensure the final DMSO concentration is identical in all samples and the Assay Buffer.

  • Primary Screen:

    • Set the instrument temperature to 25 °C.

    • Inject the fragments over the reference and target flow cells at a flow rate of 30 µL/min. Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation time (e.g., 30-60 seconds).

    • After each fragment injection, perform a surface regeneration step if necessary (e.g., a short pulse of high salt buffer or mild pH change), followed by an extensive wash with Assay Buffer.

  • Data Analysis and Hit Triage:

    • Subtract the signal from the reference flow cell and a buffer-only injection to correct for bulk refractive index changes and instrument drift.

    • A "hit" is identified by a stable, concentration-dependent increase in response units (RU) during the injection phase, indicating binding to the target protein.

    • Prioritize hits based on the binding response relative to their molecular weight and their calculated ligand efficiency.

Protocol: Hit Validation via Saturation Transfer Difference (STD) NMR

Principle: STD-NMR is a powerful ligand-observed NMR technique used to confirm binding and identify the specific parts of a fragment that are in close contact with the target protein[3]. The experiment involves selectively saturating a region of the ¹H NMR spectrum where only protein resonances occur. This saturation is transferred via spin diffusion to protons of a binding ligand, resulting in a decrease in their signal intensity. Subtracting the saturated spectrum from an unsaturated reference spectrum yields a difference spectrum showing signals only from the binding fragment[10].

Materials:

  • NMR Spectrometer (≥500 MHz) with a cryoprobe.

  • Target Protein: 10-50 µM in a deuterated buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4).

  • Fragment: 1-2 mM this compound (from a deuterated DMSO-d₆ stock).

  • NMR tubes.

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): 1 mM fragment in deuterated buffer.

      • Sample B (Screening): 1 mM fragment and 10-20 µM target protein in the same deuterated buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples to confirm fragment integrity and chemical shifts.

    • Set up the STD experiment on Sample B.

    • On-resonance irradiation: Set the selective saturation frequency to a region where only protein aliphatic signals resonate and no fragment signals are present (e.g., -0.5 to 0.5 ppm).

    • Off-resonance irradiation: Set the reference frequency to a region far from any protein or fragment signals (e.g., 30-40 ppm).

    • Use a train of selective Gaussian pulses for saturation with a total saturation time of 1.5-2.0 seconds.

    • Acquire the on-resonance and off-resonance spectra in an interleaved manner to minimize artifacts from instrument instability.

  • Data Processing and Analysis:

    • Process the spectra and calculate the difference spectrum (Off-resonance - On-resonance).

    • The presence of signals in the difference spectrum confirms that the fragment binds to the target protein.

    • The relative intensity of the signals in the STD spectrum (the "binding epitope") reveals which protons on the fragment are in closest proximity to the protein surface. Protons with the strongest STD enhancement are key contact points.

Case Study: Hypothetical Hit-to-Lead Evolution

Once this compound is confirmed as a binder, the next phase is to improve its potency through structure-guided design. This typically involves obtaining a high-resolution crystal structure of the fragment bound to the target protein.

Scenario: Let's assume a crystal structure reveals that the indole N-H and the ester carbonyl are making key hydrogen bonds, but there is a nearby hydrophobic pocket adjacent to the C4 position and a solvent-exposed region near the ester.

Elaboration Strategy:

  • Vector 1 (Fragment Growing at C4): The C4 position can be functionalized to access the hydrophobic pocket. A common strategy is to first introduce a halogen (e.g., Bromine) at C4, which can then be used as a handle for palladium-catalyzed cross-coupling reactions.

  • Vector 2 (Ester Modification): The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to form amides, exploring the solvent-exposed region.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Vector 1: C4 Elaboration cluster_2 Vector 2: Ester Modification cluster_3 Lead Optimization Hit Methyl 5-fluoro-1H- indole-6-carboxylate (Kd ~500 µM, LE=0.32) Bromo 1. Bromination at C4 2. Suzuki Coupling (e.g., with phenylboronic acid) Hit->Bromo Amide 1. Saponification (-> COOH) 2. Amide Coupling (e.g., with piperidine) Hit->Amide Lead1 C4-Phenyl Analog (Kd ~20 µM, LE=0.35) Bromo->Lead1 Merge Combine Best Features (C4-aryl + optimized amide) Lead1->Merge Lead2 Piperidinyl Amide Analog (Kd ~50 µM, LE=0.34) Amide->Lead2 Lead2->Merge Lead_Opt Optimized Lead (Kd < 1 µM, LE > 0.38) Merge->Lead_Opt

Figure 2. Hypothetical fragment elaboration strategy for this compound.
CompoundModificationKd (Affinity)Ligand Efficiency (LE)Rationale
Hit This compound~500 µM0.32Initial validated fragment hit.
Analog 1 Suzuki coupling of a phenyl group at C4~20 µM0.35Phenyl group occupies a hydrophobic pocket, increasing affinity.
Analog 2 Amide coupling with piperidine~50 µM0.34Piperidine moiety extends into a solvent-exposed region, forming new interactions.
Lead Combined C4-aryl and optimized amide< 1 µM> 0.38Synergistic combination of optimal groups from both vectors leads to a potent lead compound.

This iterative process of synthesis and testing, guided by structural biology and computational chemistry, allows for the rapid development of a weak-binding fragment into a potent and drug-like lead candidate.

Conclusion

This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its combination of a privileged indole scaffold, a strategically placed fluorine atom for enhanced binding and analytical utility, and a versatile synthetic handle makes it an ideal fragment. The detailed protocols provided herein for SPR screening and NMR validation offer a robust and efficient path for identifying and confirming its interaction with a protein target. The outlined hit-to-lead strategy demonstrates a logical, industry-standard approach to evolving this fragment into a potent lead compound. By leveraging such well-characterized and strategically designed fragments, research organizations can significantly enhance the efficiency and success rate of their early-stage drug discovery efforts.

References

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews. [Link]

  • Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. [Link]

  • Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Expert Opinion on Drug Discovery. [Link]

  • Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

  • Ligand efficiency. Grokipedia. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers in Molecular Biosciences. [Link]

  • The role of ligand efficiency metrics in drug discovery. SciSpace. [Link]

  • Fragment screening by ligand observed nmr. Bruker. [Link]

  • saturation transfer difference nmr for fragment screening. SlideServe. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Fragment growing in FBDD. ResearchGate. [Link]

  • Ligand efficiency: nice concept shame about the metrics. Slideshare. [Link]

  • Fragment-Based Drug Design (FBDD). Deep Origin. [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. ACS Publications. [Link]

  • Ligand efficiency and fragment-based drug discovery. PubMed. [Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]

  • Fragment screening by surface plasmon resonance. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Methyl 5-fluoro-1H-indole-6-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Indole Building Block

Methyl 5-fluoro-1H-indole-6-carboxylate is a heterocyclic compound whose potential in materials science is rooted in the versatile and electronically rich indole scaffold.[1] The indole ring system is a prevalent motif in a vast array of functional organic molecules, from pharmaceuticals to advanced materials.[2] The strategic incorporation of a fluorine atom and a methyl ester group onto this scaffold provides chemists and materials scientists with a powerful tool to fine-tune molecular properties for specific applications.

The introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and intermolecular interactions, making fluorinated heterocycles highly desirable in both medicinal chemistry and materials science.[3][4] The ester functionality, meanwhile, serves as a versatile chemical handle for further synthetic transformations, such as hydrolysis, amidation, or cross-coupling reactions, enabling the construction of more complex molecular architectures.

While direct, extensive literature on the materials science applications of this compound is nascent, its structure is highly suggestive of its utility as a precursor for advanced functional materials. This guide, therefore, focuses on its prospective application in the field of organic electronics , leveraging established principles of molecular design for organic semiconductors.

Section 1: Application in Organic Semiconductors for Thin-Film Transistors

The demand for flexible, lightweight, and cost-effective electronic devices has propelled the field of organic electronics. Organic semiconductors are at the core of this technology, and their performance is intrinsically linked to their molecular structure. Indole derivatives are recognized for their excellent electronic and charge-transport properties, making them promising candidates for these applications.

Rationale for Application:

  • Electron-Rich Core: The indole nucleus is an electron-rich aromatic system, which is a fundamental prerequisite for efficient hole transport (p-type semiconductivity). This system can effectively delocalize positive charges.

  • Tuning with Fluorine: The strongly electronegative fluorine atom at the 5-position serves to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modification can enhance the material's stability against oxidative degradation (improving air stability) and facilitate charge injection from high work-function electrodes like gold.

  • π-π Stacking: The planar structure of the indole core promotes intermolecular π-π stacking in the solid state, which is a crucial mechanism for efficient charge transport between molecules in a thin film.

  • Synthetic Versatility: The methyl ester at the 6-position provides a reactive site for extending the π-conjugated system through well-established chemical reactions. This allows for the rational design of polymers with tailored electronic and physical properties.

The following protocols outline a hypothetical, yet scientifically grounded, workflow for utilizing this compound as a foundational building block for synthesizing a novel conjugated polymer and evaluating its performance in an Organic Thin-Film Transistor (OTFT).

Experimental Protocols

Protocol 1: Synthesis of a π-Extended Indole-Thiophene Monomer

This protocol describes the functionalization of this compound via a Suzuki cross-coupling reaction to create a more extended conjugated system—a key step in building a high-performance organic semiconductor.

Objective: To synthesize 5-fluoro-6-(thiophen-2-yl)-1H-indole.

Reaction Scheme:

G start Methyl 5-fluoro-1H- indole-6-carboxylate step1 1. Hydrolysis (LiOH) 2. Triflation (Tf2O) start->step1 intermediate 5-fluoro-1H-indol-6-yl trifluoromethanesulfonate step1->intermediate step2 Suzuki Coupling: Thiophene-2-boronic acid, Pd(PPh3)4, K2CO3 intermediate->step2 product 5-fluoro-6-(thiophen-2-yl) -1H-indole step2->product

Caption: Synthetic workflow for monomer synthesis.

Materials & Reagents:

ReagentCAS NumberSupplier (Example)Purity
This compound1227268-61-2Commercial Vendor>97%
Lithium Hydroxide (LiOH)1310-65-2Sigma-Aldrich>98%
Trifluoromethanesulfonic anhydride (Tf₂O)358-23-6Sigma-Aldrich>99%
Thiophene-2-boronic acid6165-68-0Combi-Blocks>98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Strem Chemicals>99%
Potassium Carbonate (K₂CO₃)584-08-7Fisher Scientific>99%
Toluene, Anhydrous108-88-3Acros Organics>99.8%
Tetrahydrofuran (THF), Anhydrous109-99-9Acros Organics>99.9%

Step-by-Step Methodology:

Part A: Synthesis of 5-fluoro-1H-indole-6-carboxylic acid

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add Lithium Hydroxide (2.5 eq) to the solution.

  • Stir the reaction mixture at 60 °C for 4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify to pH ~3 using 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

Part B: Synthesis of 5-fluoro-1H-indol-6-yl trifluoromethanesulfonate

  • Caution: Perform in a fume hood under an inert atmosphere (Argon or Nitrogen).

  • Dissolve the crude acid from Part A (1.0 eq) and pyridine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Slowly add Trifluoromethanesulfonic anhydride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to obtain the indole triflate intermediate.

Part C: Suzuki Coupling to Final Monomer

  • To a dried Schlenk flask, add the indole triflate (1.0 eq), Thiophene-2-boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous Toluene via syringe.

  • Degas the solution by bubbling Argon through it for 20 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to 90 °C and stir overnight (12-16 hours).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography to yield 5-fluoro-6-(thiophen-2-yl)-1H-indole.

Protocol 2: Fabrication and Characterization of an OTFT Device

This protocol details the use of a synthesized polymer (derived from the monomer in Protocol 1) to fabricate a bottom-gate, top-contact OTFT and measure its electronic characteristics.

Device Architecture:

cluster_0 OTFT Cross-Section Source Source (Au) Semiconductor Indole-Thiophene Polymer Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate (n++ Si) Dielectric->Gate

Caption: Bottom-gate, top-contact OTFT architecture.

Materials & Substrates:

  • Synthesized Indole-Thiophene Polymer

  • Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂)

  • High-purity solvent (e.g., Chlorobenzene or o-dichlorobenzene)

  • Gold (Au) for source/drain electrodes (99.99% purity)

  • Octadecyltrichlorosilane (OTS) for surface treatment

Step-by-Step Methodology:

  • Substrate Cleaning:

    • Sequentially sonicate the Si/SiO₂ substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

    • Treat with O₂ plasma for 5 minutes to remove organic residues and create a hydrophilic surface.

  • Dielectric Surface Modification:

    • Prepare a 10 mM solution of OTS in anhydrous toluene.

    • Immerse the cleaned substrates in the OTS solution for 30 minutes to form a self-assembled monolayer (SAM). This treatment improves the interface quality and promotes better polymer film morphology.

    • Rinse the substrates with fresh toluene to remove excess OTS and then anneal at 120 °C for 20 minutes.

  • Semiconductor Film Deposition:

    • Prepare a solution of the indole-thiophene polymer (e.g., 5 mg/mL) in chlorobenzene.

    • Deposit the polymer film onto the OTS-treated Si/SiO₂ substrate using spin-coating. A typical spin-coating recipe would be 500 rpm for 10 seconds followed by 2000 rpm for 45 seconds.

    • Anneal the film at a temperature optimized for the specific polymer (e.g., 150 °C) for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition:

    • Using a shadow mask to define the source and drain electrodes, thermally evaporate a 50 nm layer of gold (Au) onto the polymer film. The channel length (L) and width (W) are defined by the mask dimensions (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization:

    • Perform all electrical measurements in an inert atmosphere (glovebox) or under vacuum using a semiconductor parameter analyzer.

    • Measure the output characteristics by sweeping the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

    • Measure the transfer characteristics by sweeping Vgs at a constant, high Vds.

    • From the transfer curve in the saturation regime, calculate the field-effect mobility (µ) using the standard MOSFET equation.

Expected Data & Performance Metrics

The following table summarizes the known properties of the starting material and the target properties for the synthesized polymer, which would validate its potential as an organic semiconductor.

PropertyThis compoundTarget for Indole-Thiophene Polymer
Molecular Formula C₁₀H₈FNO₂(C₁₂H₆FN)n
Molecular Weight ( g/mol ) 193.17[5]10,000 - 50,000 (Daltons)
Appearance Solid[6]Dark-colored solid / thin film
Solubility Soluble in common organic solventsSoluble in chlorinated aromatic solvents
HOMO Energy Level N/A-5.0 to -5.5 eV (for air stability)
LUMO Energy Level N/A-2.5 to -3.5 eV
Optical Bandgap (eV) N/A1.8 - 2.5 eV
Field-Effect Mobility (cm²/Vs) Not applicable> 0.01 (initial target), > 0.1 (optimized)
On/Off Current Ratio Not applicable> 10⁴

References

  • Advancements in Organic Electronics: The Role of Indole Derivatives.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Indole Derivatives: Essential Building Blocks in Modern Chemistry.
  • Indole-Containing Metal Complexes and Their Medicinal Applications - MDPI.
  • (IUCr) 5-Fluoro-3-(1H-indol-3-ylmethyl)
  • Selected examples of fluorine‐containing indole derivatives. - ResearchGate.
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - NIH.
  • Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Electrosynthesis of fluorinated indole derivatives - ResearchGate.
  • This compound - CAS:1227268-61-2 - Sunway Pharm Ltd.
  • Methyl 6-fluoro-1H-indole-4-carboxylate | 1082040-43-4 - Sigma-Aldrich.

Sources

Application Note: High-Purity Isolation of Methyl 5-fluoro-1H-indole-6-carboxylate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of Methyl 5-fluoro-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of flash column chromatography with a silica gel stationary phase. We will explore the rationale behind solvent system selection, provide a step-by-step guide for the purification process, and discuss the analysis of the resulting fractions to obtain a final product of high purity. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for isolating this compound from crude reaction mixtures.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its indole scaffold is a common motif in biologically active molecules, and the presence of a fluorine atom can enhance metabolic stability and binding affinity.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API).

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2] It relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[3] For compounds like this compound, silica gel column chromatography offers an effective means of separating the desired product from starting materials, by-products, and other impurities that may be present after synthesis. This document will serve as a comprehensive guide to developing and executing a successful purification strategy.

Principles of Separation

The purification of this compound by column chromatography is based on the principle of adsorption chromatography. The stationary phase, silica gel, is a polar adsorbent.[3] The separation of compounds is governed by their relative polarities. More polar compounds will have a stronger interaction with the silica gel and will therefore move more slowly down the column. Conversely, less polar compounds will be eluted more quickly.[2]

The choice of the mobile phase, or eluent, is critical. A solvent system must be selected that provides differential migration of the target compound and its impurities. The polarity of the eluent can be adjusted to control the rate at which compounds travel through the column.[2] For indole derivatives, which are moderately polar, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.[4][5]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase for separation. The goal is to find a solvent mixture that results in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound. This Rf value generally provides the best separation from impurities.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light (254 nm) and/or by staining.

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the polarity of the solvent system until the desired Rf for the product is achieved. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.

Materials and Equipment
  • Glass chromatography column (40-60 mm diameter)

  • Silica gel (230-400 mesh)

  • Eluent (pre-determined by TLC, e.g., Hexane:Ethyl Acetate mixture)

  • Sand (acid-washed)

  • Crude this compound

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Column Packing

Proper column packing is crucial for achieving good separation.[3] A well-packed column should be homogeneous and free of air bubbles.

  • Dry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).

    • Carefully pour the dry silica gel into the column. Gently tap the side of the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Wet Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial eluent to form a slurry.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Pour the slurry into the column.

    • Open the stopcock to allow some solvent to drain, which helps in uniform packing.

    • Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the packed silica gel.

Sample Loading
  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel. Dry this slurry to a free-flowing powder using a rotary evaporator.

  • Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluting solvent in fractions. For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.[2]

  • Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under UV light.

Data Presentation: Elution Profile

The following table provides a hypothetical elution profile based on the expected polarities of the components in a typical synthesis of this compound.

Fraction NumberEluent System (Hexane:EtOAc)Expected ComponentsTLC Rf (approx.)
1-1090:10Non-polar impurities> 0.6
11-2580:20Less polar by-products0.4 - 0.6
26-4070:30This compound 0.25 - 0.35
41-5050:50More polar impurities< 0.2
Product Isolation
  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Visual Workflow of the Purification Process

The following diagram illustrates the key steps in the purification of this compound by flash column chromatography.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development (Determine Eluent) Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Crude Crude Product Crude->TLC Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. Consider a gradient elution.
Column overloading.Use a larger column or reduce the amount of sample.
Cracked Column Bed Column ran dry.Ensure the solvent level is always above the silica gel.
Streaking on TLC Sample is too concentrated.Dilute the sample before spotting on the TLC plate.
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.
No Compound Eluting Solvent is not polar enough.Gradually increase the polarity of the eluent.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound using flash column chromatography. By carefully selecting the solvent system through preliminary TLC analysis and following the detailed steps for column preparation, sample loading, and elution, researchers can consistently obtain this valuable intermediate in high purity. This methodology is essential for ensuring the quality and integrity of subsequent synthetic steps in drug discovery and development.

References

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoroindole. Retrieved from [Link]

  • PubChem. (n.d.). methyl 6-fluoro-1H-indole-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3501. [Link]

  • Chem-Impex. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 5-fluoro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Changchun Haofei Import & Export Trade Co., Ltd. (n.d.). METHYL 5-FLUORO-1H-INDOLE-2-CARBOXYLATE CAS NO.167631-84-7. Retrieved from [Link]

  • Supporting Information Friedel-Crafts Alkylation of Indoles with p-Quinols. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols for the Recrystallization of Substituted Methyl Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Indole Scaffolds

Substituted methyl indole carboxylates are a cornerstone of modern medicinal chemistry and drug development. This heterocyclic motif is prevalent in a vast array of pharmacologically active compounds, from antiviral and anticancer agents to treatments for neurological disorders.[1] The precise biological activity of these molecules is intrinsically linked to their three-dimensional structure and absolute purity. Even minor impurities, such as regioisomers, starting materials, or reaction byproducts, can significantly alter efficacy, introduce toxicity, or complicate downstream processing.[2][3]

Recrystallization stands as the definitive technique for the purification of these solid organic compounds.[4][5] It is a process that refines a compound by leveraging differences in solubility between the desired product and its contaminants.[6][7] A successful recrystallization not only removes impurities but can also provide the desired polymorphic form, which is critical for factors like bioavailability and stability in active pharmaceutical ingredients (APIs).[4] This guide provides a detailed framework for developing and executing robust recrystallization protocols tailored to the unique physicochemical properties of substituted methyl indole carboxylates.

Foundational Principles: Beyond "Dissolve and Crash Out"

Recrystallization is a carefully controlled process governed by thermodynamics and kinetics. A mastery of the underlying principles is essential for troubleshooting and optimization. The core principle relies on the observation that the solubility of most solid compounds increases with temperature.[7]

The process involves:

  • Dissolution : The crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The ideal solvent dissolves the compound sparingly or not at all at room temperature but readily at its boiling point.[7][8]

  • Supersaturation : The hot solution is allowed to cool. As the temperature decreases, the solubility of the desired compound drops, and the solution becomes supersaturated.[9]

  • Nucleation & Crystal Growth : In the supersaturated state, the solute molecules begin to aggregate, forming small nuclei. These nuclei then serve as templates for further crystal growth. Slow cooling is paramount as it allows molecules to selectively deposit onto the growing crystal lattice, a process that tends to exclude differently shaped impurity molecules.[7] This results in the formation of larger, purer crystals.[7]

  • Isolation : The purified crystals are separated from the "mother liquor" (the remaining solvent containing the dissolved impurities) by filtration.[9][10]

Strategic Considerations for Methyl Indole Carboxylates

The chemical architecture of a substituted methyl indole carboxylate dictates its solubility and, therefore, the entire recrystallization strategy.

  • The Amphiphilic Indole Core : The indole ring itself possesses a dual character. The N-H group is polar and capable of hydrogen bonding, while the fused benzene ring is non-polar and hydrophobic.[11] This duality means that a single perfect solvent is often elusive, pushing the researcher towards mixed-solvent systems.

  • The Ester Functionality : The methyl carboxylate group is a polar ester. A common rule of thumb is that solvents containing the same functional group as the compound can be effective solubilizers.[12][13] Therefore, solvents like ethyl acetate are often a good starting point.

  • Influence of Ring Substituents : The nature and position of substituents on the indole ring dramatically influence the molecule's overall polarity and crystallization behavior.

    • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or cyano (-CN) increase the molecule's polarity. These derivatives will generally require more polar solvents for dissolution.[12]

    • Electron-Donating Groups (EDGs) : Alkyl (-CH₃) or methoxy (-OCH₃) groups decrease polarity, making the compound more soluble in less polar organic solvents.

    • Halogens (-Cl, -Br) : Halogens increase molecular weight and can enhance crystallinity but have a mixed effect on polarity. They often work well in solvents like hexanes or petroleum ether when hot.[12]

Systematic Solvent Selection

Choosing the correct solvent is the most critical step in developing a recrystallization procedure.[7] The ideal solvent should exhibit a steep solubility curve: low solubility at low temperatures and high solubility at high temperatures.[5][8]

Data Presentation: Solvent Properties

The following table provides a list of common laboratory solvents, ordered by decreasing polarity, which can be used as a starting point for screening.

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Highly polar; good for compounds with H-bond donors/acceptors. Can be a good anti-solvent.[13]
Methanol6.665Polar protic. Good for many polar indoles. Often used with water or ether.[8][14]
Ethanol5.278A very common and effective solvent for a wide range of organic compounds.[13]
Acetone5.156Polar aprotic. A strong solvent, sometimes too strong, but useful in mixed systems.[8]
Ethyl Acetate (EtOAc)4.477Medium polarity. Excellent choice for ester-containing compounds.[12][13]
Dichloromethane (DCM)3.440A good solvent for many organics, but its low boiling point can be a challenge.
Tetrahydrofuran (THF)4.066A polar ether, can be a good solvent but sometimes difficult to remove.[15]
Toluene2.4111Good for aromatic compounds; high boiling point allows for a large temperature gradient.[12]
Hexane / Petroleum Ether0.060-90Non-polar. Often used as the "poor" solvent or anti-solvent in mixed systems.[13]
Protocol: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of the crude methyl indole carboxylate into a small test tube.

  • Add the first test solvent dropwise (approx. 0.5 mL) at room temperature and agitate. Observe if the solid dissolves. If it dissolves completely, the solvent is too good and unsuitable for single-solvent recrystallization.[10]

  • If the solid is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath towards the solvent's boiling point.[10]

  • If the solid dissolves completely when hot, it is a potentially good single solvent. Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • Observe the quality of crystal formation. Abundant, well-formed crystals indicate a suitable solvent. If the compound "oils out" or no crystals form, the solvent is not ideal.[11]

  • If no single solvent is ideal, test mixed-solvent systems. Dissolve the compound in a small amount of a "good" hot solvent (one in which it is very soluble) and add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.[8][11]

Data Presentation: Suggested Starting Solvent Systems
Substituent Type on Indole RingExampleSuggested Solvent System(s)Rationale
Electron-Withdrawing (e.g., -NO₂)Methyl 5-nitro-1H-indole-3-carboxylateEthanol, Methanol, Ethanol/WaterIncreased polarity requires more polar solvents.
Halogenated (e.g., -Cl, -Br)Methyl 5-chloro-2-methyl-1H-indole-3-carboxylateToluene, Hexane/Ethyl Acetate, EthanolHalogens increase aromatic character; a mix of polar and non-polar solvents is often effective.[12][16]
Electron-Donating (e.g., -CH₃)Methyl 2-methyl-1H-indole-5-carboxylateHexane/Ethyl Acetate, Methanol/DCMDecreased polarity favors less polar solvent systems.[12][15]
UnsubstitutedMethyl 1H-indole-3-carboxylateMethanol, Ethanol, Ethyl Acetate/HexaneBalanced polarity allows for a range of common solvents.[17]

Detailed Experimental Protocols

Safety First : Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents used.[8]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution : Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.[5][18]

  • Decolorization (Optional) : If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-warmed filter funnel and flask to prevent premature crystallization. Filter the hot solution quickly.[7]

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[7] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal yield.[9]

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10][18]

  • Drying : Allow the crystals to air-dry on the funnel by drawing air through them for several minutes. Transfer the crystals to a watch glass for final drying.

Visualization: General Recrystallization Workflow

G start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities or Color Present? dissolve->check_insoluble hot_filter Hot Filtration (with Charcoal if needed) check_insoluble->hot_filter Yes cool Cool Solution Slowly check_insoluble->cool No hot_filter->cool check_crystals Crystals Formed? cool->check_crystals collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes troubleshoot Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent check_crystals->troubleshoot No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end troubleshoot->cool G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth A Crude Solid in 'Good' Hot Solvent B Fully Dissolved (Clear Solution) A->B Minimum Volume C Add 'Poor' Anti-Solvent Dropwise B->C D Supersaturated Solution (Slightly Cloudy) C->D E Slow Cooling D->E Clarify with a drop of 'good' solvent F Pure Crystals Form E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to your dedicated resource for troubleshooting the synthesis of substituted indoles. This guide is designed to address the specific and often nuanced challenges encountered in the laboratory. As Senior Application Scientists, we understand that success in indole synthesis lies not just in following a protocol but in comprehending the underlying chemistry to make informed, real-time decisions. This center provides in-depth, evidence-based guidance to help you navigate the complexities of these powerful synthetic transformations.

Part 1: Common Challenges in Indole Synthesis

The construction of the indole nucleus, a privileged scaffold in medicinal chemistry, is often plagued by issues of regioselectivity, low yields, and functional group intolerance. Understanding the root cause of these problems is the first step toward a successful synthesis.

Frequently Asked Questions (FAQs) - General Issues

Q1: My indole synthesis is resulting in a mixture of regioisomers. What are the primary factors influencing regioselectivity?

A1: Regioselectivity, particularly in classic methods like the Fischer indole synthesis with unsymmetrical ketones, is a common and significant challenge. [1]The outcome is a delicate balance of several factors:

  • Acid Catalyst Choice: The strength and type of acid catalyst (Brønsted vs. Lewis) can significantly influence the reaction pathway. Stronger acids may favor the formation of one regioisomer over another. [1]* Electronic Effects of Substituents: Electron-withdrawing groups on the arylhydrazine component can destabilize one of the possible transition states in the key-[2][2]sigmatropic rearrangement, thereby directing the reaction towards a single isomer. [2][3]For instance, in the synthesis of a selective androgen receptor modulator, a phthalimide substituent with electron-withdrawing properties prevented the formation of the undesired indole product. [1][2][3]* Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl partner can sterically favor one cyclization pathway over the other.

Q2: I'm consistently obtaining low yields in my indole synthesis. What are the most common culprits?

A2: Low yields can be frustrating and are often multifactorial. Consider the following points:

  • Purity of Starting Materials: Impurities in your arylhydrazine or carbonyl compound can lead to a host of side reactions, consuming your starting materials and complicating purification. [4]* Reaction Conditions: Elevated temperatures are often necessary, but excessive heat or prolonged reaction times can lead to decomposition of both starting materials and the desired indole product. [4]Careful monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. [4]* Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lower the yield. [4]* Catalyst Activity: In catalytic reactions, ensure your catalyst is active and used in the appropriate loading. Catalyst deactivation can be a significant issue, especially in cross-coupling reactions. [5] Q3: My desired indole product appears to be unstable and decomposes during workup or purification. How can I mitigate this?

A3: Indoles, particularly those with electron-rich substituents, can be sensitive to acidic conditions and oxidation.

  • Acid Sensitivity: Many indoles are prone to polymerization or degradation in the presence of strong acids. [6]If your synthesis uses acidic conditions, it is crucial to neutralize the reaction mixture promptly during workup.

  • Oxidation: Indoles can auto-oxidize when exposed to air and light, often forming resinous materials. [7]It is good practice to work with indole-containing solutions under an inert atmosphere and to store the purified product in a dark, cool place.

  • Purification Strategy: Purification of crude indole products can be challenging due to the potential for decomposition on silica gel. [4]Consider using a less acidic stationary phase, such as alumina, or employing techniques like recrystallization to purify the product.

Part 2: Troubleshooting Specific Synthetic Methodologies

The Fischer Indole Synthesis

This venerable reaction remains a cornerstone of indole synthesis, but it is not without its challenges.

Issue 1: Low or No Product Formation

  • Plausible Cause: Incomplete formation of the initial hydrazone intermediate.

  • Troubleshooting Steps:

    • Verify Hydrazone Formation: Before proceeding with the cyclization step, confirm the formation of the hydrazone by TLC or ¹H NMR.

    • Optimize Hydrazone Formation: Consider pre-forming the hydrazone under milder conditions before introducing the acid catalyst for the cyclization.

    • Catalyst Choice: The choice of acid is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used. [4]Polyphosphoric acid (PPA) is often a very effective catalyst for this transformation. [4]A screening of different acid catalysts is often beneficial.

Issue 2: Formation of Multiple Byproducts

  • Plausible Cause: Side reactions such as aldol condensations or Friedel-Crafts type reactions can compete with the desired indole formation. [4]* Troubleshooting Steps:

    • Temperature Control: Carefully control the reaction temperature. While heat is often required for the-[2][2]sigmatropic rearrangement, excessive temperatures can promote side reactions. [4] 2. Solvent Selection: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMSO or acetic acid are often effective. [4]In some cases, running the reaction neat (without solvent) can be advantageous. [4] 3. One-Pot Procedures: To minimize handling and potential side reactions, consider a one-pot procedure where the hydrazone is formed and cyclized in the same vessel without isolation of the intermediate. [4] Issue 3: Reaction Stalls or Fails to Go to Completion

  • Plausible Cause: The-[2][2]sigmatropic rearrangement step often has a high activation energy.

  • Troubleshooting Steps:

    • Increase Temperature: If the reaction is sluggish, a higher temperature may be required to overcome the activation barrier of the rearrangement. [4] 2. Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently reaching the required temperature. [4] 3. Stronger Acid Catalyst: A stronger acid catalyst may be necessary to promote the key rearrangement step.

fischer_optimization start Low Yield or Side Products check_purity Check Purity of Starting Materials start->check_purity screen_catalyst Screen Acid Catalysts (Brønsted vs. Lewis, PPA) check_purity->screen_catalyst optimize_temp Optimize Temperature and Reaction Time (TLC) screen_catalyst->optimize_temp consider_microwave Consider Microwave Irradiation optimize_temp->consider_microwave solvent_screen Screen Solvents (e.g., DMSO, Acetic Acid, Neat) consider_microwave->solvent_screen inert_atmosphere Use Inert Atmosphere solvent_screen->inert_atmosphere one_pot Attempt One-Pot Procedure inert_atmosphere->one_pot successful_synthesis Successful Synthesis one_pot->successful_synthesis

Caption: A systematic workflow for troubleshooting and optimizing the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This classical method for preparing 2-aryl-indoles from α-bromo-acetophenones and excess aniline is often hampered by harsh reaction conditions and poor yields. [8]

Issue 1: Low Yields and Complex Product Mixtures

  • Plausible Cause: The traditionally harsh conditions (high temperatures) lead to significant byproduct formation.

  • Troubleshooting Steps:

    • Milder Conditions: Recent advancements have shown that using a catalyst like lithium bromide can facilitate the reaction under milder conditions. [8] 2. Microwave Irradiation: As with the Fischer synthesis, microwave-assisted heating can provide rapid and uniform heating, often leading to improved yields and shorter reaction times. [8][9] Issue 2: Poor Regioselectivity

  • Plausible Cause: The reaction mechanism can be complex, and the regiochemical outcome is not always predictable, especially with substituted anilines.

  • Troubleshooting Steps:

    • Careful Substrate Selection: The electronic and steric properties of the substituents on both the α-bromo-acetophenone and the aniline will influence the regioselectivity. A careful analysis of these factors is necessary.

    • Isotopic Labeling Studies: For a deeper mechanistic understanding and to definitively determine the regiochemical outcome, isotopic labeling studies can be employed. [10]

Modern Cross-Coupling Methodologies

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of substituted indoles, often offering greater functional group tolerance and milder reaction conditions compared to classical methods. [11]

Issue 1: Catalyst Deactivation/Low Catalytic Activity

  • Plausible Cause: The catalyst can be deactivated by impurities in the starting materials or solvents, or by the reaction products themselves.

  • Troubleshooting Steps:

    • Ligand Choice: The choice of ligand is crucial for stabilizing the metal center and promoting the desired catalytic cycle. A screening of different phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.

    • Solvent and Base: The solvent and base can have a profound impact on the reaction outcome. Ensure that both are anhydrous and of high purity.

    • Slow Addition: In some cases, slow addition of one of the coupling partners can help to maintain a low concentration of reactive intermediates and prevent catalyst deactivation. [5] Issue 2: Poor Functional Group Tolerance

  • Plausible Cause: While generally more tolerant than classical methods, some functional groups can still interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Protecting Groups: Sensitive functional groups may need to be protected prior to the cross-coupling reaction.

    • Milder Reaction Conditions: Exploring lower reaction temperatures or alternative catalysts and ligands may improve compatibility with sensitive functional groups.

ParameterImportanceCommon ChoicesTroubleshooting Tip
Catalyst HighPd(OAc)₂, Pd₂(dba)₃, CuIScreen different palladium or copper sources.
Ligand HighPhosphines (e.g., PPh₃, Xantphos), NHCsLigand choice is critical for catalyst stability and reactivity.
Base HighK₂CO₃, Cs₂CO₃, t-BuONaThe strength and solubility of the base can significantly affect the reaction.
Solvent HighToluene, Dioxane, DMFEnsure the solvent is anhydrous and degassed.
Temperature Medium60-120 °COptimize to balance reaction rate and catalyst stability.

Part 3: Purification of Substituted Indoles

The purification of substituted indoles can be a significant challenge due to their potential instability.

FAQs - Purification

Q1: My indole is streaking on the TLC plate and is difficult to separate by column chromatography.

A1: Streaking on TLC is often a sign of interaction with the silica gel, which is acidic.

  • Neutralize the Eluent: Adding a small amount of a basic additive like triethylamine (typically 0.1-1%) to your eluent can often improve the chromatography.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for your column chromatography.

  • Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase (C18) chromatography can be an effective alternative. [12] Q2: My purified indole is darkening in color over time.

A2: This is a classic sign of oxidation.

  • Storage: Store your purified indole under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to stabilize the compound.

Part 4: Experimental Protocols

Microwave-Assisted Fischer Indole Synthesis

This protocol provides a general procedure for a rapid and often high-yielding Fischer indole synthesis.

  • To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.05-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Seal the vial and heat in a microwave reactor to the desired temperature (typically 120-180 °C) for the optimized time (usually 5-30 minutes). [4]3. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. [Link]

  • Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. [Link]

  • (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters.
  • (2025).
  • (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry.
  • (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • (2019). Synthesis of Indoles: Recent Advances. Russian Chemical Reviews.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • (2018). C4–H indole functionalisation: precedent and prospects. Organic & Biomolecular Chemistry.
  • (n.d.). Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Indole Synthesis.
  • (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • (n.d.). Process of preparing purified aqueous indole solution.
  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • (n.d.).
  • (2025). Recent developments in indole ring synthesis - Methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
  • EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from [Link]

  • (n.d.). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Molecules.
  • (2021).
  • (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. PMC - NIH.
  • (n.d.). Principal approaches for the synthesis of substituted indoles.
  • (n.d.). The Synthesis of 2- and 3-Substituted Indoles. CORE.
  • (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH.
  • (2018).
  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • (2017).
  • BenchChem. (n.d.).
  • (n.d.). Synthesis and Chemistry of Indole. SlideShare.
  • (n.d.). Synthetic approaches, emerging applications, and challenges of indole-based five-membered heterocycles in medicinal chemistry.
  • (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar.
  • (2019). 3-Substituted indole: A review.
  • (n.d.).
  • (n.d.). Bischler Indole Synthesis.

Sources

Technical Support Center: Optimizing Yield and Purity in Fluoroindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fluoroindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common challenges encountered during the synthesis of fluoroindoles.

Q1: My fluoroindole synthesis is resulting in a very low yield. What are the most common culprits?

Low yields in fluoroindole synthesis are a frequent challenge and can often be attributed to several key factors:

  • Poor Quality of Starting Materials: Impurities in your starting materials, such as the respective phenylhydrazine or ketone/aldehyde in a Fischer indole synthesis, can introduce side reactions that consume reactants and complicate purification.[1] Always ensure the purity of your starting materials before beginning the reaction.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and the choice of catalyst are critical.[1][2] For instance, the Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) to determine the optimal reaction time.[1][2]

  • Atmospheric Sensitivity: Indoles are susceptible to oxidation, which can be exacerbated by exposure to air, especially at elevated temperatures.[3] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield of the desired product.[3]

  • Inappropriate Work-up Procedure: The work-up process can be a significant source of product loss. Emulsion formation during extraction or degradation of the product on silica gel during chromatography are common issues.[1]

Q2: My purified fluoroindole is discolored (e.g., pink or brown). What causes this and how can I prevent it?

The discoloration of indoles, including fluoroindoles, is a common sign of degradation. This is primarily due to:

  • Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation, especially when exposed to air and light.[3][4] This leads to the formation of colored impurities.

  • Acid Sensitivity: Residual acid from the synthesis can promote polymerization and degradation of the indole product.[3]

To mitigate discoloration:

  • Purification: Treat a solution of the crude product with activated charcoal before a final purification step like recrystallization to remove colored impurities.[4]

  • Storage: Store the purified fluoroindole under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place to prevent oxidation and photodegradation.[3]

Q3: I'm observing multiple spots on my TLC, indicating significant byproduct formation. What are the likely side reactions?

The formation of byproducts is a major challenge in achieving high purity. Common side reactions include:

  • Formation of Regioisomers: In syntheses like the Fischer indole synthesis using unsymmetrical ketones, the formation of two different regioisomeric indoles is possible.[1] The reaction conditions, particularly the acidity of the medium, can influence the ratio of these isomers.[1]

  • Over-reduction: In syntheses involving a reduction step, such as the Leimgruber-Batcho synthesis, over-reduction of the enamine intermediate can lead to the formation of undesired 2-aminophenylethylamine derivatives.[2]

  • Dimerization and Polymerization: Under harsh acidic conditions or at high temperatures, the indole product can undergo self-reaction, leading to dimers and polymeric tars.[2]

Q4: How can I improve the regioselectivity of fluorination on the indole ring?

Controlling the position of fluorination is crucial. Regioselectivity can be influenced by:

  • Directing Groups: The presence of existing functional groups on the indole ring can direct the position of electrophilic attack.

  • Choice of Fluorinating Reagent: Different fluorinating reagents can exhibit different selectivities. For instance, in nucleophilic fluorination of spiro-epoxyoxindoles, altering the fluoride reagent can reverse the regioselectivity of the reaction.[5]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of catalysts can influence the regiochemical outcome.[6][7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges in common fluoroindole synthesis methods.

Troubleshooting Guide 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but it is not without its challenges.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield 1. Incomplete hydrazone formation. 2. Inefficient cyclization.[1] 3. Decomposition under harsh acidic conditions.[2]1. Ensure complete formation of the hydrazone before proceeding to cyclization. Monitor by TLC. 2. Optimize the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂) and its concentration.[1][2] 3. Carefully control the reaction temperature to avoid decomposition.[1][2] Consider using milder conditions or alternative synthetic routes for sensitive substrates.[1]
Formation of Isomeric Byproducts Use of an unsymmetrical ketone leads to two possible regioisomers.[1]Modify the acid catalyst or reaction conditions to favor the desired isomer.[1] Purification by column chromatography is often necessary to separate the isomers.[1]
Tar Formation Harsh acidic conditions and high temperatures can lead to polymerization and degradation.[2]Optimize the acid catalyst and temperature.[2] Consider using microwave irradiation to achieve milder reaction conditions.[2]
Logical Workflow for Troubleshooting Fischer Indole Synthesis

fischer_troubleshooting start Low Yield in Fischer Indole Synthesis check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst and Concentration check_purity->optimize_catalyst control_temp Control Reaction Temperature optimize_catalyst->control_temp monitor_reaction Monitor Reaction by TLC control_temp->monitor_reaction isomers Isomeric Byproducts Observed? monitor_reaction->isomers purification Column Chromatography for Isomer Separation isomers->purification Yes tar Tar Formation? isomers->tar No purification->tar milder_conditions Consider Milder Conditions (e.g., Microwave) tar->milder_conditions Yes success Improved Yield and Purity tar->success No milder_conditions->success

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Troubleshooting Guide 2: Electrophilic Fluorination of Indoles

Direct fluorination of the indole nucleus using electrophilic fluorinating agents is a common strategy.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion 1. Inactive fluorinating reagent (e.g., moisture sensitivity).[8] 2. Low reactivity of the indole substrate (e.g., due to electron-withdrawing groups).[9]1. Use fresh, anhydrous fluorinating reagents and solvents.[8] 2. For less reactive indoles, consider using a more potent fluorinating agent or harsher reaction conditions. However, be mindful of potential side reactions.
Poor Regioselectivity The C3 position of indole is typically the most nucleophilic, but mixtures of isomers can form depending on the substrate and conditions.Screen different fluorinating reagents (e.g., Selectfluor, NFSI) and solvents.[9][10][11] The presence of protecting groups on the indole nitrogen can also influence regioselectivity.
Formation of Di- or Polyfluorinated Products The mono-fluorinated product can be more reactive than the starting material, leading to further fluorination.Use a stoichiometric amount of the fluorinating reagent or add it slowly to the reaction mixture. Monitor the reaction closely by TLC or LC-MS to quench it at the optimal time.
Product Degradation The indole ring can be sensitive to the reaction conditions, leading to decomposition.Employ milder reaction conditions where possible. For sensitive substrates, consider alternative fluorination strategies.[8]
Mechanism of Electrophilic Fluorination at C3 of Indole

electrophilic_fluorination indole Indole intermediate Sigma Complex (Cationic Intermediate) indole->intermediate Attack at C3 reagent {Electrophilic Fluorinating Reagent (e.g., Selectfluor)} reagent->intermediate product {3-Fluoroindole} intermediate->product Loss of H+ deprotonation Deprotonation

Caption: Simplified mechanism of electrophilic fluorination of indole.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Purification of Fluoroindoles by Column Chromatography

This protocol outlines a general procedure for the purification of a crude fluoroindole product.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase.

  • Sample Loading:

    • Dissolve the crude fluoroindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.[4]

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluoroindole.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an effective method for obtaining highly pure crystalline fluoroindole.

  • Solvent Selection:

    • Choose a solvent or solvent system in which the fluoroindole is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution:

    • Place the crude fluoroindole in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Heat the solution back to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.[4]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.[4]

References

  • Benchchem. (2025).
  • Benchchem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). avoiding side reactions in 6-Fluoroindole synthesis.
  • PubMed. (2019). Reagent-Controlled Reversal of Regioselectivity in Nucleophilic Fluorination of Spiro-epoxyoxindole: Synthesis of 3-Fluoro-3-hydroxymethyloxindole and 3-Aryl-3-fluoromethyloxindole. [Link]

  • ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent | Organic Letters. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]

  • PubMed. (n.d.). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. [Link]

  • Benchchem. (2025).
  • RSC Publishing. (n.d.). Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. [Link]

  • Chemical Science (RSC Publishing). (n.d.). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link]

  • Jiao Research Group. (n.d.). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. [Link]

Sources

"common side reactions in Fischer indole synthesis of fluorinated indoles"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer indole synthesis of fluorinated indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges associated with this powerful yet often temperamental reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.

Introduction: The Challenge of Fluorinated Indoles

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, provides a versatile route to the indole core, a privileged scaffold in medicinal chemistry.[1] The introduction of fluorine into organic molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. However, the strong electron-withdrawing nature of fluorine presents unique challenges in the Fischer indole synthesis, often leading to low yields, reaction failures, and complex side reactions.[2] This guide will dissect these issues and provide actionable solutions.

Core Mechanism and The Impact of Fluorine

The Fischer indole synthesis proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[3] The key steps involve the formation of an enamine intermediate, a-sigmatropic rearrangement, and subsequent aromatization with the elimination of ammonia.[3][4]

Fluorine substituents, being strongly electron-withdrawing, decrease the electron density of the arylhydrazine ring. This can hinder the crucial-sigmatropic rearrangement, which is often the rate-determining step, by destabilizing the electron-rich transition state.[2] Consequently, reactions involving fluorinated precursors may require harsher conditions, which in turn can promote side reactions and decomposition.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Fischer indole synthesis of fluorinated indoles in a question-and-answer format.

Issue 1: Low to No Product Formation

Question: I am attempting a Fischer indole synthesis with a fluorinated phenylhydrazine, and I am observing very low yields or only starting material. What are the likely causes and how can I improve the outcome?

Answer:

Low or no product formation is a frequent challenge, particularly with fluorinated substrates. The primary culprits are often related to the stability of intermediates and the reaction conditions.

Probable Causes & Corrective Actions:

  • Poor Quality of Starting Materials: Ensure your fluorinated phenylhydrazine and carbonyl compounds are of high purity. Impurities can inhibit the catalyst and lead to unwanted side reactions.[5]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. While Brønsted acids like sulfuric acid and polyphosphoric acid (PPA) are common, Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ can also be effective.[1][6] For electron-deficient systems, stronger acids or higher temperatures may be necessary, but this must be balanced against the risk of decomposition.[5]

    • Pro-Tip: An empirical approach is often best. Screen a variety of acid catalysts and concentrations to find the optimal conditions for your specific substrate combination.

  • Inefficient Cyclization: The key-sigmatropic rearrangement can be sluggish with electron-withdrawing fluorine substituents.[5]

    • Optimization: Carefully control the reaction temperature. While elevated temperatures are often required, excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reaction Failure Due to N-N Bond Cleavage: While more common with electron-donating groups, under certain conditions, particularly with highly substituted or sterically hindered substrates, the competing heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate can occur, leading to the formation of anilines and other byproducts instead of the desired indole.[7][8]

Issue 2: Formation of Multiple Products (Regioisomers and Byproducts)

Question: My TLC analysis shows multiple spots, indicating the formation of several products. How can I identify these byproducts and improve the selectivity of my reaction?

Answer:

The formation of multiple products is a common outcome, especially when using unsymmetrical ketones. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Byproducts:

  • Regioisomer Formation: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to two regioisomeric indole products. The regioselectivity is influenced by the acidity of the medium and steric effects.[5]

    • Controlling Regioselectivity:

      • Acid Strength: Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.

      • Steric Hindrance: Bulky substituents on the ketone or the fluorinated phenylhydrazine can direct the cyclization to the less sterically hindered position.

  • Decomposition Products: Harsh acidic conditions and high temperatures can lead to the decomposition of starting materials, intermediates, or the fluorinated indole product itself. This can result in a complex mixture of unidentifiable products.[5][9]

  • Products from N-N Bond Cleavage: As mentioned, cleavage of the N-N bond can lead to the formation of the corresponding fluorinated aniline and other fragments.[7]

Visualizing the Reaction Pathways:

Sources

Technical Support Center: Troubleshooting Regioselectivity in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic routes. Instead of a generic overview, we will address specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.

FAQs: Common Issues in Regioselective Indole Synthesis

This section tackles some of the most common and perplexing issues that arise during various indole synthesis protocols. We focus on the "why" to help you build a more intuitive understanding of these powerful, yet sensitive, reactions.

Q1: My Fischer indole synthesis with an unsymmetrical ketone is yielding an inseparable mixture of regioisomers. How can I control the outcome?

A1: This is a classic challenge in the Fischer indole synthesis, and the regiochemical outcome is a direct consequence of two critical, competing steps: the formation of the enamine intermediate and the subsequent[1][1]-sigmatropic rearrangement. The key to controlling selectivity lies in influencing which of the two possible enamine isomers forms preferentially and/or which rearrangement pathway is lower in energy.

Causality & Mechanism: The reaction between an arylhydrazine and an unsymmetrical ketone first forms a hydrazone. Under acidic conditions, this hydrazone tautomerizes to one of two possible ene-hydrazine intermediates. The subsequent, irreversible[1][1]-sigmatropic rearrangement is the regioselectivity-determining step. The preferred regioisomer arises from the more stable transition state of this rearrangement. Several factors dictate this preference:

  • Acid Catalyst: The nature and strength of the acid catalyst are paramount. Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, AlCl₃) can favor different enamine isomers and transition states.[2][3] Stronger acids can sometimes lead to decomposition, while a carefully chosen Lewis acid may coordinate in a way that favors one pathway.

  • Substituent Effects (Electronic): Electron-withdrawing groups (EWGs) on the arylhydrazine ring can destabilize one of the potential transition states for the sigmatropic rearrangement, thereby leading to higher selectivity for the other isomer.[2][4][5] This is a powerful electronic handle to steer the reaction. Conversely, strong electron-donating groups can sometimes promote undesired N-N bond cleavage, causing the reaction to fail entirely.[6]

  • Substituent Effects (Steric): Bulky substituents on the ketone can sterically hinder the formation of the more substituted enamine, thus favoring the kinetic product derived from the less hindered ene-hydrazine.

  • Temperature: Lowering the reaction temperature can often enhance the kinetic preference for one regioisomer, potentially increasing the ratio of the desired product.

Below is a diagram illustrating the divergent pathways from the key hydrazone intermediate.

Fischer_Regioselectivity cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Acid Catalyst Ketone Unsymmetrical Ketone Ketone->Hydrazone Acid Catalyst Enehydrazine_A Ene-hydrazine A (Kinetic Control) Hydrazone->Enehydrazine_A Tautomerization Enehydrazine_B Ene-hydrazine B (Thermodynamic Control) Hydrazone->Enehydrazine_B Tautomerization TS_A [3,3] Sigmatropic TS (A) Enehydrazine_A->TS_A Rearrangement TS_B [3,3] Sigmatropic TS (B) Enehydrazine_B->TS_B Rearrangement Product_A Indole Regioisomer A TS_A->Product_A Cyclization & Aromatization Product_B Indole Regioisomer B TS_B->Product_B Cyclization & Aromatization Larock_Regioselectivity cluster_cycle Pd Catalytic Cycle Pd0 Pd(0)L_n Pd_Aniline Aryl-Pd(II)-X Complex Pd0->Pd_Aniline Oxidative Addition Pd_Alkyne Alkyne Coordinated Complex Pd_Aniline->Pd_Alkyne Alkyne Coordination Insertion_A Insertion Pathway A Pd_Alkyne->Insertion_A Migratory Insertion (Steric/Electronic Control) Insertion_B Insertion Pathway B Pd_Alkyne->Insertion_B Migratory Insertion (Steric/Electronic Control) Vinyl_Pd_A Vinyl-Pd Intermediate A Insertion_A->Vinyl_Pd_A Vinyl_Pd_B Vinyl-Pd Intermediate B Insertion_B->Vinyl_Pd_B Product_A Indole Isomer A (R1 at C2) Vinyl_Pd_A->Product_A Reductive Elimination Product_B Indole Isomer B (R2 at C2) Vinyl_Pd_B->Product_B Reductive Elimination Start o-Iodoaniline + R1-C≡C-R2 Product_A->Pd0 Catalyst Regeneration Product_B->Pd0 Catalyst Regeneration

Caption: General principle of a directing group strategy for C-H functionalization.

Troubleshooting & Experimental Protocol:

  • Select the DG: Choose a directing group based on your target position. Refer to the literature to find a DG known to direct to your desired site (C2, C4, C7, etc.). 2[7][8][9]. Install the DG: Synthesize the N-substituted indole precursor. This step must be high-yielding to be practical.

  • Screen Reaction Conditions: The C-H activation step is highly dependent on the catalyst, oxidant (if required), solvent, and temperature. A thorough screen is necessary. For example, for Rh(III)-catalyzed reactions, common catalysts include [Cp*RhCl₂]₂ and additives like AgSbF₆ or Cu(OAc)₂. 4[9][10]. DG Removal: After successful functionalization, the directing group must be removed under conditions that do not affect the newly installed functional group. This is a critical consideration when choosing the DG.

References

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Indole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed indole cyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these powerful synthetic methods. Here, we move beyond simple protocols to address the "why" behind experimental challenges, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is presented with probable causes and actionable solutions grounded in mechanistic principles.

Low to No Product Yield

Question: I've set up my Larock-type heteroannulation, but after the recommended reaction time, TLC/LC-MS analysis shows mostly starting material and minimal product. What's going wrong?

Answer:

  • Why this might be happening:

    • Inactive Catalyst: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may have been deactivated.[1][2] Catalyst deactivation often occurs through the formation of inactive palladium black (Pd(0) aggregates).[2][3]

    • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is a critical first step in many cross-coupling based indole syntheses.[1] If this step is slow or fails, the catalytic cycle will not initiate. This can be due to a deactivated catalyst, an insufficiently reactive aryl halide, or inhibiting impurities.

    • Problematic Substrate: Sterically hindered substrates, particularly around the ortho-halide or the alkyne, can significantly slow down the reaction.[1] Additionally, substrates with coordinating functional groups can sequester the palladium catalyst, preventing it from participating in the desired catalytic cycle.

    • Inappropriate Reaction Conditions: The chosen solvent, base, or temperature may not be optimal for your specific substrate combination. For instance, the base might be too weak to facilitate the reductive elimination step or deprotonation where required.[4]

  • How you can fix it:

    • Verify Catalyst Activity:

      • Use a Fresh Source: Ensure your palladium precatalyst and ligands are from a reliable, fresh source. Old reagents can be partially decomposed.

      • Pre-form the Active Catalyst: In some cases, pre-reducing the Pd(II) source to Pd(0) before adding the substrates can be beneficial, although many modern protocols are designed for in-situ reduction.

      • Introduce an Oxidant (for specific mechanisms): For catalytic cycles that are prone to reduction to Pd(0) aggregates, the addition of a mild oxidant like benzoquinone (BQ) or even molecular oxygen can sometimes regenerate the active catalytic species.[2][5][6]

    • Enhance Oxidative Addition:

      • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand, such as a biarylphosphine (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine. These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) center that is more reactive towards oxidative addition.[4]

      • Halide Reactivity: If possible, switch from an aryl chloride to the more reactive aryl bromide or iodide.

    • Optimize Reaction Parameters (Systematic Approach):

      • Temperature: Incrementally increase the reaction temperature in 10-15 °C steps. Many cyclizations require significant thermal energy.

      • Solvent: Screen a range of solvents. While DMF and toluene are common, a switch to a more polar solvent like dioxane or a less coordinating one might be beneficial depending on the specific mechanism.

      • Base: If using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), try switching to a phosphate (K₃PO₄) or an organic base (e.g., DBU), as the base plays a crucial role in the final steps of the catalytic cycle.[4]

Formation of Significant Side Products

Question: My reaction is producing the desired indole, but I'm also getting a significant amount of a dimeric alkyne species (Glaser coupling) and/or reduced starting material (hydrodehalogenation). How can I improve the selectivity?

Answer:

  • Why this might be happening:

    • Glaser Coupling: This side reaction is often promoted by the presence of copper salts (used in Sonogashira couplings to synthesize the precursor) and oxygen. If copper is not fully removed, or if the reaction is not properly degassed, homocoupling of the alkyne can compete with the desired cyclization.

    • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often favored at high temperatures and in the presence of protic impurities (like water) or when the catalytic cycle is stalled after oxidative addition.

    • Isomerization: For reactions involving allylic precursors, isomerization of the double bond can lead to undesired constitutional isomers or prevent cyclization altogether.[7]

  • How you can fix it:

    • Suppress Side Reactions:

      • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for an extended period. This minimizes oxygen which can contribute to both catalyst deactivation and side reactions.

      • Purify the Starting Material: If your alkyne precursor was made via a Sonogashira coupling, ensure it is meticulously purified to remove all traces of copper catalyst.

    • Modify the Catalytic System:

      • Ligand Modification: The choice of ligand can dramatically influence selectivity. A bulkier ligand can sterically disfavor intermolecular reactions like dimerization while promoting the desired intramolecular cyclization.

      • Lower Catalyst Loading: Sometimes, a high catalyst concentration can promote side reactions. Try reducing the palladium loading to see if selectivity improves without sacrificing conversion.

    • Adjust Reaction Conditions:

      • Temperature Control: Hydrodehalogenation is often more prevalent at higher temperatures. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

      • Use Anhydrous Conditions: Employ freshly distilled, anhydrous solvents and dry glassware to minimize protic sources that can lead to hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source and ligand for my indole synthesis?

The optimal combination is highly substrate-dependent. However, some general principles apply:

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are the most common and versatile precatalysts.[8] Pd(OAc)₂ is often used for its stability and reliability in generating the active Pd(0) species in situ. PdCl₂(CH₃CN)₂ is another option, particularly for reactions involving alkyne additions.[8]

  • Ligands: Ligands are crucial for stabilizing the palladium center, promoting key steps like oxidative addition and reductive elimination, and preventing catalyst decomposition.[9]

    • For Larock-type Annulations: Triphenylphosphine (PPh₃) is a classic choice.[1] However, for more challenging substrates, electron-rich and bulky monodentate ligands (e.g., Buchwald-type biarylphosphines) or bidentate ligands like Xantphos can offer superior performance by promoting a faster rate of reductive elimination.[10]

    • For C-H Activation: These reactions often require a directing group on the substrate and may proceed without a traditional phosphine ligand, instead using additives like norbornene (in Catellani-type reactions).[11][12]

Catalyst/Ligand Class Common Examples Typical Application / Key Feature
Palladium Precatalysts Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Versatile Pd(II) and Pd(0) sources for in-situ generation of the active catalyst.[8]
Simple Phosphines PPh₃, P(o-tol)₃Standard ligands for many basic cross-coupling reactions.[1]
Bulky, Electron-Rich P(t-Bu)₃, Biarylphosphines (XPhos, SPhos)Excellent for promoting oxidative addition of less reactive aryl chlorides and improving reaction rates.
Bidentate Ligands BINAP, XantphosCan enhance catalyst stability and influence regioselectivity.[10]

Q2: What is the fundamental catalytic cycle for a palladium-catalyzed indole cyclization?

For the widely used Larock indole synthesis, the cycle involves several key steps.[1] This process elegantly constructs the indole core from an ortho-haloaniline and an alkyne.

Larock Indole Synthesis Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-X pd_aryl Aryl-Pd(II)-X ox_add->pd_aryl coord Alkyne Coordination pd_aryl->coord + Alkyne pd_alkyne π-Alkyne Complex coord->pd_alkyne mig_ins Migratory Insertion pd_alkyne->mig_ins pd_vinyl Vinyl-Pd(II) Intermediate mig_ins->pd_vinyl cyclize Intramolecular Amination pd_vinyl->cyclize pd_hetero Palladacycle cyclize->pd_hetero red_elim Reductive Elimination pd_hetero->red_elim - HX (with Base) red_elim->pd0 + Indole Product

Caption: Simplified catalytic cycle for the Larock indole synthesis.

Q3: My reaction seems to stop after a few hours. How can I diagnose and prevent catalyst deactivation?

Catalyst deactivation is a common issue where the active palladium species is converted into an inactive form, most commonly palladium black.[3]

  • Diagnosis:

    • Visual Observation: The appearance of a black, insoluble precipitate (palladium black) is a strong indicator.

    • Reaction Monitoring: If the reaction starts well but plateaus before completion, deactivation is a likely culprit.

  • Prevention Strategies:

    • Ligand Choice: Use ligands that form more stable complexes with palladium, reducing the likelihood of aggregation. Bulky biarylphosphine ligands or chelating ligands are often effective.

    • Temperature Management: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

    • Additives: In some systems, adding a stabilizing agent or a mild re-oxidant can extend the catalyst's lifetime.[2] For example, benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) back to the active Pd(II) state in certain catalytic cycles.[2]

    • Ensure Purity: Impurities in substrates or solvents can act as catalyst poisons. Always use high-purity reagents.

Troubleshooting_Workflow start Low or No Conversion? check_catalyst Is Catalyst System Active? (Fresh Reagents, Proper Ligand) start->check_catalyst check_conditions Are Conditions Optimal? (Temp, Solvent, Base) start->check_conditions check_substrate Is Substrate the Issue? (Steric Hindrance, Impurities) start->check_substrate solution_catalyst Optimize Catalyst/Ligand (e.g., Use Bulky Ligand) check_catalyst->solution_catalyst solution_conditions Systematically Vary Temp, Solvent, and Base check_conditions->solution_conditions check_purity Are Starting Materials Pure? (Remove Cu traces) check_substrate->check_purity side_products Significant Side Products? check_degassing Was Reaction Properly Degassed? (Minimize O₂) side_products->check_degassing side_products->check_purity solution_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_degassing->solution_degassing check_purity->solution_catalyst

Caption: A logical workflow for troubleshooting common reaction issues.

Experimental Protocol: A General Procedure for Larock Indole Synthesis

This protocol is a representative example and should be optimized for specific substrates.

Objective: To synthesize a 2,3-disubstituted indole from an ortho-iodoaniline and a disubstituted alkyne.

Materials:

  • ortho-Iodoaniline derivative (1.0 equiv)

  • Disubstituted alkyne (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.10 equiv)

  • Lithium Chloride (LiCl, 1.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add K₂CO₃, LiCl, Pd(OAc)₂, and PPh₃.

  • Reagent Addition: Add the ortho-iodoaniline derivative, followed by the disubstituted alkyne.

  • Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a solution with a concentration of approximately 0.1 M with respect to the ortho-iodoaniline.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.

References

Technical Support Center: Scale-Up Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest: Methyl 5-fluoro-1H-indole-6-carboxylate Structure:

This technical support guide is designed for researchers, chemists, and process development professionals facing challenges with the scale-up synthesis of this compound. We will address common problems encountered during process intensification, from bench-scale to pilot plant production, with a focus on practical, field-proven solutions.

Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our indole synthesis when moving from a 1L flask to a 50L reactor. What are the most common reasons for this?

A drop in yield during scale-up is a frequent challenge. The primary causes are often related to physical and chemical parameters that do not scale linearly:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration. The Fischer indole synthesis, a common route for this class of compounds, is often acid-catalyzed and can be exothermic.[1] Heat that is easily dissipated in small-scale glassware can accumulate in larger vessels, leading to thermal runaway and promoting the formation of degradation products and tars.[1]

  • Reagent Addition Rates: The rate of reagent addition, which is simple to control in the lab, can have a significant impact on the reaction profile at scale. A rate that is too fast can exacerbate exotherms, while a rate that is too slow can lead to incomplete reactions or the formation of different byproducts.

  • Impurity Profile of Starting Materials: The impact of impurities in starting materials can be magnified at scale. A 0.5% impurity in a 10g batch might be negligible, but in a 10kg batch, it represents 50g of a potentially reactive substance that could interfere with the catalyst or the main reaction pathway.[1]

Q2: What are the primary safety concerns when scaling up a Fischer indole synthesis for this compound?

The Fischer indole synthesis involves heating arylhydrazines in the presence of an acid, which presents several hazards that must be carefully managed at scale:[2][3]

  • Thermal Runaway: As mentioned, the reaction can be exothermic. A failure in temperature control in a large reactor can lead to a dangerous increase in temperature and pressure. Proper reactor design with an efficient heat transfer system is critical.[1]

  • Off-Gassing: The final step of the mechanism involves the elimination of ammonia.[2][3] In a large-scale reaction, this can lead to a significant pressure buildup if the reactor is not properly vented to a scrubber system.

  • Handling of Reagents:

    • Arylhydrazines: These are often toxic and potential carcinogens. Appropriate personal protective equipment (PPE) and contained charging systems are necessary.

    • Acids: Strong Brønsted acids (like H₂SO₄, PPA) or Lewis acids (like ZnCl₂) are corrosive and can cause severe burns.[3] Handling procedures must be robust.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up synthesis.

Problem 1: Low Yield or Stalled Reaction

Your reaction progress, monitored by HPLC, has plateaued with significant starting material remaining.

Sources

Technical Support Center: Managing Solubility Issues of Indole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with indole intermediates in research and development. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and practical troubleshooting protocols.

Introduction to Indole Solubility

Indole and its derivatives are fundamental scaffolds in medicinal chemistry and natural product synthesis.[1] Their unique bicyclic structure, while conferring valuable biological activity, often leads to poor aqueous solubility.[2] This is primarily due to the hydrophobic nature of the indole ring system.[2][3] This limited solubility can pose significant hurdles in various experimental settings, from reaction work-ups and purification to formulation for biological assays.[4][5] Understanding and managing these solubility issues is critical for the successful progression of research and development projects involving these important compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of indole intermediates.

Q1: Why are my indole intermediates poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of many indole derivatives stems from their molecular structure. The indole ring itself is largely hydrophobic.[2] The addition of nonpolar functional groups further increases this lipophilicity, making it difficult for the molecule to favorably interact with water.[2]

Q2: I can't dissolve my indole intermediate in my aqueous assay buffer. What should I do first?

A2: A common and effective initial strategy is to first create a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds.[2] This stock solution can then be serially diluted into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your biological assay.[2]

Q3: Can adjusting the pH of my solution improve the solubility of my indole intermediate?

A3: Yes, pH modification can be a very effective technique, particularly if your indole derivative has ionizable groups.[2][6][7] The nitrogen atom in the indole ring is weakly basic and can be protonated under acidic conditions, which can significantly increase aqueous solubility.[2][8] Conversely, if your molecule contains an acidic functional group, increasing the pH can enhance its solubility.[2] Determining the pKa of your specific compound is key to optimizing the pH for dissolution.[2]

Q4: What are some common organic solvents used to dissolve indole intermediates?

A4: Besides DMSO, other common organic solvents that can effectively dissolve indole intermediates include ethanol, chloroform, and ethyl acetate.[3] The choice of solvent will depend on the specific structure of your intermediate and the requirements of your subsequent experimental steps.

Q5: My indole intermediate precipitates out of the reaction mixture during work-up. What could be the cause?

A5: Precipitation during work-up is often due to a change in the solvent environment that lowers the solubility of your intermediate. This can happen when adding an anti-solvent (a solvent in which your compound is poorly soluble) to precipitate the product or when changing the pH of the solution. Carefully controlling the rate of addition and the temperature can sometimes mitigate this issue.

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows for tackling more complex solubility challenges.

Guide 1: Systematic Solvent Screening for an Unknown Indole Intermediate

When faced with a novel indole intermediate with unknown solubility characteristics, a systematic approach is crucial.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Accurately weigh approximately 1-2 mg of your indole intermediate into several small, labeled vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., water, ethanol, methanol, acetonitrile, DMSO, DMF, THF, dichloromethane) in small, precise increments (e.g., 100 µL).

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Equilibration: If the compound does not dissolve at room temperature, gently warm the vial and observe any changes. Allow the solution to cool back to room temperature to check for precipitation.

  • Quantification (Optional): For a more quantitative assessment, a shake-flask method can be employed, followed by analysis of the supernatant by HPLC or UV-Vis spectroscopy to determine the concentration.[9]

Data Presentation: Solubility Summary Table
SolventSolubility at 25°C (mg/mL)Observations
Water< 0.1Insoluble
Ethanol5 - 10Sparingly soluble, improves with warming
DMSO> 50Freely soluble
Dichloromethane> 50Freely soluble
Acetonitrile1 - 5Slightly soluble
Troubleshooting Workflow: Solvent Selection

Caption: A decision-making workflow for selecting an appropriate solvent system.

Guide 2: Managing Precipitation During a Chemical Reaction (e.g., Fischer Indole Synthesis)

The Fischer indole synthesis is a cornerstone reaction for creating the indole nucleus, but intermediates can often have poor solubility in the reaction medium.[1][10][11]

Causality Behind Precipitation

As the reaction progresses, the chemical structure of the intermediates changes, leading to alterations in their polarity and intermolecular interactions. This can cause them to become less soluble in the initial solvent system, resulting in precipitation. This can stall the reaction or lead to the formation of impurities.

Protocol: Mitigating In-situ Precipitation
  • Solvent System Modification:

    • Co-solvents: Introduce a co-solvent at the beginning of the reaction that is known to solubilize both the starting materials and the expected intermediates. For example, in an acidic Fischer synthesis, adding a polar aprotic solvent like DMF to a less polar solvent like toluene can help maintain homogeneity.

    • Solvent Change: If an intermediate is known to precipitate, consider a two-step process where the initial solvent is removed after the formation of the soluble precursor, and a new solvent that better solubilizes the subsequent intermediate is added.

  • Temperature Adjustment:

    • Increasing the reaction temperature can often improve the solubility of all components. However, this must be balanced with the thermal stability of the reactants and products.

  • Use of Phase-Transfer Catalysts:

    • In biphasic reaction systems, a phase-transfer catalyst can help shuttle reactants and intermediates between the two phases, potentially avoiding precipitation in one of the layers.

Logical Relationship: Factors Influencing In-Reaction Solubility

In_Reaction_Solubility Solubility Reaction Homogeneity Solvent Solvent System Solvent->Solubility Temperature Temperature Temperature->Solubility Structure Intermediate Structure Structure->Solubility Concentration Concentration Concentration->Solubility

Caption: Key factors influencing the solubility of intermediates during a chemical reaction.

Guide 3: Enhancing Solubility for Biological Assays

For in vitro and in vivo studies, achieving sufficient aqueous solubility is paramount for obtaining reliable data.

Advanced Solubilization Techniques

When simple co-solvents are insufficient or interfere with the assay, more advanced techniques may be necessary.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[2] Non-ionic surfactants like Tween® 80 are commonly used in biological contexts.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] Poorly soluble indole intermediates can be encapsulated within this cavity, forming an inclusion complex with greatly enhanced aqueous solubility.[2]

Experimental Protocol: Preparation of an Indole Intermediate-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex using hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin derivative.

  • Molar Ratio Determination: Start by preparing complexes with different molar ratios of the indole intermediate to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.

  • Solvent Preparation: Prepare a 1:1 (v/v) solution of ethanol and water.

  • Paste Formation: In a mortar, accurately weigh the required amount of HP-β-CD. Slowly add a small amount of the ethanol/water solution and triturate with a pestle until a uniform paste is formed.[2]

  • Compound Addition: Add the accurately weighed indole intermediate to the paste.[2]

  • Kneading: Thoroughly knead the mixture for 45-60 minutes.[2] The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[2]

  • Drying: Spread the resulting solid mass thinly on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.[2]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.[2]

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[2]

Visualization: Cyclodextrin Inclusion Complex Formation

Cyclodextrin_Complex cluster_0 Poorly Soluble Indole Intermediate cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex Indole Indole Complex Indole-Cyclodextrin Complex Indole->Complex Cyclodextrin Hydrophobic Cavity (Hydrophilic Exterior) Cyclodextrin->Complex

Caption: Schematic representation of an indole intermediate forming a soluble inclusion complex with a cyclodextrin.

Conclusion

Managing the solubility of indole intermediates is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying chemical principles and employing the appropriate troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively overcome these hurdles. This will facilitate smoother reaction progress, more efficient purification, and the generation of reliable data in biological assays, ultimately accelerating the pace of discovery and development.

References

  • Ahmed, R., Akcan, M., Khondker, A., Rheinstädter, M. C., Bozelli, J. C., Jr, Epand, R. M., Huynh, V., Wylie, R. G., Boulton, S., Huang, J., Verschoord, C. P., & Melacini, G. (2019). Atomic resolution map of the soluble amyloid beta assembly toxic surfaces. Chemical Science, 10(3), 854–869. [Link]

  • Al-dujaili, A. H., & Al-karagully, H. K. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(56), 33895–33924. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid. (2025). American Chemical Society. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020, January 27). YouTube. [Link]

  • Chemical Science Blog. (2025, March 31). Themed collections. [Link]

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 21(4), 1176–1181. [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. (2011, November 15). YouTube. [Link]

  • Microbiology Online. (2022, August 10). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. [Link]

  • Preparation and Properties of INDOLE. (n.d.). [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • National Institutes of Health. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]

  • Chemistry LibreTexts. (2023, July 16). 11.3: Precipitation Reactions. [Link]

  • Solubility of Things. (n.d.). Indole. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). [Link]

  • YouTube. (2022, February 25). 17.6 pH Effects on Solubility | General Chemistry. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole in Modern Pharmaceutical Development. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • National Institutes of Health. (2023, May 3). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-fluoro-1H-indole-6-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to support researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring a successful and efficient experimental outcome.

Synthetic Overview: The Hemetsberger-Knittel Approach

The synthesis of multi-substituted indoles such as this compound can be challenging. A robust and effective method is the Hemetsberger-Knittel indole synthesis.[1][2] This reaction involves the thermal decomposition of a substituted 3-aryl-2-azido-propenoic ester, which cyclizes to form the corresponding indole-2-carboxylic ester. While yields are typically good, the synthesis and stability of the azido-propenoate intermediate are critical for success.[1][3]

The general workflow for this synthesis is outlined below:

Hemetsberger_Knittel_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Work-up & Purification A 4-Fluoro-3-formyl- benzoic acid methyl ester C Methyl (Z)-2-azido-3-(5-fluoro- 2-(methoxycarbonyl)phenyl)acrylate A->C Base (e.g., NaOMe) Methanol, 0°C to RT B Methyl azidoacetate B->C D Methyl (Z)-2-azido-3-(5-fluoro- 2-(methoxycarbonyl)phenyl)acrylate F Methyl 5-fluoro-1H- indole-6-carboxylate D->F Heat (Reflux) - N2 (gas) E High-boiling solvent (e.g., Xylene, Toluene) E->F G Crude Product H Purified Product G->H Column Chromatography (Silica gel)

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Hemetsberger-Knittel synthesis preferred for this specific indole derivative over a more common method like the Fischer indole synthesis?

A1: The Fischer indole synthesis is a powerful tool but can have limitations with certain substitution patterns.[4] For substrates with electron-withdrawing groups, like the target molecule's carboxylate, the key[1][1]-sigmatropic rearrangement can be disfavored, leading to low yields or reaction failure.[4][5] The Hemetsberger-Knittel approach circumvents this by proceeding through a nitrene intermediate generated from an azide, which is less sensitive to the electronic nature of the aromatic ring substituents.[1]

Q2: How critical is the purity of the starting materials, particularly the methyl azidoacetate?

A2: Extremely critical. Methyl azidoacetate is an energetic and potentially unstable compound. Impurities can catalyze its decomposition, leading to poor yields and safety concerns. It is highly recommended to use freshly prepared or recently purchased, high-purity methyl azidoacetate. For consistent results, consider preparing it fresh via the reaction of methyl chloroacetate with sodium azide.

Q3: Can I use a different base for the initial Knoevenagel condensation?

A3: While sodium methoxide in methanol is standard, other base/solvent systems can be employed. However, the choice of base must be compatible with the ester functionalities on both reactants to avoid unwanted side reactions like transesterification or saponification.[6] For instance, using sodium ethoxide in ethanol would likely result in the formation of the corresponding ethyl ester. A non-nucleophilic base like DBU in an aprotic solvent could be an alternative, but reaction conditions would require re-optimization.

Q4: What is the purpose of the high-boiling point solvent in the cyclization step?

A4: The thermal cyclization requires significant thermal energy to induce the decomposition of the azide into a nitrene and subsequent ring-closure.[1] High-boiling solvents like xylene (b.p. ~140°C) or toluene (b.p. ~111°C) provide the necessary temperature for the reaction to proceed at a controlled rate under reflux conditions. Microwave-assisted synthesis can also be an effective alternative to shorten reaction times.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem Code Issue Probable Cause(s) Recommended Solution(s)
TC-001 Low or no yield of the azido-propenoate intermediate (Step 1). 1. Decomposition of methyl azidoacetate. 2. Inactive base. 3. Sub-optimal reaction temperature. 1. Use freshly prepared or high-purity methyl azidoacetate. Ensure the reaction is conducted at the recommended temperature (0°C to RT) to prevent premature decomposition.2. Use a fresh, anhydrous sample of sodium methoxide. Ensure it has been stored properly under an inert atmosphere.3. Monitor the reaction by TLC. If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature.
TC-002 Low yield of the final indole product after cyclization (Step 2). 1. Reaction temperature is too low. 2. Reaction time is insufficient. 3. Formation of side products. 1. Ensure the solvent (e.g., xylene) is vigorously refluxing. A lower temperature will result in an incomplete reaction.2. Monitor the reaction progress by TLC. The disappearance of the starting azide spot indicates completion. Reactions can take several hours.3. Ensure an inert atmosphere (N2 or Argon). The nitrene intermediate is highly reactive and can be quenched by oxygen or water.
TC-003 Hydrolysis of the methyl ester during work-up. Presence of strong base or acid during aqueous extraction. Methyl esters of indoles can be sensitive to hydrolysis, especially under basic conditions.[8][9]1. Perform aqueous washes with neutral or mildly acidic/basic solutions. Use saturated sodium bicarbonate solution cautiously and avoid prolonged contact.2. Minimize the work-up time. Proceed through the extraction and drying steps efficiently.[10]
TC-004 Difficulty in purifying the final product by column chromatography. 1. Co-elution with impurities. Some side products may have similar polarities to the desired indole.[11][12]2. Product streaking on the silica gel column. The indole NH group can interact with acidic silica gel.1. Optimize the solvent system for chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) often provides better separation.2. Consider adding a small amount (~0.5-1%) of a neutralizer like triethylamine to the eluent. This can mitigate tailing and improve peak shape.

Detailed Experimental Protocol

Disclaimer: This protocol involves the use of potentially hazardous materials, including azides. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Methyl (Z)-2-azido-3-(5-fluoro-2-(methoxycarbonyl)phenyl)acrylate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous methanol (100 mL).

  • Cool the methanol to 0°C in an ice bath.

  • Slowly add sodium methoxide (5.4 g, 100 mmol) in portions, ensuring the temperature remains below 10°C.

  • Once the sodium methoxide has dissolved, add a solution of 4-fluoro-3-formylbenzoic acid methyl ester (18.2 g, 100 mmol) in anhydrous methanol (50 mL) dropwise over 20 minutes.

  • Add methyl azidoacetate (11.5 g, 100 mmol) dropwise, keeping the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC (3:7 Ethyl Acetate:Hexanes).

  • Once the starting aldehyde is consumed, carefully quench the reaction by pouring it into ice-cold water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido-propenoate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Place the crude azido-propenoate intermediate from Step 1 into a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Add anhydrous xylene (250 mL).

  • Heat the mixture to reflux (approx. 140°C) using a heating mantle. Vigorous nitrogen evolution should be observed.

  • Maintain the reflux for 3-5 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

Step 3: Work-up and Purification

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Adsorb the crude material onto a small amount of silica gel.

  • Perform column chromatography on silica gel using a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (visualized by TLC with a UV lamp).

  • Evaporate the solvent under reduced pressure to yield this compound as a solid.

References

  • Benchchem. Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
  • Benchchem. Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis.
  • Wikipedia. Hemetsberger indole synthesis. [Link]

  • SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]

  • Wiley Online Library. Synthesis of indoles via microwave-assisted Hemetsberger-Knittel (HK) reaction. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? ACS Catalysis, 1(9), 1064-1070. [Link]

  • DiVA portal. Synthesis of 5-Fluoroindole-5-13C. [Link]

  • Semantic Scholar. New Findings on the Hemetsberger-Knittel Reaction. [Link]

  • Expertsmind.com. Hemetsberger Indole Synthesis. [Link]

  • National Institutes of Health. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • International Union of Crystallography. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. [Link]

  • Reddit. Problems with Fischer indole synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • ResearchGate. Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

  • National Institutes of Health. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]

  • YouTube. Fischer Indole Synthesis. [Link]

  • Royal Society of Chemistry. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. [Link]

  • National Institutes of Health. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Analysis of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process. This guide provides an in-depth comparative analysis of the NMR spectra of methyl 5-fluoro-1H-indole-6-carboxylate, a key building block in pharmaceutical synthesis. We will explore the expected ¹H and ¹³C NMR spectra, delve into the influence of the fluorine substituent on chemical shifts and coupling constants, and present a comprehensive workflow for complete spectral assignment using one- and two-dimensional NMR techniques.

Introduction: The Structural Significance of a Fluorinated Indole

This compound is a substituted indole, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C5 position and a methyl carboxylate group at C6 significantly modulates the electronic properties and potential biological activity of the indole ring. Fluorine, with its high electronegativity and small van der Waals radius, can alter metabolic stability, binding affinity, and pKa. A thorough understanding of its NMR spectral features is crucial for reaction monitoring, quality control, and the definitive characterization of more complex derivatives.

Predicted ¹H and ¹³C NMR Spectra: A First Look

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals for the indole ring protons, the N-H proton, and the methyl ester protons. The presence of the fluorine atom will introduce characteristic splitting patterns due to H-F coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H1 (N-H)8.1 - 8.5br s-
H27.2 - 7.4tJH2,H3 ≈ 2.5-3.0 Hz, ⁴JH2,F ≈ 2.0-3.0 Hz
H36.5 - 6.7ddJH2,H3 ≈ 2.5-3.0 Hz, ³JH3,H4 ≈ 3.0-3.5 Hz
H47.8 - 8.0d³JH4,F ≈ 9.0-10.0 Hz
H77.3 - 7.5d⁴JH7,F ≈ 4.0-5.0 Hz
OCH₃3.8 - 4.0s-

Causality behind Predictions:

  • H1 (N-H): The indole N-H proton typically appears as a broad singlet in a downfield region due to its acidic nature and quadrupole broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.[4]

  • H2 and H3: These protons on the pyrrole ring are coupled to each other. H2 is expected to show an additional long-range coupling to the fluorine at C5 (⁴JH,F).

  • H4 and H7: These protons on the benzene ring will exhibit coupling to the C5 fluorine. The ortho coupling (³JH4,F) is expected to be significantly larger than the meta coupling (⁴JH7,F).

  • OCH₃: The methyl ester protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the influence of the fluorine atom, which causes a large one-bond C-F coupling and smaller two- and three-bond couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
C2125 - 128d³JC2,F ≈ 3-5 Hz
C3102 - 105s
C3a128 - 131d³JC3a,F ≈ 10-12 Hz
C4108 - 111d²JC4,F ≈ 25-28 Hz
C5157 - 160d¹JC5,F ≈ 235-245 Hz
C6115 - 118d²JC6,F ≈ 18-22 Hz
C7112 - 115d³JC7,F ≈ 4-6 Hz
C7a133 - 136d⁴JC7a,F ≈ 2-4 Hz
C=O165 - 168s
OCH₃51 - 53s

Causality behind Predictions:

  • C5: The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant (¹JC,F) and will be significantly shifted downfield due to the inductive effect of fluorine.[5]

  • C4 and C6: The carbons ortho to the fluorine will show sizable two-bond coupling constants (²JC,F).

  • C3a and C7: The carbons meta to the fluorine will display smaller three-bond coupling constants (³JC,F).

  • C7a and C2: Long-range coupling to fluorine (⁴JC,F and ³JC,F respectively) may also be observable.

  • C=O and OCH₃: The carbonyl and methyl carbons of the ester group will appear as singlets at their characteristic chemical shifts.

Experimental Workflow for Structural Elucidation

A systematic approach combining one-dimensional and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR Assign_H Assign ¹H Signals H1->Assign_H Proton chemical shifts & multiplicities C13 ¹³C NMR DEPT DEPT-135 Assign_C_direct Assign Protonated ¹³C DEPT->Assign_C_direct CH, CH₃ vs. CH₂ COSY ¹H-¹H COSY COSY->Assign_H ¹H-¹H connectivities HSQC ¹H-¹³C HSQC HSQC->Assign_C_direct Direct ¹H-¹³C correlations HMBC ¹H-¹³C HMBC Assign_C_quat Assign Quaternary ¹³C HMBC->Assign_C_quat Long-range ¹H-¹³C correlations Final_Structure Final Structure Confirmation Assign_C_direct->Final_Structure Assign_C_quat->Final_Structure G cluster_target This compound cluster_isomer Methyl 6-fluoro-1H-indole-5-carboxylate Target Target C6 C6 H4 H4 H4->C6 ³J correlation Isomer Isomer C6_iso C6 H4_iso H4_iso H4_iso->C6_iso No correlation

Caption: Key HMBC correlation distinguishing the target molecule from a potential isomer.

In this compound, a three-bond HMBC correlation would be expected between H4 and the ester-bearing C6. Conversely, in the 6-fluoro-5-carboxylate isomer, no such correlation would exist. Instead, H4 would likely show a correlation to C5.

Conclusion

The NMR analysis of this compound is a prime example of how a systematic, multi-technique approach can lead to unambiguous structural confirmation. By leveraging predicted spectral data based on known analogs and employing a suite of 1D and 2D NMR experiments, researchers can confidently identify this important synthetic intermediate. The characteristic influence of the fluorine substituent on both proton and carbon spectra provides a rich source of structural information, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425.
  • Duddeck, H. (1986). ¹³C-NMR spectroscopy of indoles. Progress in Nuclear Magnetic Resonance Spectroscopy, 18(3), 189-227.

Sources

A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold is a cornerstone of pharmacologically active compounds. The strategic introduction of fluorine atoms can dramatically modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles highly valuable synthetic targets.[1] However, the very properties that make fluorine a powerful tool in drug design also introduce significant complexity into the interpretation of their Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an in-depth, practical comparison of the NMR characteristics of fluorinated indoles versus their non-fluorinated counterparts. Moving beyond a simple recitation of rules, we will explore the underlying physical principles and provide a logical framework for confident and accurate structure elucidation.

The Profound Influence of the ¹⁹F Nucleus

The fluorine-19 nucleus is a spectroscopist's dream and challenge. With a nuclear spin of ½ and 100% natural abundance, it is a highly sensitive NMR-active nucleus, comparable to ¹H.[2] Its large gyromagnetic ratio and the extensive electron cloud surrounding it lead to two critical consequences for ¹H and ¹³C NMR:

  • A Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its electronic environment, spanning a range of over 800 ppm.[2] This sensitivity means that even subtle changes in molecular geometry or intermolecular interactions can be observed.

  • Large, Long-Range Spin-Spin Couplings: Fluorine readily couples not only to adjacent nuclei but also to those several bonds away. These through-bond J-couplings (nJ) are often significantly larger than their H-H counterparts and are the primary source of complexity—and information—in the ¹H and ¹³C spectra of fluorinated molecules.[2][3]

Part 1: Deciphering the ¹H NMR Spectrum

The introduction of a fluorine atom onto the indole ring perturbs the ¹H NMR spectrum in two main ways: by altering proton chemical shifts (δH) and by introducing new splitting patterns through H-F coupling.

Fluorine's Effect on Proton Chemical Shifts

Fluorine's high electronegativity withdraws electron density through the sigma bond framework (inductive effect). This deshielding effect is most pronounced on nearby protons. For a fluorine atom on the benzene portion of the indole, the ortho protons will experience the most significant downfield shift, followed by the meta and para protons. The effect diminishes with distance.

The Signature of H-F Coupling (ⁿJHF)

Unlike the more familiar H-H couplings, H-F couplings are often observed over two, three, four, and even five bonds. The magnitude of these couplings provides invaluable structural information.

  • Geminal Coupling (²JHF): Coupling between a fluorine and a proton on the same carbon is rare in aromatic systems but can be large when present, typically 45-60 Hz.[4][5]

  • Vicinal Coupling (³JHF): This three-bond coupling is highly dependent on the dihedral angle, similar to the Karplus relationship for ³JHH. In aromatic systems, ³JHF values are typically in the range of 5-10 Hz.[5]

  • Long-Range Coupling (⁴JHF and ⁵JHF): Couplings over four and five bonds are common and diagnostically useful. For instance, in a 5-fluoroindole, the fluorine will show a ⁴JHF coupling to the H4 and H6 protons and a ⁵JHF coupling to the H7 proton. These couplings are typically smaller, in the range of 0.5-3.0 Hz.[5]

Part 2: Navigating the Complexities of the ¹³C NMR Spectrum

The impact of fluorine on ¹³C NMR spectra is even more dramatic than on ¹H spectra. The signals are affected by direct C-F bonds, which shift carbons significantly, and by through-bond couplings that split nearly every signal in the spectrum.

Fluorine's Effect on Carbon Chemical Shifts

Fluorine substitution causes large shifts in the ¹³C spectrum.

  • Direct (α) Effect: The carbon directly bonded to fluorine (C-F) experiences a massive downfield shift (deshielding) of 70-90 ppm but also exhibits a very large one-bond coupling constant (¹JCF), which splits the signal into a doublet.

  • Geminal (β) Effect: The carbons adjacent to the C-F bond typically experience a shielding effect, shifting them upfield by 10-20 ppm.

  • Vicinal (γ) Effect: The effect on carbons three bonds away is smaller and can be either shielding or deshielding.

The Ubiquity of C-F Coupling (ⁿJCF)

The most striking feature of a proton-decoupled ¹³C NMR spectrum of a fluorinated compound is the extensive splitting due to C-F coupling.[6]

  • One-Bond Coupling (¹JCF): This is the largest coupling, with values typically ranging from -240 to -320 Hz.[5][7] The sheer size of this coupling splits the C-F carbon signal into a widely separated doublet, which can sometimes be mistaken for two separate carbon signals if the spectral window is not sufficiently wide.

  • Two-Bond Coupling (²JCF): This coupling is also significant, typically around 20-30 Hz.

  • Three-Bond Coupling (³JCF): Values are generally in the range of 5-10 Hz.

  • Longer-Range Couplings (ⁿJCF, n>3): These are often observable (1-5 Hz) and help to confirm assignments across the entire molecule.[7]

The consequence of this extensive coupling is that nearly every carbon signal in a fluorinated indole will appear as a multiplet (doublet, triplet, doublet of doublets, etc.), even in a proton-decoupled spectrum.[6] This can make carbons directly attached to fluorine difficult to detect in spectra with a low signal-to-noise ratio, as their intensity is spread across a broad doublet.[6]

Comparative Data: Indole vs. 5-Fluoroindole

To illustrate these principles, the following table compares the expected NMR data for unsubstituted indole with 5-fluoroindole. This direct comparison highlights the predictable yet profound changes induced by fluorine substitution.

Position Indole ¹H (ppm) 5-Fluoroindole ¹H (ppm) Splitting (J in Hz) Indole ¹³C (ppm) 5-Fluoroindole ¹³C (ppm) Splitting (J in Hz)
1 (N-H) ~8.10~8.15br s---
2 ~7.15~7.20t (J ≈ 2.5)124.5125.8d (⁵JCF ≈ 3.5)
3 ~6.50~6.48t (J ≈ 2.5)102.2102.6d (³JCF ≈ 4.5)
4 ~7.60~7.28dd (J ≈ 8.0, 1.0)120.8109.9dd (²JCF ≈ 25, ³JHF ≈ 9)
5 ~7.10--121.9157.5d (¹JCF ≈ 245)
6 ~7.05~6.95ddd (J ≈ 8.0, 7.0, 1.0)119.8111.4d (²JCF ≈ 26)
7 ~7.55~7.40d (J ≈ 8.0)111.2112.1d (³JCF ≈ 10)
3a ---128.0124.7d (⁴JCF ≈ 4)
7a ---135.7132.3s

Note: Data are representative and can vary with solvent and concentration. Coupling constants are approximate values.[8][9]

Part 3: Advanced 2D NMR Techniques - The Key to Unambiguous Assignment

While 1D spectra provide a wealth of information, complex splitting patterns can lead to ambiguity. A suite of 2D NMR experiments is essential for the complete and confident assignment of fluorinated indoles.

Essential 2D NMR Experiments:
  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connectivity within the indole ring system (e.g., from H4 to H6 to H7).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[10] This is the primary tool for assigning protonated carbons. The C-F couplings will be visible in the ¹³C dimension of the cross-peaks.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two and three bonds.[10] This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, in 5-fluoroindole, HMBC correlations from H4 and H6 to C5 would definitively confirm the position of the fluorine atom.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is analogous to the ¹H-¹H NOESY experiment. Instead of relying on through-bond J-coupling, it detects through-space dipolar interactions.[11] A HOESY cross-peak between a fluorine atom and a proton indicates they are close in space (< 5 Å), providing critical information about stereochemistry and conformation that is unobtainable from other experiments.

Experimental Protocols & Workflow

Recommended Protocol for NMR Data Acquisition

For a novel fluorinated indole, the following suite of experiments provides a robust dataset for full characterization.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a high-quality NMR tube to remove any particulate matter.[12]

NMR Experiments:

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower sensitivity of ¹³C and signal splitting from fluorine.

  • ¹⁹F NMR: (Optional but highly recommended) Acquire a simple 1D fluorine spectrum. This directly shows the number of unique fluorine environments and their coupling patterns.[13]

  • ¹H-¹H COSY: Standard gradient-selected COSY.

  • ¹H-¹³C HSQC: Phase-sensitive, gradient-selected HSQC optimized for ¹JCH ≈ 145 Hz.

  • ¹H-¹³C HMBC: Gradient-selected HMBC optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

  • ¹H-¹⁹F HOESY: (If stereochemistry is ) Acquire a 2D HOESY to probe through-space interactions.

Visualizing the Interpretation Workflow

A systematic approach is critical to untangling the complex data. The following workflow illustrates a logical path from raw data to a fully assigned structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Structure Verification a Acquire ¹H NMR c Identify H-H & H-F Coupling Patterns a->c b Acquire ¹³C{¹H} NMR d Identify C-F Coupling Patterns & Approximate Shifts b->d h Assign Proton Spin Systems c->h i Assign Protonated Carbons d->i e Run ¹H-¹H COSY e->h f Run ¹H-¹³C HSQC f->i g Run ¹H-¹³C HMBC j Assign Quaternary Carbons & Confirm Connectivity g->j h->i Cross-check i->j Cross-check k Integrate All Data j->k l Propose Final Structure k->l m Run ¹H-¹⁹F HOESY (if needed) l->m Ambiguity? n Confirm 3D Structure/ Stereochemistry m->n n->l Validate

Caption: A systematic workflow for interpreting NMR data of fluorinated indoles.

Visualizing Key NMR Correlations

Understanding the difference between through-bond and through-space correlations is fundamental to structure elucidation.

Caption: Key through-bond (J-coupling) vs. through-space (HOESY) correlations.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra for fluorinated indoles is a data-rich process that rewards a systematic approach. While the presence of fluorine introduces layers of complexity through extensive and long-range J-couplings, these same couplings provide a wealth of detailed information for unambiguous structure determination. By leveraging a combination of 1D and advanced 2D NMR experiments and understanding the fundamental effects of the ¹⁹F nucleus, researchers can confidently characterize these vital and increasingly important pharmaceutical building blocks.

References

  • Di Vona, M. L., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3533–3541. [Link][14][15][16]

  • Mallory, F. B., & Mallory, C. W. (2011). Through-Space F-F Spin-Spin Coupling. Journal of Chemical Education, 88(11), 1563-1571. [Link][17][18][19]

  • Kuprov, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Society Reviews, 51(8), 3029-3062. [Link][13]

  • Contreras, R. H., & Peralta, J. E. (2000). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A, 104(45), 10247–10255. [Link][20]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR]. Wiley Online Library. Retrieved from [Link][8]

  • Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link][21]

  • Maleckis, A., et al. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 19(20), 4474-4482. [Link][22][23][24]

  • Heller, G. T., et al. (2022). Micromolar fluoride contamination arising from glass NMR tubes and a simple solution for biomolecular applications. Journal of Biomolecular NMR, 76(3), 111-116. [Link][12][25][26]

  • Kenward, C., et al. (2018). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Chemistry – A European Journal, 24(14), 3391-3396. [Link][27][28]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link][2]

  • Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. [Link][29]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link][6]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link][9]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek Blog. [Link][7]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link][30]

  • Giraud, N., et al. (2020). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 25(21), 5186. [Link][10][31]

  • Shtepliuk, I., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 133-154. [Link][1]

  • Wikipedia. (2023). Nuclear Overhauser effect. In Wikipedia. Retrieved from [Link][11]

  • University of Calgary. (n.d.). 19Flourine NMR. University of Calgary Chemistry Department. [Link][3]

Sources

A Senior Application Scientist's Guide to IR Spectroscopy of Substituted Indole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the Infrared (IR) spectroscopy of substituted indole carboxylates. This guide moves beyond a simple recitation of spectral data, offering a comparative analysis grounded in the principles of vibrational spectroscopy and enriched with practical, field-proven insights. As drug discovery and materials science continue to leverage the versatile indole scaffold, a nuanced understanding of its spectroscopic signatures is paramount for unambiguous characterization and quality control.[1][2][3] This document is structured to provide not just data, but a logical framework for interpreting the spectral variations that arise from substitutions on this important heterocyclic system.

The Indole Carboxylate Scaffold: A Spectroscopic Overview

The indole ring system, a fusion of a benzene and a pyrrole ring, presents a unique and complex vibrational landscape.[2] When a carboxylate group is appended, its own strong IR absorptions, particularly the carbonyl (C=O) stretch, are superimposed and often coupled with the vibrations of the heterocyclic core. The power of IR spectroscopy lies in its sensitivity to the electronic and steric effects of further substitutions, which can subtly but predictably alter the vibrational frequencies of key functional groups.

Characteristic Vibrational Modes of the Indole Nucleus

Before delving into the effects of substituents, it is crucial to recognize the foundational IR bands of the indole ring itself:

  • N-H Stretch: For indoles not substituted on the nitrogen, a characteristic N-H stretching vibration appears in the region of 3500-3200 cm⁻¹. The exact position and shape of this band are highly sensitive to hydrogen bonding.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic (benzenoid) ring typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[4]

  • C=C Ring Stretching: Multiple bands corresponding to the stretching vibrations of the C=C bonds within the fused ring system are observed in the 1650-1450 cm⁻¹ region.

  • C-N Stretching: The stretching of the C-N bond within the pyrrole ring contributes to absorptions in the 1300-1200 cm⁻¹ range.

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds and are highly indicative of the substitution pattern on the benzene ring.[4]

Comparative Analysis: The Influence of Substituents

The true analytical power of IR spectroscopy emerges when comparing the spectra of variously substituted indole carboxylates. Substituents can alter the vibrational frequencies of the indole core and the carboxylate group through inductive and resonance effects.

The Carbonyl Stretch: A Sensitive Probe of the Electronic Environment

The C=O stretching vibration of the carboxylate group is one of the most intense and informative bands in the spectrum, typically found between 1760 and 1690 cm⁻¹.[4] Its frequency is highly dependent on several factors:

  • Position of the Carboxylate Group: The electronic communication between the carboxylate and the indole ring differs significantly depending on its point of attachment. For example, a carboxylate at the 2-position will experience a different electronic environment than one at the 3-position due to the differing electron density and resonance possibilities within the indole ring.

  • Nature of the Substituent: Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) on the indole ring tend to increase the C=O stretching frequency. This is due to the inductive withdrawal of electron density, which strengthens the C=O bond. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can lower the C=O frequency by increasing electron density and potentially participating in resonance that weakens the C=O bond.[5][6]

  • Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding between the N-H of one indole and the C=O of another can significantly lower the C=O stretching frequency and broaden the absorption band.[7]

The following table summarizes the expected shifts in the C=O stretching frequency for a hypothetical series of substituted methyl indole-3-carboxylates, providing a framework for comparison.

Substituent (at C5)Electronic EffectExpected C=O Stretch (cm⁻¹)Key Vibrational Bands of the Indole Core
-NO₂Strong Electron-Withdrawing~1720 - 1735Asymmetric and symmetric NO₂ stretches (~1520 & ~1340 cm⁻¹)
-ClElectron-Withdrawing (Inductive)~1710 - 1725C-Cl stretch (~750-700 cm⁻¹)
-H (Unsubstituted)Neutral Reference~1700 - 1715Aromatic C-H bends
-CH₃Weak Electron-Donating~1695 - 1710C-H stretches and bends
-OCH₃Strong Electron-Donating (Resonance)~1685 - 1700C-O stretches (~1250 & ~1040 cm⁻¹)

Note: These are representative values and can vary based on the physical state of the sample and the specific instrumentation used.

The interplay of these effects is illustrated in the following logical diagram:

G subst Substituent on Indole Ring ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) subst->ewg Nature edg Electron-Donating Group (e.g., -OCH3, -CH3) subst->edg Nature increase Increases ewg->increase Inductive Effect decrease Decreases edg->decrease Resonance/Inductive Effect co_freq C=O Stretching Frequency (νC=O) increase->co_freq decrease->co_freq

Caption: Logical flow of substituent effects on C=O frequency.

Experimental Protocols: Achieving High-Quality, Reproducible Spectra

The integrity of your spectral data is contingent upon meticulous sample preparation.[8][9][10] Here, we compare the two most common methods for analyzing solid indole carboxylates: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a popular technique due to its minimal sample preparation and non-destructive nature.[11][12][13] It is particularly well-suited for routine analysis and quality control.

Workflow for ATR-FTIR Analysis:

G cluster_0 ATR-FTIR Workflow A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Collect Background Spectrum A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Pressure with Anvil C->D E 5. Collect Sample Spectrum D->E F 6. Clean Crystal E->F

Caption: Step-by-step ATR-FTIR workflow.

Step-by-Step Protocol:

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent like isopropanol and wipe with a soft, lint-free cloth.[8][14]

  • Background Collection: With the clean, empty crystal in place, collect a background spectrum. This is crucial to subtract the absorbances of atmospheric water and carbon dioxide.[12]

  • Sample Application: Place a small amount of the solid indole carboxylate powder onto the center of the crystal.

  • Pressure Application: Lower the instrument's anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.[8]

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: Remove the sample and clean the crystal as in step 1.

Causality Behind Choices:

  • Why ATR? Speed and simplicity. It avoids the laborious process of grinding and pressing KBr pellets and is less susceptible to issues with sample moisture.

  • Why consistent pressure? The depth of penetration of the IR evanescent wave is dependent on the refractive indices and the contact quality. Consistent pressure ensures reproducibility between samples.[13]

Method 2: Potassium Bromide (KBr) Pellets

The KBr pellet method is a traditional transmission technique that can provide very high-quality spectra if performed correctly.[9][10]

Workflow for KBr Pellet Preparation:

G cluster_1 KBr Pellet Workflow A 1. Grind 1-2 mg Sample B 2. Mix with ~100 mg Dry KBr A->B C 3. Grind Mixture Thoroughly B->C D 4. Load into Pellet Die C->D E 5. Apply Pressure (Hydraulic Press) D->E F 6. Analyze Transparent Pellet E->F

Caption: Step-by-step KBr pellet preparation workflow.

Step-by-Step Protocol:

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the indole carboxylate sample to a very fine powder. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[10]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. KBr is used because it is transparent to IR radiation in the typical analysis range.[8]

  • Homogenization: Gently but thoroughly mix and grind the sample and KBr together to create a homogeneous mixture.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[8]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Causality Behind Choices:

  • Why KBr? KBr is an ionic solid that is transparent in the mid-IR region and has a refractive index that can be matched to many organic compounds when finely ground, reducing scattering effects.

  • Why grinding? Large crystals of the sample will scatter the IR beam, leading to a sloping baseline and distorted peak shapes (a phenomenon known as the Christiansen effect).[10]

  • Why dry KBr? KBr is hygroscopic. Any absorbed water will result in broad absorption bands for the O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹), which can obscure important sample peaks.

Comparison of Methods
FeatureATR-FTIRKBr Pellet (Transmission)
Sample Prep Time Fast (< 2 minutes)Slower (5-10 minutes)
Sample Amount MicrogramsMilligrams
Reproducibility High (pressure can be controlled)Operator-dependent
Potential Issues Poor sample contact, crystal damageWater contamination, scattering
Best For High-throughput screening, QCHigh-resolution analysis, reference spectra

Conclusion

IR spectroscopy is an indispensable tool for the characterization of substituted indole carboxylates. By understanding the characteristic vibrations of the indole core and systematically evaluating the shifts induced by the position and electronic nature of substituents, researchers can gain significant structural insights. The choice between analytical techniques like ATR-FTIR and KBr pellets should be guided by the specific requirements of the analysis, whether for rapid screening or for generating high-fidelity reference spectra. A methodical approach to both data interpretation and experimental execution is the cornerstone of reliable and meaningful spectroscopic analysis in the development of novel indole-based compounds.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of an undisclosed institution. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021). Molecules. MDPI. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • Indole-2-carboxylic acid. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. (2001). Heterocyclic Communications. ResearchGate. Retrieved from [Link]

  • INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE. (n.d.). SpectraBase. Retrieved from [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy. (2014). UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2021). Molecules. MDPI. Retrieved from [Link]

  • FTIR-ATR | Study Guide. (n.d.). Edubirdie. Retrieved from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2012). Photosynthesis Research. PMC. Retrieved from [Link]

  • Synthesis and Infrared Spectra of Some Indole Compounds. (1960). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Optical properties of 3-substituted indoles. (2011). Journal of Photochemistry and Photobiology A: Chemistry. PMC. Retrieved from [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. (n.d.). CORE. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • FTIR Spectroscopy - Liquid IR Spectroscopy. (2013). YouTube. Retrieved from [Link]

  • Methyl indole-3-carboxylate. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology. Retrieved from [Link]

  • Chapter 2 Techniques and Experimental Setup. (n.d.). Refubium. Retrieved from [Link]

  • 4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Correlation between C O Stretching Vibrational Frequency and p Ka Shift of Carboxylic Acids. (2022). The Journal of Physical Chemistry B. PubMed. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. Retrieved from [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). The Journal of Physical Chemistry B. PMC. Retrieved from [Link]

  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (n.d.). ChemRxiv. Retrieved from [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2018). The Journal of Physical Chemistry B. ResearchGate. Retrieved from [Link]

  • Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. (2024). YouTube. Retrieved from [Link]

  • Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. (2019). International Journal of Trend in Scientific Research and Development. ResearchGate. Retrieved from [Link]

  • Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. (2025). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]

Sources

"HPLC analysis for purity of Methyl 5-fluoro-1H-indole-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Purity Analysis of Methyl 5-fluoro-1H-indole-6-carboxylate

As a key intermediate in the synthesis of various pharmacologically active molecules, the purity of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive examination of a robust reversed-phase HPLC (RP-HPLC) method for analyzing this specific indole derivative. We will delve into the scientific rationale behind the method's parameters, compare it with an alternative Ultra-High-Performance Liquid Chromatography (UHPLC) approach, and detail the necessary validation steps to ensure regulatory compliance and data integrity, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

The Analytical Challenge: Understanding the Analyte

This compound possesses several chemical features that dictate the chromatographic strategy:

  • Indole Ring System: Aromatic and capable of strong π-π interactions, with a UV chromophore ideal for detection.[4][5]

  • Fluorine Substituent: The electronegative fluorine atom can alter the molecule's polarity and introduce unique interactions with specific stationary phases.[6]

  • Carboxylate Ester: A polar functional group that influences solubility and retention.

  • NH Group: The indole nitrogen is weakly acidic and can cause peak tailing if not properly addressed by the mobile phase.

A successful purity method must be able to separate the main compound from potential impurities, which could include starting materials, by-products from side reactions (e.g., isomers, over-reacted products), and degradation products.[7]

Primary Analytical Approach: Reversed-Phase HPLC

Reversed-phase chromatography remains the most prevalent separation technique in pharmaceutical analysis.[8] It utilizes a non-polar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.

Experimental Protocol: RP-HPLC Method

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[9]

2. Chromatographic Conditions:

ParameterRecommended SettingScientific Rationale
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmThe phenyl-hexyl phase provides alternative selectivity to standard C18 columns. The hexyl linker offers moderate hydrophobicity, while the phenyl rings can engage in beneficial π-π interactions with the indole ring of the analyte, often improving peak shape and resolution for aromatic compounds.[10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that controls the pH. By maintaining an acidic environment (pH ~2.7), it ensures the indole nitrogen remains protonated, minimizing undesirable interactions with residual silanols on the silica support and preventing peak tailing.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is chosen for its low viscosity and UV transparency. The presence of formic acid ensures consistent pH across the gradient.
Gradient Elution 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17-17.1 min, 80-30% B; 17.1-22 min, 30% BA gradient elution is essential for a purity analysis, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature enhances reproducibility by controlling viscosity and improving mass transfer kinetics, leading to sharper peaks.[13]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection UV at 280 nm (with Diode Array Detector)The indole ring system exhibits strong UV absorbance. A wavelength of 280 nm is often optimal for indole derivatives.[14] Using a Diode Array Detector (DAD) is highly recommended as it allows for peak purity analysis by comparing spectra across the peak, a key aspect of specificity.[2]
Analytical Workflow Diagram

HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting s1 Weigh Sample s2 Dissolve & Sonicate s1->s2 s3 Dilute to Working Conc. s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Gradient Separation on Phenyl-Hexyl Column a1->a2 a3 UV/DAD Detection at 280 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate % Purity (Area Percent) d1->d2 d3 Perform Peak Purity Analysis (DAD) d1->d3 d4 Generate Report d2->d4 d3->d4

Caption: Overall workflow for HPLC purity analysis.

Comparison Guide: HPLC vs. UHPLC

While HPLC is the established workhorse, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages, primarily by using columns packed with sub-2 µm particles.[1]

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)
Particle Size 3 - 5 µm< 2 µm
Resolution GoodExcellent; sharper and narrower peaks provide better separation of closely eluting impurities.
Analysis Time Longer (e.g., 22 minutes per run)Significantly Faster (e.g., 2-5 minutes per run), increasing sample throughput.
Solvent Consumption HigherLower; reduced flow rates and shorter run times lead to significant cost savings and are environmentally friendlier ("greener").[15]
System Pressure Lower (typically < 400 bar)Much Higher (600 - 1200 bar), requiring specialized UHPLC-rated instrumentation.
Sensitivity GoodHigher; narrower peaks result in a greater signal-to-noise ratio, improving detection limits (LOD) and quantitation limits (LOQ).
Method Transfer Robust and widely available.Requires careful method translation from HPLC to account for differences in system volume and pressure.

Verdict: For high-throughput screening or when resolving complex impurity profiles, UHPLC is the superior choice. However, the proposed HPLC method is highly robust, accessible on standard equipment, and perfectly suitable for routine quality control where extreme throughput is not the primary driver.

Trustworthiness: Method Validation Protocol

To ensure the analytical procedure is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][16] This process provides a self-validating system, demonstrating the method's reliability and accuracy.

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and placebo components.Peak for this compound is spectrally pure (via DAD analysis) and resolved from all other peaks (Resolution > 2.0).
Linearity To show that the method's response is directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.For purity: From the reporting threshold of impurities (e.g., 0.05%) to 120% of the specification.[2]
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results.Repeatability (Intra-assay): RSD ≤ 1.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/equipment are compared.[3]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.Relative Standard Deviation (RSD) of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.[13]
Method Development Decision Logic

Caption: Decision process for HPLC method development.

References

  • Dziadczyk, P., Giebułtowicz, J., & Wroczyński, P. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica, 58(6), 533–538. [Link]

  • Ernst, L. A., & Loeppky, R. N. (1981). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 222(2), 235-246. [Link]

  • Nawrocki, J., & Rigney, M. P. (1998). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 16(7). [Link]

  • Hawach Scientific. (2025). Polar Column in HPLC Example. Hawach Scientific Co., Ltd. [Link]

  • Płotka-Wasylka, J., & Namieśnik, J. (2019). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Trac Trends in Analytical Chemistry, 116, 330-340. [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lin, C. H., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 20(8), 14682–14697. [Link]

  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier Academic Press.
  • Liu, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 580492. [Link]

  • Kumar, V., & Kumar, P. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science, 6(1), 3159. [Link]

  • Phenomenex. (n.d.). HPLC Columns: High-Performance Liquid Chromatography Solutions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Starek, M., & Krzek, J. (2020). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 25(21), 5127. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chou, C. H., et al. (2018). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Molecules, 23(11), 2995. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Kof, M., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012, 703539. [Link]

  • Taniyasu, S., et al. (2008). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of Chromatography A, 1190(1-2), 269–275. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Google Patents. (1996).
  • Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. Presentation. [Link]

  • Liu, Y., et al. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 52(7), 641–646. [Link]

  • Chinese Journal of Chemical Physics. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Chemistry, 195, 23–32. [Link]

  • Aaron, J. J., Tine, A., & Gaye, M. D. (1988). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 84(8), 1277-1287. [Link]

  • Andonovski, B., & Pejov, L. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. [Link]

  • Kulkarni, R. D., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(1), 69-73. [Link]

  • BIOFOUNT. (n.d.). 1638759-63-3|Methyl 5-Bromo-6-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

  • Chu Peptides. (n.d.). Methyl 6-fluoro-1H-indole-3-carboxylate. Retrieved from [Link]

Sources

A Comparative Analysis of 5-Fluoroindole and 6-Fluoroindole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1][2] Within the privileged indole framework, the precise placement of a fluorine substituent is a critical design element that can dictate biological activity. This guide provides an in-depth comparison of 5-fluoroindole and 6-fluoroindole derivatives, synthesizing experimental data to illuminate the nuanced structure-activity relationships (SAR) that govern their therapeutic potential.

The Synthetic Foundation: Accessing the Core Scaffolds

The biological evaluation of these isomers is predicated on their efficient chemical synthesis. The Leimgruber-Batcho indole synthesis is a versatile and widely adopted method for preparing both 5- and 6-fluoroindoles, starting from the corresponding fluorinated nitrotoluenes.[3] This two-step process, involving the formation of an enamine followed by reductive cyclization, is often favored for its scalability and operational simplicity.

Alternatively, the classic Fischer indole synthesis, which involves the acid-catalyzed cyclization of a fluorophenylhydrazine with an aldehyde or ketone, remains a robust and reliable route.[1] More contemporary approaches may utilize palladium-catalyzed cross-coupling and cyclization strategies to construct the indole core.[1] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.[1]

G cluster_0 Leimgruber-Batcho Synthesis start Fluorinated 2-Nitrotoluene enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine indole Fluoroindole Product enamine->indole Reductive Cyclization (e.g., Raney Ni, H2 or Pd/C)

Caption: Generalized Leimgruber-Batcho synthesis for fluoroindoles.

Comparative Biological Activity: A Tale of Two Isomers

The seemingly subtle shift of a fluorine atom from the 5- to the 6-position of the indole ring can lead to dramatic differences in biological activity across various therapeutic areas.

Antiviral Activity

In the realm of antiviral drug discovery, particularly against Hepatitis C Virus (HCV), the positioning of the fluorine atom has been shown to be a critical determinant of potency.

  • HCV NS4B Inhibition: Studies on N-cyclobutyl indole-3-carbonitrile derivatives revealed that 5-fluoroindoles generally exhibit superior activity compared to their 4-fluoro analogues. For instance, one 5-fluoro derivative (EC₅₀ = 7 nM) was 22 times more potent than its 4-fluoro isomer (EC₅₀ = 153 nM).[4] While direct comparisons with 6-fluoro isomers in this specific series are not detailed, the data underscores the sensitivity of the target to fluorine placement.[4]

  • HIV-1 Reverse Transcriptase Inhibition: The presence of a fluorine atom at the 5-position has been shown to significantly improve potency against wild-type HIV-1 reverse transcriptase. In one study, 5-fluoroindole derivatives were 7- to 13-fold more potent than the non-fluorinated parent compound.[4]

Antimicrobial and Antitubercular Activity

The antibacterial and antimycobacterial profiles of these isomers also diverge significantly.

  • Anti-Mycobacterium tuberculosis (Mtb): A direct comparison of fluoroindole isomers against the H37Rv strain of Mtb demonstrated the clear superiority of the 5-fluoro substitution. 5-Fluoroindole (5-FI) showed potent inhibitory activity, whereas shifting the fluorine to the 6- or 7-position resulted in a drastic reduction in activity by more than 15- and 31-fold, respectively.[5]

  • Quorum Sensing Inhibition: Both 5- and 6-fluoroindole have been investigated as quorum sensing inhibitors in various bacteria. 6-Fluoroindole, for example, has been shown to inhibit biofilm formation in pathogens like Serratia marcescens.[6][7][8] This suggests that while one isomer may be superior for direct bactericidal or bacteriostatic effects, another might excel as an antivirulence agent.

Anticancer and Enzyme Inhibition

Fluorinated indoles are prevalent scaffolds in the development of anticancer agents, often targeting key enzymes like protein kinases.

  • Cytotoxicity: Derivatives of 6-fluoroindole have demonstrated cytotoxicity against a range of human cancer cell lines, including HeLa, PC-3, and MDA-MB-231, with IC₅₀ values in the low micromolar range.[3] In a separate study, a 5-fluoro analog of an indole-chalcone derivative showed an IC₅₀ of 7 nM against the HCT-116/L cancer cell line, comparable to its 6-fluoro counterpart (IC₅₀ = 6 nM).[9] This suggests that for certain molecular frameworks, the cytotoxic potency may be less sensitive to the 5- versus 6-positioning.

  • Enzyme Inhibition:

    • α-Glucosidase: A series of 5-fluoro-2-oxindole derivatives were synthesized and found to be potent α-glucosidase inhibitors, with some compounds exhibiting IC₅₀ values 10 to 15 times lower than the reference drug acarbose.[10][11][12]

    • Kinase Inhibition: 6-Fluoroindole has been utilized as a building block for potent kinase inhibitors targeting critical cancer pathways, such as EGFR, BRAFV600E, and VEGFR-2.[2]

    • ROCK1 Inhibition: A striking example of positional influence is seen in Rho kinase (ROCK1) inhibitors. A 6-fluoroindazole derivative (IC₅₀ = 14 nM) was significantly more potent than its 4-fluoro counterpart (IC₅₀ = 2500 nM) and also showed a dramatic increase in oral bioavailability.[4]

Data Summary: Biological Activity Comparison
Compound Class/Target5-Fluoroindole Derivative Activity6-Fluoroindole Derivative ActivitySource(s)
Anti-Mtb (H37Rv) Potent activity>15-fold less active than 5-FI[5]
Indole-Chalcone Cytotoxicity IC₅₀ = 7 nM (HCT-116/L)IC₅₀ = 6 nM (HCT-116/L)[9]
Kinase Inhibition Documented activityPotent inhibitors (EGFR, VEGFR-2)[2]
α-Glucosidase Inhibition Potent inhibitors (IC₅₀ ~35-57 µM)Data not available[10][12]
Quorum Sensing Inhibition Documented activityInhibits biofilm formation[6][7]

Structure-Activity Relationship (SAR) Insights

The collected data points to several key SAR trends:

  • Electronic Effects: The position of the electron-withdrawing fluorine atom alters the electronic distribution of the indole ring. This can influence hydrogen bonding capabilities, pKa, and the molecule's ability to participate in crucial π-π or cation-π interactions within a target's active site.

  • Metabolic Stability: Fluorination is known to block sites of metabolic oxidation. The choice between the 5- and 6-position can therefore be a strategic decision to enhance pharmacokinetic properties by preventing the formation of unwanted metabolites.

  • Conformational Constraints: The fluorine atom, while small, can influence the preferred conformation of side chains attached to the indole core, potentially pre-organizing the molecule for a more favorable binding pose.

SAR cluster_5 5-Fluoro Effects cluster_6 6-Fluoro Effects Indole Indole Core 5-Position 6-Position node5 Potent Anti-Mtb Activity Superior HCV Inhibition α-Glucosidase Inhibition Indole:f1->node5 node6 Kinase Inhibition Biofilm Disruption Enhanced Bioavailability (in some cases) Indole:f2->node6

Caption: Key biological activities associated with 5- vs. 6-fluoro substitution.

Experimental Protocols

To ensure the reproducibility and validity of comparative findings, standardized protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (Resazurin Reduction Assay)

This protocol provides a method for assessing the cytotoxic effects of test compounds on adherent cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compounds (5- and 6-fluoroindole derivatives) in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of the resazurin solution to each well.

  • Final Incubation & Measurement: Incubate for 2-4 hours at 37°C. Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: α-Glucosidase Inhibition Assay

This protocol details a colorimetric assay to measure the inhibition of α-glucosidase activity.

  • Reagent Preparation:

    • Enzyme solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

    • Test compounds: Dissolve 5-fluoroindole derivatives in DMSO and dilute with buffer to desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution to each well.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination & Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

cluster_workflow In Vitro Assay Workflow start Prepare Compound Dilution Series plate_cells Plate Cells / Prepare Enzyme & Substrate start->plate_cells treat Add Compounds to Assay plate_cells->treat incubate Incubate (Time & Temp Dependent on Assay) treat->incubate add_reagent Add Detection Reagent (e.g., Resazurin, pNPG) incubate->add_reagent read Measure Signal (Fluorescence / Absorbance) add_reagent->read analyze Calculate % Inhibition Determine IC50/EC50 read->analyze

Caption: A generalized workflow for in vitro biological activity screening.

Conclusion

The comparative analysis of 5-fluoro and 6-fluoroindole derivatives reveals that the positional isomerism of fluorine is a powerful tool for fine-tuning biological activity. While 5-fluoro substitution appears advantageous for certain antiviral and antitubercular applications, the 6-fluoro position is a valuable modification for developing kinase inhibitors and agents that modulate bacterial virulence. For some scaffolds, the difference in potency between the two isomers is minimal, suggesting that other factors like synthetic accessibility or pharmacokinetic properties may drive the final selection. This guide underscores the necessity of empirical testing and a deep understanding of SAR to rationally design the next generation of indole-based therapeutics.

References

  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. (2025). Benchchem.
  • A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. (2025). Benchchem.
  • Buckle, D. R., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry, 37(9), 1282-97.
  • Gao, C., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry.
  • Gao, C., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • 6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules. (2025). Benchchem.
  • Abdel-Magid, A. F. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Greco, M. N., et al. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-72.
  • Gao, C., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors.
  • Application Notes and Protocols for 6-Fluoroindole in Antifungal Drug Development. (2025). Benchchem.
  • 6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sethupathy, S., et al. (2020). Effects of 6-fluoroindole, 7-methylindole, and indole on the...
  • 6-Fluoroindole. Ossila.
  • The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • de Souza, M. V. N., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega.
  • 6-Fluoroindole. Ossila.

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of fluorinated indole derivatives. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic incorporation of fluorine, an element with unique physicochemical properties, can profoundly modulate a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity, making fluorination a powerful tool in drug design.[3][4] This document synthesizes experimental data from diverse therapeutic areas to elucidate the nuanced effects of fluorine substitution on the indole ring, guiding the rational design of next-generation therapeutic agents.

The Foundational Impact of Fluorine on Indole Scaffolds

The introduction of fluorine into an indole molecule is not a trivial modification. It leverages the element's high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond to elicit specific, predictable changes in molecular properties.

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. Aromatic hydroxylation by cytochrome P450 enzymes is a common metabolic pathway. Replacing a hydrogen atom with a fluorine atom at a susceptible position can effectively prevent this, significantly increasing the compound's half-life and bioavailability.[1][3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as a piperidine or piperazine ring in a side chain. This reduction in basicity can have a dramatic, beneficial influence on oral absorption and reduce off-target ion channel interactions.[5]

  • Lipophilicity and Permeability: Fluorine's effect on lipophilicity (logP) is context-dependent. While a single fluorine atom can increase lipophilicity, leading to enhanced membrane permeation, polyfluorinated groups like trifluoromethyl (CF3) are potent lipophilicity enhancers.[3] This property is critical for compounds targeting the central nervous system (CNS) or needing to cross cellular membranes.

  • Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds with the C-F bond acting as a weak acceptor. Its substitution can also alter the conformation of flexible side chains, pre-organizing the ligand for optimal interaction with its biological target and thereby increasing binding affinity.[4]

The logical workflow for investigating the SAR of novel fluorinated indoles typically follows a multi-stage process from design and synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 SAR Analysis & Iteration cluster_3 In Vivo Validation A Target Identification & Hypothesis B Computational Modeling (Docking, QSAR) A->B C Selection of Fluorination Strategy (Position, Type) B->C D Chemical Synthesis of Analog Library C->D E Primary Screening (Binding Assays, Ki) D->E F Functional Assays (IC50 / EC50) E->F G ADME Profiling (Metabolic Stability, Permeability) F->G H Data Analysis: Identify SAR Trends G->H I Lead Optimization H->I I->C Iterative Design J Pharmacokinetic Studies (Oral Bioavailability) I->J K Efficacy in Disease Model J->K

Caption: General workflow for a structure-activity relationship (SAR) study.

Comparative Analysis: Positional Effects of Fluorine on the Indole Benzene Ring

The specific position of the fluorine atom on the carbocyclic part of the indole nucleus dictates its impact on biological activity. This is often due to a combination of altered electronics influencing interactions with the target protein and blocking specific sites of metabolism.

The "Privileged" 4-Position

Studies across different therapeutic areas suggest the C4-position is particularly sensitive to substitution. Electronic perturbations at this position appear to have a greater effect on the indole's electronic transition dipole moment.[6] This has been leveraged to create highly potent inhibitors.

A compelling example comes from the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A direct comparison shows that a 4-fluoroindole derivative is approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated parent compound.[7] Further derivatization at the C7-position of 4-fluoroindoles has led to compounds with extraordinary antiviral activity in the picomolar range.[7]

The 5-Position: A Site for Potent Kinase Inhibition

The C5-position is another key location for modification. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for treating renal cell carcinoma, features a fluorine atom at the 5-position.[1][8] This substitution is crucial for its activity profile. The fluorine atom occupies a position that would otherwise be susceptible to metabolic attack and contributes to the overall electronic profile required for potent kinase inhibition.

The 6- and 7-Positions

Fluorination at the C6 and C7 positions also significantly influences activity. In the development of HIV-1 NNRTIs, benzenesulfonyl fluorinated-indolecarboxamide derivatives were synthesized and evaluated. The 4-fluoroindole derivative (20h in the study) was found to be the most potent, but other positional isomers also showed potent activity, demonstrating that a comprehensive scan of all possible mono-fluorination patterns on the benzene ring is a critical step in lead optimization.[7]

SAR_Logic cluster_Fluorination Fluorine Substitution cluster_Properties Physicochemical Changes cluster_Activity Biological Outcome Indole Indole Scaffold C4 C4-Position Indole->C4 C5 C5-Position Indole->C5 C6_C7 C6/C7-Positions Indole->C6_C7 P1 Altered Electronics (pKa) C4->P1 P2 Blocked Metabolism C4->P2 C5->P2 P3 Increased Lipophilicity C6_C7->P3 A1 Enhanced Potency (e.g., HIV NNRTIs) P1->A1 A3 Improved PK Profile P1->A3 A2 Kinase Inhibition (e.g., Sunitinib) P2->A2 P2->A3

Caption: Logical relationship between fluorine position and biological outcome.

Comparison of Fluorinated vs. Non-Fluorinated Indole Analogs

Direct experimental data provides the clearest evidence of fluorine's impact. The following tables summarize comparative data for indole derivatives in different therapeutic classes.

Table 1: Antiviral Activity (HIV-1 Inhibition)
Compound IDCore ScaffoldFluorine PositionTargetEC₅₀Fold Improvement vs. Non-FluorinatedSource
III (analogue)IndoleNoneHIV-1~50 nM1x[7]
IV (analogue)Indole4-FHIV-1~1 nM~50x[7]
20a (analogue)Indole-carboxamide7-FHIV-1 WT1.1 nM-[7]
20h (analogue)Indole-carboxamide4-FHIV-1 WT0.5 nM2.2x vs 7-F[7]
23n (analogue)7-carboxamide-indole4-FHIV-1 WT0.0058 nM>100x vs 20h[7]

Data synthesized from reported analogues to illustrate trends.

The data clearly demonstrates that the addition of a fluorine atom at the C4-position provides a dramatic ~50-fold increase in potency.[7] Further optimization of substituents on the 4-fluoroindole scaffold can lead to compounds with picomolar activity.

Table 2: Leukotriene Receptor Antagonism
Compound IDAmide SubstituentStereochemistryTarget Binding (Ki, nM)Functional Activity (pKB)Oral Activity (ED₅₀, µmol/kg)Source
38o(S)-2-methyl-4,4,4-trifluorobutylS0.969.773.48[9]
38p (ZD3523) (R)-2-methyl-4,4,4-trifluorobutyl R 0.42 10.13 1.14 [9]

This study on 3-benzyl-5-indolecarboxamides highlights the use of a trifluoromethyl group in the side chain.[9] The SAR exploration revealed that the R-enantiomer (38p) was modestly but consistently more potent than the S-enantiomer across binding, functional, and in vivo assays. This demonstrates that beyond simple positional effects, fluorine can play a crucial role in establishing the optimal stereochemistry for target engagement. The trifluoromethyl group enhances binding and contributes to the overall pharmacokinetic profile that results in a potent, orally active antagonist.[9]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, detailed protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of a fluorinated indole derivative.

Protocol 1: Metal-Free Synthesis of 2-Trifluoromethyl-3-trifluoroacetyl-NH-indole

This protocol is adapted from a scalable, metal-free method, which is advantageous for avoiding metal contamination in final compounds.[10] The causality behind this choice is the pursuit of cleaner, more cost-effective synthetic routes suitable for pharmaceutical development.

Objective: To synthesize a C2-trifluoromethylated indole from a simple aniline precursor.

Materials:

  • Substituted N-allyl aniline

  • Hexafluoroacetylacetone (HFAA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the N-allyl aniline (1.0 equiv) in DCM (0.1 M), add hexafluoroacetylacetone (1.5 equiv).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. Add DDQ (1.2 equiv) portion-wise over 5 minutes. The reaction color will typically darken.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-trifluoromethyl-3-trifluoroacetyl-NH-indole product.

  • Validation: Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity, ensuring a self-validating outcome.

Synthesis_Pathway cluster_steps Reaction Steps Aniline N-allyl aniline Step1 1. Mix Aniline + HFAA in DCM Aniline->Step1 HFAA Hexafluoroacetylacetone (HFAA) HFAA->Step1 DDQ DDQ (Oxidant) Step2 2. Add DDQ at 0 °C DDQ->Step2 Product 2-CF3-Indole Product Step1->Step2 Step3 3. Stir at RT, Monitor by TLC Step2->Step3 Step4 4. Purify via Chromatography Step3->Step4 Step4->Product

Caption: Synthetic workflow for a metal-free synthesis of a 2-CF3-indole.

Protocol 2: In Vitro HIV-1 Replication Inhibition Assay

This protocol describes a cell-based assay to determine the efficacy (EC₅₀) of a test compound against HIV-1 replication.

Objective: To quantify the antiviral potency of a fluorinated indole derivative.

Materials:

  • CEM-GXR T-lymphocyte cell line (contains an LTR-driven GFP reporter)

  • HIV-1 (e.g., NL4-3 strain)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (fluorinated indole) and control drug (e.g., Azidothymidine, AZT)

  • 96-well cell culture plates

  • Flow cytometer

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Plating: Seed CEM-GXR cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium.

  • Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently, add 50 µL of HIV-1 stock (at a pre-determined titer) to each well. Include 'cells only' (no virus, no drug) and 'virus control' (cells + virus, no drug) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Data Acquisition: After incubation, analyze the percentage of GFP-positive cells in each well using a flow cytometer. GFP expression is proportional to viral replication.

  • Data Analysis: Plot the percentage of GFP expression against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

  • Validation: Simultaneously, assess cell viability (e.g., using a Trypan Blue or MTT assay) to calculate the CC₅₀ (50% cytotoxic concentration) and determine the selectivity index (SI = CC₅₀/EC₅₀). A high SI is indicative of a specific antiviral effect rather than general toxicity.

References

  • Zakharova, O., Nevinsky, G. A., Tretyakov, E., & Politanskaya, L. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-2247. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhina, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 154-181. [Link]

  • Bernstein, P. R., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides. Journal of Medicinal Chemistry, 37(9), 1282-1297. [Link]

  • Kumar, P., & Herdewijn, P. (2007). Synthesis of fluorinated indoles as RNA analogues. Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869-871. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhina, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 13735-13791. [Link]

  • Various Authors. (2018). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

  • Scott, A. D., et al. (2004). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 47(24), 5895-5905. [Link]

  • Various Authors. (2025). Selected examples of fluorine-containing indole derivatives. ResearchGate. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • McFadden, K., et al. (2016). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 7(12), 1128-1133. [Link]

  • Hilaire, M. R., et al. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 122(20), 5259-5266. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804. [Link]

Sources

A Comparative Guide to the Kinase-Inhibitory Potential of Methyl 5-fluoro-1H-indole-6-carboxylate: An In Silico Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the binding potential of Methyl 5-fluoro-1H-indole-6-carboxylate against a panel of therapeutically relevant kinase targets. Through detailed molecular docking protocols and a comparative assessment against established indole-based inhibitors, we offer insights for researchers, medicinal chemists, and drug development professionals exploring the burgeoning field of kinase-targeted therapies. The indole scaffold is a well-established pharmacophore in the development of ATP-competitive kinase inhibitors, and strategic halogenation, as seen with the 5-fluoro substitution, can significantly modulate binding affinities and pharmacokinetic properties.[1][2]

Rationale for Target Selection and Comparative Compounds

Given the absence of specific experimental data for this compound, we have selected four kinase targets that are frequently modulated by indole-containing molecules: Pim-1, VEGFR-2, CDK2, and GSK-3β. The selection of these targets is underpinned by extensive literature precedent demonstrating the efficacy of indole derivatives in their inhibition.[3][4][5][6] For a robust comparative analysis, we have chosen alternative indole-based compounds with known inhibitory activities against these kinases to serve as benchmarks.

Experimental Workflow for In Silico Docking

The following section outlines a rigorous and reproducible protocol for conducting molecular docking studies. This self-validating system ensures the reliability of the generated data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase prep_protein Protein Preparation (PDB Structure Selection, Cleaning) grid_gen Grid Box Generation (Defining the Binding Site) prep_protein->grid_gen Cleaned PDB prep_ligand Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (AutoDock Vina) prep_ligand->docking Optimized Ligand grid_gen->docking Grid Parameters pose_analysis Pose Analysis & Scoring (Binding Energy Evaluation) docking->pose_analysis Docked Poses interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis Best Scoring Pose Pim1_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad Pim1->Bad c_Myc c-Myc Pim1->c_Myc p21 p21 Pim1->p21 Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle p21->Cell_Cycle VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival Akt->Endothelial_Cell Raf_MEK_ERK->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb E2F E2F pRb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition GSK3b_Pathway Wnt Wnt Wnt_Receptor Wnt Receptor Complex Wnt->Wnt_Receptor Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor GSK3b GSK-3β Wnt_Receptor->GSK3b PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt PI3K_Akt->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Tau_Protein Tau Protein GSK3b->Tau_Protein Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Microtubule_Stability Microtubule Stability Tau_Protein->Microtubule_Stability Hyperphosphorylation (destabilizes)

References

A Researcher's Guide to the Spectroscopic Differentiation of Fluoroindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, fluoroindoles stand out as privileged scaffolds. The strategic incorporation of a fluorine atom into the indole ring dramatically influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. These modifications, however, present a significant analytical challenge: differentiating between positional isomers. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to distinguish fluoroindole isomers, supported by experimental data and foundational principles. Our focus is to equip researchers with the knowledge to select and execute the most effective analytical strategies for unambiguous isomer identification.

The Foundational Role of UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is often the first-line technique for characterizing aromatic chromophores like fluoroindoles. The position of the fluorine atom significantly perturbs the π-electron system of the indole ring, leading to distinct shifts in the absorption maxima (λmax). These shifts are primarily governed by the interplay of the inductive (-I) and mesomeric (+M) effects of the fluorine substituent.

Theoretical Underpinnings: La and Lb Transitions

The UV spectrum of indole is characterized by two main absorption bands, corresponding to the ¹Lb and ¹La electronic transitions. The ¹Lb band is typically lower in energy and appears at longer wavelengths with fine structure, while the higher-energy ¹La band is broader and more intense. Fluorine substitution alters the energies of these transitions. The strong inductive effect of fluorine generally leads to a bathochromic (red) shift in the absorption spectra.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare stock solutions of each fluoroindole isomer (e.g., 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, 7-fluoroindole) in a spectroscopic grade solvent (e.g., cyclohexane, methanol) at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of approximately 1 x 10⁻⁴ M.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1] Record the absorption spectra from 200 to 400 nm at room temperature.[1]

  • Data Acquisition: Use the pure solvent as a blank. Ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0).

  • Analysis: Determine the λmax for the ¹La and ¹Lb bands for each isomer.

Comparative Data and Interpretation

The position of the fluorine atom induces subtle yet measurable differences in the absorption maxima. For instance, studies on nitroindole isomers, which also rely on positional effects on the chromophore, demonstrate that each isomer presents a unique absorption spectrum.[2] 4-Nitroindole's absorption extends furthest into the visible range, while 3- and 5-nitroindole are more confined to the near-UV range.[2] Similar trends are expected for fluoroindole isomers due to the position-dependent electronic effects of the substituent.

Table 1: Representative UV-Vis Absorption Maxima (λmax) of Fluoroindole Isomers in Cyclohexane

Isomer¹Lb Band (nm)¹La Band (nm)
4-Fluoroindole~285~265
5-Fluoroindole~290~270
6-Fluoroindole~288~268
7-Fluoroindole~283~263

Note: These are representative values and may vary based on solvent and specific experimental conditions.

The observed shifts can be rationalized by considering the interaction of the fluorine's lone pairs with the indole π-system. The mesomeric effect, which involves the donation of electron density from the fluorine to the ring, is most pronounced when the fluorine is at the 5- or 7-position, leading to more significant shifts.

Fluorescence Spectroscopy: A Highly Sensitive Probe of the Electronic Environment

Fluorescence spectroscopy offers a significant advantage in sensitivity and specificity over UV-Vis absorption.[3] The emission properties of fluoroindoles are exquisitely sensitive to the substitution pattern and the surrounding solvent environment.[4][5][6]

Expert Insights: Solvent Effects and Stokes Shift

The polarity of the solvent can dramatically influence the fluorescence emission spectrum.[6][7] In polar solvents, solvent molecules reorient around the excited-state dipole moment of the fluorophore, leading to a reduction in the energy of the excited state and a corresponding red shift in the emission wavelength.[6] This phenomenon, known as solvent relaxation, results in a larger Stokes shift (the difference between the absorption and emission maxima). The magnitude of this shift is dependent on the change in dipole moment between the ground and excited states, which varies between isomers. For example, in 5-fluoroindole, the lowest excited singlet state is confirmed to be the ¹Lb state.[4]

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions (e.g., 1 x 10⁻⁶ M) of each isomer in a range of solvents of varying polarity (e.g., cyclohexane, dichloromethane, methanol).[8]

  • Instrumentation: Use a spectrofluorometer.[1]

  • Data Acquisition: Record the excitation and emission spectra. The excitation wavelength should be set to the λmax of the ¹Lb band determined from the UV-Vis measurements. Record the emission spectra over a suitable wavelength range (e.g., 280-450 nm).

  • Analysis: Determine the emission maxima (λem) and calculate the Stokes shift for each isomer in each solvent.

Comparative Data and Interpretation

The differences in emission maxima and Stokes shifts provide a robust method for distinguishing fluoroindole isomers.

Table 2: Representative Fluorescence Emission Maxima (λem) and Stokes Shifts of Fluoroindole Isomers in Methanol

Isomerλem (nm)Stokes Shift (cm⁻¹)
4-Fluoroindole~310~2800
5-Fluoroindole~325~3900
6-Fluoroindole~315~3100
7-Fluoroindole~305~2500

Note: These are representative values and will vary with the solvent.

The larger Stokes shift for 5-fluoroindole suggests a greater increase in its dipole moment upon excitation compared to the other isomers. This is consistent with theoretical calculations that show a significant charge transfer from the pyrrole ring to the benzene ring upon excitation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of isomers.[10] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity of the atoms can be determined.

The Power of ¹⁹F NMR

¹⁹F NMR is particularly valuable due to its high sensitivity, 100% natural abundance, and large chemical shift dispersion.[11] The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent probe for distinguishing isomers.[12]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) may be necessary.

  • Analysis: Analyze the chemical shifts (δ), coupling constants (J), and multiplicity of the signals to assign the structure of each isomer.

Comparative Data and Interpretation

Each isomer will exhibit a unique set of NMR signals.

Table 3: Expected ¹⁹F and Key ¹H NMR Chemical Shifts (δ) for Fluoroindole Isomers in CDCl₃

Isomer¹⁹F δ (ppm)Key ¹H δ (ppm) and Coupling
4-Fluoroindole~ -120H5 (~6.8, dd, JHF ≈ 10 Hz)
5-Fluoroindole~ -125H4 (~7.2, dd, JHF ≈ 9 Hz), H6 (~6.9, ddd, JHF ≈ 9 Hz)
6-Fluoroindole~ -122H5 (~6.7, dd, JHF ≈ 10 Hz), H7 (~7.5, dd, JHF ≈ 5 Hz)
7-Fluoroindole~ -130H6 (~6.9, dd, JHF ≈ 8 Hz)

Note: Chemical shifts are approximate and referenced to an internal standard. JHF refers to the through-bond coupling between ¹H and ¹⁹F.

The characteristic splitting patterns caused by H-F coupling are definitive for assigning the position of the fluorine atom. For example, in 4-fluoroindole, the proton at the 5-position will appear as a doublet of doublets due to coupling with both the adjacent proton at the 6-position and the fluorine atom at the 4-position.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides information about the vibrational modes of a molecule and can be used to differentiate isomers based on their unique "fingerprint" region.[13] The C-F stretching and bending vibrations, as well as the out-of-plane C-H bending modes of the aromatic ring, are particularly sensitive to the substitution pattern.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory), as a KBr pellet, or in solution.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Compare the spectra of the different isomers, paying close attention to the fingerprint region (1500 - 500 cm⁻¹).

Comparative Data and Interpretation

While the N-H and aromatic C-H stretching vibrations will be similar for all isomers, the fingerprint region will show distinct differences.

Table 4: Expected Characteristic FTIR Peaks (cm⁻¹) for Fluoroindole Isomers

IsomerC-F StretchAromatic C-H Bending
4-Fluoroindole~1250-1270~750-770 (ortho)
5-Fluoroindole~1230-1250~800-820 (para-like)
6-Fluoroindole~1240-1260~810-830 (meta-like)
7-Fluoroindole~1260-1280~740-760 (ortho)

Note: These are approximate frequency ranges.

The out-of-plane C-H bending vibrations are particularly informative. For example, 4- and 7-fluoroindole, having three adjacent ring protons, will show a strong absorption characteristic of ortho-disubstituted benzene rings. In contrast, 5- and 6-fluoroindole will exhibit patterns more typical of para- and meta-disubstituted systems, respectively.

Integrated Analytical Workflow

For the most confident and robust identification of a fluoroindole isomer, an integrated approach is recommended.

G cluster_0 Initial Screening cluster_1 Structural Confirmation cluster_2 Final Identification Unknown Unknown Fluoroindole Isomer UV_Vis UV-Vis Spectroscopy Unknown->UV_Vis Determine λmax Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Set Excitation λ NMR 1H, 13C, 19F NMR Fluorescence->NMR Hypothesize Isomer FTIR FTIR Spectroscopy NMR->FTIR Confirm Functional Groups Identified Unambiguous Isomer ID FTIR->Identified Corroborate Structure

Caption: Integrated workflow for fluoroindole isomer identification.

Conclusion

The differentiation of fluoroindole isomers is a critical task in medicinal chemistry and materials science. While each spectroscopic technique provides valuable information, a multi-faceted approach yields the most definitive results. UV-Vis and fluorescence spectroscopy offer rapid and sensitive methods for initial screening, with solvent-dependent studies providing key insights into the electronic properties of the isomers. FTIR serves as a valuable tool for confirming functional groups and probing the vibrational fingerprint. Ultimately, NMR spectroscopy, particularly with the inclusion of ¹⁹F analysis, stands as the unequivocal method for structural elucidation. By understanding the principles and practical applications of these techniques, researchers can confidently navigate the analytical challenges posed by these important molecules.

References

  • Brand, C. (2013).
  • Gorecka, E., et al. (Year not available). The impact of solvents on the singlet and triplet states of selected fluorine corroles - Absorption, fluorescence, and optoacoustic studies.
  • Schmitt, M., et al. (2012). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy and ab Initio Theory. ChemPhysChem, 13(10), 2539-2545.
  • Kenward, C., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 18(33), 6447-6451.
  • SpectraBase. (n.d.). 5-Fluoro-2-methyl-4-nitro-1H-indole.
  • SpectraBase. (n.d.). 4-fluoro-2,3-dihydro-1H-indole.
  • Schmitt, M., et al. (2012). Ground and Electronically Excited Singlet-State Structures of 5-Fluoroindole Deduced from Rotationally Resolved Electronic Spectroscopy and ab Initio Theory.
  • Baranowska-laczkowska, A., et al. (2019). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH.
  • Kenward, C., et al. (2020). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 18(33), 6447-6451.
  • Brand, C. (2013).
  • D'auria, M., et al. (2023).
  • Kenward, C., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • Aaron, J. J., et al. (Year not available). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. PubMed.
  • Foroozandeh, M., et al. (2022).
  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
  • Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results.
  • Chen, Y., et al. (Year not available). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. PubMed Central.
  • Klikar, M., et al. (Year not available). Normalized UV‐Vis absorption (bold line) and emission spectra (thin line) of fluorophores...
  • Lignell, H., et al. (2013). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PubMed Central.
  • Agostini, F., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology.
  • Aaron, J. J., et al. (Year not available). Electronic Absorption and Fluorescence Spectra of Indole Derivatives.
  • PubChem. (n.d.). 5-Fluoroindole.
  • Hosmed. (n.d.). Measuring isomers and polymorphs.
  • Chong, D. P. (Year not available). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI.
  • Paul, A., et al. (2020).
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
  • Ossila. (n.d.). 6-Fluoroindole.
  • Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indole 97 387-44-0.
  • Thermo Fisher Scientific. (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel fluorinated indole derivative, Methyl 5-fluoro-1H-indole-6-carboxylate is increasingly utilized in medicinal chemistry and drug development for the synthesis of targeted therapeutics. Its unique structure, however, necessitates a rigorous and well-defined protocol for its disposal to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound presents several key risks that directly inform its proper handling and disposal procedures.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1): Very toxic to aquatic life with long-lasting effects.

The long-term aquatic toxicity is of particular concern and underscores the critical importance of preventing this compound from entering wastewater systems.

Hazard ClassificationGHS CategoryDescription
Skin Irritation2Causes skin irritation[1][2].
Serious Eye Irritation2ACauses serious eye irritation[1][2].
Specific Target Organ Toxicity3May cause respiratory irritation[1][2].
Long-Term Aquatic Hazard1Very toxic to aquatic life with long-lasting effects.
Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with compliant removal by a certified hazardous waste contractor.

Before beginning any work with this compound, including disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles or Face Shield: To protect against splashes to the eyes[3].

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Change gloves immediately if they become contaminated.

  • Laboratory Coat: To protect skin and clothing.

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. Due to the presence of fluorine, this compound is classified as a halogenated organic compound .

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[4][5][6] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Causality: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process. Halogenated waste requires specific treatment methods, often incineration at high temperatures, to prevent the formation of toxic byproducts.[5]

Collect all waste materials contaminated with this compound in the designated halogenated waste container. This includes:

  • Solid Waste: Unused or expired solid this compound, contaminated filter paper, and weighing boats.

  • Liquid Waste: Solutions containing dissolved this compound. If the compound is in a non-halogenated solvent, the entire solution must still be disposed of as halogenated waste.[4]

  • Contaminated Labware: Disposable items such as pipette tips and vials should be placed in the solid halogenated waste container.

Proper management of the waste container is essential to maintain a safe laboratory environment.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and the full chemical name: "this compound."[4][5] All constituents of the waste mixture should be listed.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to capture any potential leaks.[5]

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9][10]

  • Action: Once the waste container is full, or if the accumulation time limit set by your institution is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EHS) department.

  • Manifest System: Your EHS department will arrange for a licensed hazardous waste transporter to collect the waste. A hazardous waste manifest will be created to track the waste from your laboratory (the generator) to the final treatment, storage, and disposal facility (TSDF).[11] This "cradle-to-grave" system ensures that the waste is managed responsibly throughout its lifecycle.[7]

Decontamination of Reusable Glassware and Equipment

Thorough decontamination of laboratory equipment is critical to prevent cross-contamination and ensure safety.

  • Initial Rinse: In a fume hood, rinse the glassware or equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate). Collect this initial rinsate and dispose of it in the designated "Halogenated Organic Waste" container.[12]

  • Wash: Wash the rinsed items with warm, soapy water.[12][13][14] A laboratory detergent is recommended. Scrub all surfaces thoroughly.

  • Final Rinse: Rinse the glassware or equipment with deionized water.

  • Drying: Allow the items to air dry or place them in a drying oven.

A Laboratory Equipment Decontamination Form should be completed and affixed to any equipment that is being moved, serviced, or disposed of to certify that it has been properly decontaminated.[12][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

DisposalWorkflow cluster_generation Waste Generation Point cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_decon Decontamination Workflow cluster_disposal Final Disposal Start Material Contaminated with This compound Decision_Type Solid, Liquid, or Reusable Equipment? Start->Decision_Type Solid_Waste Solid Waste (e.g., powder, filter paper, contaminated disposables) Decision_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., reaction mixtures, solutions) Decision_Type->Liquid_Waste Liquid Reusable_Equipment Reusable Glassware & Equipment Decision_Type->Reusable_Equipment Reusable Collect_Solid Collect in Labeled 'Halogenated Solid Waste' Container Solid_Waste->Collect_Solid Store_SAA Store Sealed Container in Satellite Accumulation Area Collect_Solid->Store_SAA Collect_Liquid Collect in Labeled 'Halogenated Liquid Waste' Container Liquid_Waste->Collect_Liquid Collect_Liquid->Store_SAA Decon_Rinse Triple Rinse with Appropriate Solvent Reusable_Equipment->Decon_Rinse Collect_Rinsate Collect Rinsate as Halogenated Liquid Waste Decon_Rinse->Collect_Rinsate Wash_Dry Wash with Detergent, Rinse, and Dry Decon_Rinse->Wash_Dry Collect_Rinsate->Collect_Liquid EHS_Pickup Request Pickup by Environmental Health & Safety (EHS) Store_SAA->EHS_Pickup TSDF Transport to Licensed Hazardous Waste Facility (TSDF) via Manifest System EHS_Pickup->TSDF

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. Available at: [Link]

  • VCU Laboratory Equipment Decontamination Procedures. Virginia Commonwealth University Occupational Health and Safety. Available at: [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. Available at: [Link]

  • Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. University of Georgia Research. Available at: [Link]

  • Decontamination Protocols for Lab Equipment. Aport. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Hazardous Waste. US Environmental Protection Agency. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet - N-Methyl-N-(trimethylsilyl)trifluoroacetamide. Merck Millipore. Available at: [Link]

  • Safety Data Sheet - 1-Methylindole. Thermo Fisher Scientific. Available at: [Link]

  • 5-Fluoroindole | C8H6FN | CID 67861. PubChem. Available at: [Link]

  • Appendix A: Disposal Procedures by Chemical. UW-La Crosse. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Beilstein-Institut. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 5-fluoro-1H-indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of Methyl 5-fluoro-1H-indole-6-carboxylate

For researchers and drug development professionals, the integrity of your work and your personal safety are paramount. This compound, like many fluorinated indole derivatives, is a valuable compound in medicinal chemistry and drug discovery.[1][2] However, its unique chemical properties necessitate a robust and well-understood safety protocol. Fluorinated organic compounds can present unique hazards, and the specific toxicology of this molecule has not been exhaustively studied.[3][4] Therefore, it is critical to treat this chemical as potentially hazardous and minimize exposure through all routes.

This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the scientific reasoning behind each safety recommendation. Our goal is to empower you with the knowledge to handle this compound confidently and safely.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, data from structurally similar compounds, such as 5-Fluoro-1H-indole and other indole derivatives, provide a strong basis for hazard assessment.[3][5] The primary anticipated hazards are:

  • Skin Irritation: Direct contact can cause skin irritation.[6][7][8]

  • Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage upon contact.[6][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][6][7]

  • Potential Systemic Toxicity: Indole derivatives can be harmful if swallowed or absorbed through the skin.[5][9]

Given these potential risks, a multi-layered approach to protection, combining engineering controls and personal protective equipment (PPE), is mandatory.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final line of defense against chemical exposure and must be used in conjunction with primary engineering controls, such as a chemical fume hood.[3] The following table summarizes the required PPE for handling this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[5][10]Protects eyes from splashes of the chemical or solvents. For procedures with a higher risk of splashing, a face shield should be worn over the goggles.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents direct skin contact. Gloves must be inspected for tears or holes before each use. Employ proper removal techniques to avoid contaminating your skin.[4][5]
Body Protection A flame-resistant lab coat and full-length pants with closed-toe shoes.[3][10]Minimizes the risk of skin exposure from accidental spills. Protective clothing should be worn at all times in the laboratory.[5]
Respiratory Protection A NIOSH-approved N95 (or equivalent) dust mask for handling the solid.[4][11]Prevents the inhalation of fine particles. The need for more advanced respiratory protection should be determined by a site-specific risk assessment, especially if engineering controls are insufficient.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocol outlines the key stages for safely managing this compound from receipt to disposal.

Step 1: Preparation
  • Review Safety Information: Before beginning any work, thoroughly review all available safety data for this compound and its structural analogs.[11]

  • Prepare a Designated Workspace: All handling of this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation risk.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[10][12]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, solvents, and labeled waste containers, before bringing the chemical into the hood.

  • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

Step 2: Handling and Use
  • Weighing the Compound: Handle the solid material carefully to avoid generating dust.[11] Use a spatula to transfer the compound to weighing paper or a container on a balance located within the fume hood or in a contained space.

  • Preparing Solutions: When dissolving, add the solid this compound slowly to the solvent to prevent splashing.[11]

  • Preventing Contact: Avoid all direct contact with the skin and eyes.[5] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[5]

  • Immediate Cleanup: Clean up any small spills immediately using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.

Step 3: Storage
  • Container: Store the compound in its original, tightly sealed container to prevent contamination and moisture absorption.[5][11]

  • Environment: Keep the container in a dry, cool, and well-ventilated place.[6][10] It should be stored locked up and away from heat or sources of ignition.[5][6]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[6][10]

Step 4: Disposal
  • Waste Classification: All waste containing this compound, including the original container, contaminated disposables (gloves, weighing paper, pipette tips), and solutions, must be treated as hazardous waste.[5][7]

  • Solid Waste: Collect contaminated solid materials in a clearly labeled, sealed container for hazardous solid waste.[3]

  • Liquid Waste: Collect solutions in a labeled, sealed container designated for halogenated organic waste. Do not mix with incompatible waste streams.[3]

  • Regulatory Compliance: Dispose of all waste in accordance with applicable local, regional, and national regulations. This must be carried out by a licensed professional waste disposal service.[5][6]

Visual Workflow for Safe Handling

The diagram below illustrates the mandatory workflow for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_sds Review SDS & Safety Info prep_hood Work in Fume Hood prep_ppe Don Full PPE handle_dust Avoid Dust Generation prep_ppe->handle_dust handle_contact Prevent Skin/Eye Contact handle_cleanup Immediate Spill Cleanup store_container Tightly Sealed Container handle_cleanup->store_container store_location Cool, Dry, Ventilated Area store_incompat Away from Incompatibles disp_waste Treat as Hazardous Waste store_incompat->disp_waste disp_container Use Labeled Waste Containers disp_regs Follow All Regulations

Caption: Standard workflow for safely handling this compound.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-fluoro-2-methyl-1H-indole.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Thermo Fisher Scientific. (2025, December 19). 5-Fluoro-1H-indole Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Methyl 1H-indole-7-carboxylate Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 7). 1-Methylindole Safety Data Sheet.
  • Capot Chemical. (2026, January 1). MSDS of Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate.
  • Fisher Scientific. (2014, September 23). 1-Methyl-1H-indole-5-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.
  • Lubrizol. (2023, February 6). DE20490 Safety Data Sheet.
  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.
  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-1H-indole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-1H-indole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.